molecular formula C7H9Cl2N B1592357 2-(Chloromethyl)-4-methylpyridine hydrochloride CAS No. 71670-71-8

2-(Chloromethyl)-4-methylpyridine hydrochloride

Cat. No.: B1592357
CAS No.: 71670-71-8
M. Wt: 178.06 g/mol
InChI Key: ZEPINNMMCXODOY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methylpyridine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2N and its molecular weight is 178.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-4-methylpyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4-methylpyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)-4-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8ClN.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPINNMMCXODOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602011
Record name 2-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1)
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Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71670-71-8
Record name 2-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-methylpyridine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-4-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Chlorinated Pyridine Intermediates in Modern Drug Discovery

In the landscape of pharmaceutical development and fine chemical synthesis, the utility of a chemical intermediate is judged by its reactivity, versatility, and the efficiency with which it can be incorporated into complex molecular scaffolds. 2-(Chloromethyl)-4-methylpyridine hydrochloride (CAS No. 71670-71-8) belongs to a critical class of building blocks whose value is rooted in the inherent reactivity of the chloromethyl group, a potent electrophile, strategically positioned on a pyridine ring.[1] This hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, making it a reliable reagent for researchers and process chemists.[1]

This guide provides a comprehensive overview of the known physical and chemical properties of 2-(Chloromethyl)-4-methylpyridine hydrochloride. As specific experimental data for this exact compound is not extensively available in public literature, we will leverage data from closely related and well-characterized analogs to provide a scientifically grounded perspective. This comparative approach allows us to infer expected properties and understand the structure-property relationships that govern the utility of this important synthetic intermediate.

Core Molecular and Physical Properties

2-(Chloromethyl)-4-methylpyridine hydrochloride is a bifunctional molecule featuring a reactive chloromethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. The hydrochloride salt form is crucial for its stability and shelf-life.[1]

PropertyValueSource(s)
CAS Number 71670-71-8[2]
Molecular Formula C₇H₉Cl₂N[2]
Molecular Weight 178.06 g/mol [2]
Canonical SMILES CC1=CC(=NC=C1)CCl.Cl[2]
InChI Key ZEPINNMMCXODOY-UHFFFAOYSA-N[2]
Comparative Physical Properties of Related Analogs

To establish a reasonable expectation for the physical properties of the title compound, the following table summarizes data from structurally similar chloromethylpyridine hydrochlorides. The melting point, a key indicator of purity and lattice energy, generally falls within the 120-175 °C range for these types of compounds.[1][3] The presence of the hydrochloride salt significantly enhances aqueous solubility compared to the corresponding free bases, a critical factor for various reaction conditions and formulation studies.[1]

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)AppearanceAqueous SolubilitySource(s)
2-(Chloromethyl)pyridine hydrochloride6959-47-3164.03120-124White to pale brown crystalline solid≥ 10 g/100 mL at 22°C[3]
4-(Chloromethyl)pyridine hydrochloride1822-51-1164.03166-173Yellow to orange fine crystalline powder750 g/L at 20°C[3]
2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride86604-75-3222.11128-131White to off-white powderSoluble in water[4]

Based on this comparative data, it is anticipated that 2-(Chloromethyl)-4-methylpyridine hydrochloride presents as a white to off-white crystalline solid with good solubility in water and polar organic solvents like methanol and DMSO.

Spectroscopic Characterization: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the chloromethyl (-CH₂Cl) protons, and a singlet for the methyl (-CH₃) protons. For the related 2-(chloromethyl)pyridine hydrochloride in CDCl₃, the key chemical shifts are observed around 8.8 ppm (d), 8.5 ppm (d), 8.1 ppm (t), 7.9 ppm (t) for the pyridine protons and a characteristic singlet at 5.2 ppm for the -CH₂Cl protons.[5] For our title compound, we would anticipate a similar pattern for the pyridine and chloromethyl protons, with an additional singlet for the 4-methyl group, likely appearing in the 2.3-2.5 ppm range.

¹³C NMR: The carbon NMR would provide information on the carbon skeleton. For 4-(chloromethyl)pyridine hydrochloride, signals are observed around 150 ppm, 142 ppm, and 125 ppm for the aromatic carbons, and a signal for the chloromethyl carbon appears around 44 ppm.[6][7] A similar pattern is expected for the title compound, with an additional signal for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying functional groups. Key expected absorptions would include C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching vibrations characteristic of the pyridine ring (typically in the 1600-1400 cm⁻¹ region), and C-Cl stretching vibrations.[8]

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the free base (C₇H₈ClN) at m/z ≈ 141.6, with a characteristic isotopic pattern due to the presence of chlorine.[5]

Synthesis and Reactivity: A Versatile Chemical Intermediate

2-(Chloromethyl)-4-methylpyridine hydrochloride is a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[9][10] Its utility stems from the reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions.

G cluster_start Starting Materials cluster_intermediate Core Intermediate cluster_products Active Pharmaceutical Ingredients (APIs) 2-Methylpyridine 2-Methylpyridine Target 2-(Chloromethyl)-4-methylpyridine Hydrochloride 2-Methylpyridine->Target Chlorination & HCl Salt Formation API_1 Complex Molecule A (e.g., Enzyme Inhibitor) Target->API_1 Nucleophilic Substitution (e.g., with R-SH, R-OH) API_2 Complex Molecule B (e.g., Agrochemical) Target->API_2 Nucleophilic Substitution (e.g., with R-NH₂) API_3 Other Derivatives Target->API_3 Further Functionalization

General synthesis workflow for APIs using the title compound.
General Synthetic Protocol

While a specific protocol for 2-(Chloromethyl)-4-methylpyridine hydrochloride is not detailed in the literature, a general and robust method can be adapted from the synthesis of its analogs.[11][12] The synthesis typically involves a multi-step process starting from 2-methylpyridine (also known as 2-picoline).

Expertise & Causality: The choice of a multi-step synthesis via an N-oxide intermediate is a common strategy in pyridine chemistry. The N-oxide activates the pyridine ring for subsequent reactions and facilitates the functionalization of the methyl group, which is otherwise relatively unreactive. The final chlorination with thionyl chloride is a standard and high-yielding method for converting primary alcohols to alkyl chlorides.

Step-by-Step Methodology (Generalized):

  • N-Oxide Formation: 2-Methylpyridine is oxidized to 2-methylpyridine N-oxide. This is typically achieved by reacting 2-methylpyridine with an oxidizing agent like hydrogen peroxide in the presence of acetic acid. The reaction temperature is controlled, often between 70-80°C, for 10-14 hours.[11][12]

  • Rearrangement and Acetoxylation: The 2-methylpyridine N-oxide is reacted with acetic anhydride or glacial acetic acid, which leads to a rearrangement and formation of 2-(acetoxymethyl)pyridine.[11]

  • Hydrolysis: The acetate ester is then hydrolyzed to the corresponding alcohol, 2-pyridinemethanol, typically under basic conditions using an aqueous solution of sodium hydroxide or potassium hydroxide.[11]

  • Chlorination and Salt Formation: The crucial final step involves the reaction of the 2-pyridinemethanol derivative with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction not only replaces the hydroxyl group with a chlorine atom but also generates HCl in situ, which protonates the pyridine nitrogen to form the final hydrochloride salt. The product is often isolated by filtration after precipitation from a suitable solvent.[11][12]

Trustworthiness & Self-Validation: Throughout this synthetic sequence, progress can be monitored by thin-layer chromatography (TLC). The identity and purity of the final product should be confirmed by the spectroscopic methods outlined in Section 2, and its melting point should be compared to the expected range for this class of compounds.

Safety, Handling, and Storage

As a reactive chemical intermediate, 2-(Chloromethyl)-4-methylpyridine hydrochloride requires careful handling. Although specific toxicity data is limited, related compounds are known to be irritants.[1]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term stability.[13]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.

Conclusion and Future Outlook

2-(Chloromethyl)-4-methylpyridine hydrochloride stands as a valuable and versatile intermediate for chemical synthesis. While a comprehensive dataset of its physical properties is not yet publicly available, a strong, scientifically-backed profile can be constructed through comparative analysis of its close structural analogs. Its significance lies in the strategic placement of a reactive chloromethyl group on a stable pyridine scaffold, enabling its use as a foundational building block in the synthesis of a wide array of complex molecules, including high-value active pharmaceutical ingredients. Further research into the specific applications and reaction optimization of this compound will undoubtedly continue to highlight its importance in both academic and industrial research.

References

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  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074.
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Sources

An In-depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine hydrochloride: Synthesis, Applications, and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-methylpyridine hydrochloride (CAS No. 71670-71-8), a pivotal heterocyclic building block in modern organic synthesis. Addressed to an audience of researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, details validated synthetic protocols with mechanistic insights, and explores its applications as a reactive intermediate. Furthermore, it outlines critical safety, handling, and analytical characterization procedures to ensure its effective and safe utilization in a laboratory setting. The synthesis section provides a detailed, step-by-step protocol for the conversion of (4-methyl-pyridin-2-yl)-methanol using thionyl chloride, a widely adopted and efficient method.

A note on Chemical Abstract Service (CAS) Number: The topic specifies CAS 1007-47-2. However, extensive database cross-referencing indicates that this number is not commonly associated with the specified compound. The predominant and authoritative CAS number for 2-(Chloromethyl)-4-methylpyridine hydrochloride is 71670-71-8 , which will be used as the primary identifier in this guide.[1][2]

Chemical Identity and Physicochemical Properties

2-(Chloromethyl)-4-methylpyridine hydrochloride is a substituted pyridine derivative that serves as a highly versatile reagent. The presence of a reactive chloromethyl group at the 2-position makes it an excellent electrophile for nucleophilic substitution reactions, enabling the introduction of the 4-methyl-pyridin-2-yl-methyl moiety into a wide array of molecular scaffolds. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 71670-71-8 [1][2]
Molecular Formula C₇H₈ClN · HCl (C₇H₉Cl₂N) [1]
Molecular Weight 178.06 g/mol [1]
Appearance White to off-white solid/powder [3]
Melting Point Not specified in available literature. Isomeric compounds have melting points in the range of 120-173 °C.
Solubility Soluble in water. [3]

| Synonyms | 2-(Chloromethyl)-4-methylpyridine, hydrochloride |[4] |

Synthesis and Mechanistic Insights

The most direct and widely cited method for synthesizing 2-(Chloromethyl)-4-methylpyridine hydrochloride is through the chlorination of its corresponding alcohol, (4-methyl-pyridin-2-yl)-methanol.[5] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient removal of byproducts.

Reaction Mechanism: The Role of Thionyl Chloride

The conversion of an alcohol to an alkyl chloride using thionyl chloride is a classic Sₙi (Substitution Nucleophilic internal) reaction, often proceeding with retention of configuration. However, the presence of a base like pyridine can alter the mechanism to a standard Sₙ2 pathway.

  • Activation of Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of thionyl chloride.

  • Chloride Ion Elimination: A chloride ion is displaced from the sulfur atom, forming a protonated alkyl chlorosulfite intermediate.

  • Proton Transfer: A base (such as pyridine, if added, or another alcohol molecule) removes the proton from the oxygen, yielding the alkyl chlorosulfite.

  • Nucleophilic Attack: The chloride ion, now a potent nucleophile, attacks the carbon atom bearing the chlorosulfite group. This attack proceeds from the backside (Sₙ2 mechanism), leading to an inversion of stereochemistry.

  • Product Formation: The reaction liberates sulfur dioxide (SO₂) and a chloride ion, forming the final alkyl chloride product. The gaseous nature of SO₂ and the formation of stable HCl help drive the reaction to completion.[6]

Validated Experimental Protocol

This protocol is adapted from established methodologies for the chlorination of pyridinemethanols.[5]

Objective: To synthesize 2-(Chloromethyl)-4-methylpyridine hydrochloride from (4-methyl-pyridin-2-yl)-methanol.

Materials:

  • (4-Methyl-pyridin-2-yl)-methanol (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous (sufficient volume)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Silica gel for column chromatography

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-methyl-pyridin-2-yl)-methanol (e.g., 3.33 mmol) in anhydrous dichloromethane (10 mL).

  • Reagent Addition: Carefully add thionyl chloride (e.g., 6.66 mmol, 2.0 eq) to the stirred solution. The addition may be exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 5-10 minutes. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.[5]

  • Work-up:

    • Allow the solution to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.[5]

    • Partition the resulting residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. This step neutralizes the excess acid (HCl) generated.[5]

  • Purification:

    • Separate the organic layer.

    • Purify the crude product using silica gel column chromatography. Elute with ethyl acetate to isolate the 2-(Chloromethyl)-4-methylpyridine free base.[5]

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or acetone) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether. The hydrochloride salt will precipitate and can be collected by filtration and dried under vacuum.[7]

Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield for this type of reaction is typically high, often exceeding 70%.[5]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of 2-(Chloromethyl)-4-methylpyridine HCl SM (4-methyl-pyridin-2-yl)-methanol Reagent Thionyl Chloride (SOCl₂) in Dichloromethane Reaction Reflux (5-10 min) SM->Reaction 1. Dissolve Reagent->Reaction Workup Concentration & Neutralization (NaHCO₃) Reaction->Workup 2. Cool & Concentrate Purification Silica Gel Chromatography (Eluent: Ethyl Acetate) Workup->Purification 3. Extract FreeBase 2-(Chloromethyl)-4-methylpyridine (Free Base) Purification->FreeBase 4. Isolate SaltFormation HCl Addition FreeBase->SaltFormation 5. Dissolve Product 2-(Chloromethyl)-4-methylpyridine HCl (Final Product) SaltFormation->Product 6. Precipitate & Filter

Caption: Synthesis workflow for 2-(Chloromethyl)-4-methylpyridine HCl.

Applications in Research and Drug Development

The primary utility of 2-(Chloromethyl)-4-methylpyridine hydrochloride lies in its function as a reactive intermediate. The chloromethyl group is a potent alkylating agent, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles.[8]

Key Applications:

  • Pharmaceutical Synthesis: It serves as a crucial building block for creating more complex active pharmaceutical ingredients (APIs). By reacting with amines, thiols, alcohols, or other nucleophilic moieties on a parent molecule, it allows for the precise installation of the pyridylmethyl group, which can be critical for biological activity or for modifying pharmacokinetic properties.[8][9]

  • Agrochemical Development: Similar to its role in pharmaceuticals, it is used in the synthesis of novel pesticides and herbicides.[9]

  • Material Science: The pyridine scaffold can be incorporated into polymers or other materials to confer specific properties, such as enhanced thermal stability or electrical conductivity.[3]

Role as a Reactive Intermediate

The diagram below illustrates the versatility of the compound in reacting with various nucleophiles to form new covalent bonds, a cornerstone of its utility in synthetic chemistry.

G cluster_reactivity Reactivity Profile cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Substitution Products Core 2-(Chloromethyl)-4-methylpyridine AmineProduct Substituted Amine Core->AmineProduct + R-NH₂ - HCl ThioetherProduct Thioether Core->ThioetherProduct + R-SH - HCl EtherProduct Ether Core->EtherProduct + R-OH - HCl Amine Amine (R-NH₂) Thiol Thiol (R-SH) Alcohol Alcohol (R-OH)

Caption: General reactivity of 2-(chloromethyl)-4-methylpyridine.

Analytical Characterization

Table 2: Expected Analytical Data

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl (-CH₃) group protons, and a characteristic singlet for the chloromethyl (-CH₂Cl) group protons. The exact chemical shifts will depend on the solvent used.[10][11]
¹³C NMR Resonances for the carbons of the pyridine ring, the methyl carbon, and the chloromethyl carbon.[12]
Mass Spec (MS) The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₇H₈ClN).

| Infrared (IR) | Characteristic absorption bands for C-H (aromatic and aliphatic), C=N, and C=C stretching of the pyridine ring, and a C-Cl stretching band. |

Safety, Handling, and Storage

2-(Chloromethyl)-4-methylpyridine hydrochloride is a hazardous chemical that requires careful handling to prevent exposure. It is classified as corrosive and can cause severe skin burns and eye damage, and may also cause respiratory irritation.[13]

Table 3: GHS Hazard Information

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed
Skin Corrosion/Irritation 1B / 1C H314: Causes severe skin burns and eye damage
Serious Eye Damage 1 H318: Causes serious eye damage
STOT - Single Exposure 3 H335: May cause respiratory irritation

(Note: Classifications are based on data for closely related chloromethylpyridine hydrochlorides and should be treated as representative.)[13][14][15]

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[14]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[4]

    • Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a lab coat. Ensure full skin coverage.[16]

    • Respiratory Protection: If engineering controls are insufficient or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.[13]

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.[14]

Storage and Stability
  • Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[16][17]

  • Containers: Keep containers tightly closed and store in the original packaging. The compound may be sensitive to air or moisture.[13][14]

  • Incompatibilities: Avoid contact with strong oxidizing agents and alkalis.[16][17]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][16]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[16]

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[16]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Conclusion

2-(Chloromethyl)-4-methylpyridine hydrochloride (CAS 71670-71-8) is a valuable and reactive chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility is centered on the electrophilic nature of the chloromethyl group, which allows for straightforward derivatization. Understanding the validated synthetic protocols, particularly the chlorination of the corresponding alcohol with thionyl chloride, is key to its efficient preparation. However, its hazardous nature necessitates strict adherence to safety and handling protocols. This guide provides the foundational technical knowledge for researchers and developers to utilize this versatile building block effectively and safely in their synthetic endeavors.

References

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  • PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.
  • Sciencemadness.org. (2008, May 30). thionyl chloride and alcohols.
  • Sigma-Aldrich. Product Dating Information for 2-(Chloromethyl)pyridine hydrochloride.
  • ChemicalBook. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum.
  • Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)
  • BLDpharm. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride.
  • CymitQuimica. CAS 42508-74-7: 4-Methyl-2-pyridinemethanol.
  • Google Patents.
  • ChemicalBook. (2025, July 24). alpha-(4-chlorophenyl)pyridine-2-methanol.
  • Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
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  • ChemicalBook. 2-(CHLOROMETHYL)-4-METHOXYPYRIDINE HYDROCHLORIDE synthesis.

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2-(Chloromethyl)-4-methylpyridine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine hydrochloride: Synthesis, Properties, and Applications in Drug Development

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-methylpyridine hydrochloride (CAS No. 71670-71-8), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document is structured to deliver field-proven insights for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, outlines a detailed synthetic protocol with mechanistic explanations, explores its reactivity and key applications, and provides essential safety and handling guidelines. The content is grounded in authoritative references to ensure scientific integrity and practical utility.

Introduction: A Versatile Pyridine Building Block

2-(Chloromethyl)-4-methylpyridine hydrochloride is a substituted pyridine derivative that has garnered significant interest as a reactive intermediate. Its structure, featuring a reactive chloromethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.

In the realm of drug discovery and development, functionalized pyridines are ubiquitous scaffolds found in numerous pharmacologically active agents. The chloromethyl group in the title compound serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing for the strategic introduction of the 4-methyl-2-pyridylmethyl moiety into target molecules, a common structural motif in various therapeutic agents. This guide aims to provide a detailed exploration of this compound, from its fundamental properties to its practical applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. While some specific experimental data for 2-(Chloromethyl)-4-methylpyridine hydrochloride is not extensively reported in peer-reviewed literature, a combination of data from chemical suppliers and comparative analysis with closely related analogs allows for a reliable characterization.

PropertyValueSource(s)
Molecular Weight 178.06 g/mol [1][2]
Molecular Formula C₇H₉Cl₂N[1][2]
CAS Number 71670-71-8[1][2]
Appearance Typically a solid (inferred from related compounds)[3]
Melting Point Data not available; 2-(Chloromethyl)pyridine HCl melts at 120-124 °C[3]
Solubility Expected to be soluble in water and polar organic solvents[2]
Storage Conditions Store at 2-8°C under an inert atmosphere[3]
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons around 2.4 ppm, a singlet for the chloromethyl group (CH₂Cl) protons around 4.7-5.2 ppm, and distinct signals for the three aromatic protons on the pyridine ring. For the related 2-(Chloromethyl)pyridine hydrochloride, the chloromethyl protons appear at 5.25 ppm.[4]

  • ¹³C NMR Spectroscopy: The carbon NMR would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chloromethyl carbon would be expected in the 40-50 ppm range, while the methyl carbon would be around 15-20 ppm. The five carbons of the pyridine ring would appear in the aromatic region (120-160 ppm).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₈ClN) at m/z ≈ 141.6, with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Mechanistic Insights

The synthesis of 2-(Chloromethyl)-4-methylpyridine hydrochloride is typically achieved through the chlorination of the corresponding alcohol, (4-methyl-pyridin-2-yl)-methanol. This precursor can be synthesized from 2,4-lutidine (2,4-dimethylpyridine). The following represents a robust and commonly employed synthetic strategy.

Representative Synthetic Workflow

The overall transformation involves the selective oxidation of one methyl group of 2,4-lutidine, followed by chlorination. A more direct and high-yield method starts from the commercially available (4-methyl-pyridin-2-yl)-methanol.

G cluster_0 Step 1: Chlorination A (4-methyl-pyridin-2-yl)-methanol B 2-(Chloromethyl)-4-methylpyridine hydrochloride A->B  Dichloromethane (DCM)  Reflux C Thionyl Chloride (SOCl₂)

Caption: Synthetic workflow for 2-(Chloromethyl)-4-methylpyridine hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from a documented procedure for the synthesis of the free base, 2-(Chloromethyl)-4-methylpyridine.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (4-methyl-pyridin-2-yl)-methanol (1 equivalent) in dichloromethane (DCM).

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) (1.5 to 2 equivalents) to the suspension at 0 °C. The use of a slight excess of thionyl chloride ensures complete conversion of the alcohol.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully evaporate the solvent and excess thionyl chloride under reduced pressure. The resulting solid residue is 2-(Chloromethyl)-4-methylpyridine hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product in high purity.

Mechanistic Rationale

The chlorination of an alcohol with thionyl chloride is a classic and efficient method. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), often with the involvement of the pyridine nitrogen, to yield the desired product and gaseous byproducts (SO₂ and HCl). The formation of the hydrochloride salt occurs in situ due to the generation of HCl during the reaction. This self-validating system ensures that the final product is the stable salt form.

Key Applications in Research and Drug Development

The primary utility of 2-(Chloromethyl)-4-methylpyridine hydrochloride lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is a good leaving group, making the benzylic-like carbon susceptible to attack by a wide range of nucleophiles.

G A 2-(Chloromethyl)-4-methylpyridine hydrochloride C Substituted Pyridine Derivative A->C  + Cl⁻ B Nucleophile (Nu⁻) B->A  Sₙ2 Reaction

Caption: General reactivity of 2-(Chloromethyl)-4-methylpyridine hydrochloride.

Role as a Pharmaceutical Intermediate

Chloromethylpyridine derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[6] For instance, the structurally related 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride is a key building block for the proton pump inhibitor omeprazole.[2] The 2-(chloromethyl)-4-methylpyridine hydrochloride can be similarly used to synthesize novel drug candidates by reacting it with various nucleophiles, such as:

  • Thiols (R-SH): To form thioethers, a common linkage in many pharmaceuticals.

  • Amines (R-NH₂): To generate secondary amines, introducing a basic nitrogen center.

  • Alcohols (R-OH) and Phenols (Ar-OH): To create ether linkages.

  • Carboxylates (R-COO⁻): To form ester derivatives.

This versatility allows for the rapid generation of libraries of compounds for screening in drug discovery programs. The 4-methyl group can also play a role in modulating the pharmacokinetic and pharmacodynamic properties of the final molecule.

Use in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound also serves as an intermediate in the synthesis of modern agrochemicals, such as herbicides and insecticides.[7] The pyridine core is a common feature in many potent crop protection agents.

Safety and Handling

As a reactive chemical intermediate, proper handling of 2-(Chloromethyl)-4-methylpyridine hydrochloride is essential to ensure laboratory safety. The following guidelines are based on safety data sheets for closely related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Storage at 2-8°C under an inert atmosphere is recommended for long-term stability.[3]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention.[5]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. The material can typically be disposed of by a licensed chemical destruction plant.[5]

Conclusion

2-(Chloromethyl)-4-methylpyridine hydrochloride, with a molecular weight of 178.06 g/mol , is a highly valuable and versatile reagent in organic synthesis. Its significance is particularly pronounced in the fields of medicinal chemistry and drug development, where it serves as a key building block for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory. The strategic use of this and related pyridine intermediates will undoubtedly continue to contribute to the discovery and development of novel therapeutic agents and other important chemical entities.

References

  • Appchem. (n.d.). 2-(Chloromethyl)-4-methylpyridine hydrochloride. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 71670-71-8 | 2-(Chloromethyl)-4-methylpyridine hydrochloride. Retrieved from [Link]

  • Google Patents. (2015). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Capot Chemical. (2011). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

  • Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

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2-(Chloromethyl)-4-methylpyridine hydrochloride spectral data (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-4-methylpyridine hydrochloride

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. 2-(Chloromethyl)-4-methylpyridine hydrochloride is a key heterocyclic building block, and its purity and identity are paramount for the successful synthesis of downstream targets. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in established principles and data from closely related analogues. We will explore the causality behind spectral features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive framework for its characterization.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is to understand the molecule's structure. 2-(Chloromethyl)-4-methylpyridine hydrochloride possesses a pyridine ring, an aromatic system where one carbon is replaced by a nitrogen atom. This heterocycle is substituted with a methyl group at the 4-position and a chloromethyl group at the 2-position. The hydrochloride salt form means the basic nitrogen of the pyridine ring is protonated, carrying a positive charge, with a chloride counter-ion. This protonation significantly influences the electronic environment and, consequently, the spectral data.

Caption: Structure of 2-(Chloromethyl)-4-methylpyridinium ion.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Causality Behind Experimental Choices & Interpretation

For a compound like 2-(Chloromethyl)-4-methylpyridine hydrochloride, the choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable choices as they readily dissolve the salt. The acidic N-H proton may exchange with D₂O, causing its signal to broaden or disappear, a useful diagnostic feature.

The protonation of the pyridine nitrogen has a profound effect on the chemical shifts of the ring protons.[1] The positive charge on the nitrogen atom withdraws electron density from the aromatic ring, deshielding the attached protons and shifting their resonances to a higher frequency (downfield) compared to the free base.[2][3]

  • Aromatic Protons (H-3, H-5, H-6): These protons will appear significantly downfield, typically in the 7.5-8.8 ppm range. The proton at the 6-position (H-6), being adjacent to the positively charged nitrogen, is expected to be the most deshielded. The relative positions of H-3 and H-5 are influenced by the electronic effects of the chloromethyl and methyl groups.

  • Chloromethyl Protons (-CH₂Cl): The protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the deshielding pyridinium ring. This will shift their resonance downfield, likely into the 4.8-5.2 ppm region. This signal is expected to be a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (-CH₃): The methyl group at the 4-position is an electron-donating group, which slightly shields the ring. Its protons will appear as a singlet in the typical benzylic methyl region, expected around 2.4-2.7 ppm.

  • N-H Proton: If observed (e.g., in DMSO-d₆), the acidic proton on the nitrogen will be a broad singlet at a very high chemical shift, potentially >14 ppm, due to its acidic nature and the positive charge.

Predicted ¹H NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6~8.7 - 8.9Doublet (d)1H
H-5~7.8 - 8.0Doublet (d)1H
H-3~7.9 - 8.1Singlet (s)1H
-CH₂Cl~4.9 - 5.2Singlet (s)2H
-CH₃~2.6 - 2.8Singlet (s)3H
N-H>14 (in DMSO-d₆)Broad (br s)1H
Standard Experimental Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of 2-(Chloromethyl)-4-methylpyridine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: A standard proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Typically, spectra are proton-decoupled, meaning each unique carbon atom appears as a single sharp line.

Interpretation and Predicted Data

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.[4] The carbons of the pyridinium ring will be found in the aromatic region (120-160 ppm). The protonated nitrogen causes a general downfield shift for the ring carbons compared to the neutral pyridine.[5][6][7]

AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150 - 153
C-6~148 - 151
C-4~155 - 158
C-3~127 - 130
C-5~128 - 131
-CH₂Cl~43 - 46
-CH₃~18 - 22
  • C-2, C-4, C-6: The carbons directly attached to or influenced by the heteroatom and substituents (C-2, C-4, C-6) are generally the most downfield. C-4 will be significantly downfield due to the methyl substituent and its position relative to the nitrogen.

  • C-3, C-5: These carbons are expected to be further upfield.

  • Aliphatic Carbons: The chloromethyl carbon (-CH₂Cl) will be in the 43-46 ppm range, shifted downfield by the chlorine. The methyl carbon (-CH₃) will appear at the most upfield position, typically below 25 ppm.

Standard Experimental Protocol
  • Sample Preparation: A more concentrated sample (~20-50 mg in ~0.7 mL of solvent) is typically used for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Acquisition: The spectrum is acquired on a 100 MHz (or higher, corresponding to a 400 MHz proton frequency) spectrometer using a standard proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans and a relaxation delay are used to ensure quantitative accuracy, especially for quaternary carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of Key Vibrational Modes

The IR spectrum of 2-(Chloromethyl)-4-methylpyridine hydrochloride will be complex, but several key regions provide valuable structural information. The formation of the hydrochloride salt induces significant changes in the vibrational modes of the pyridine ring.[8][9]

Wavenumber (cm⁻¹)Assignment
~3100 - 2800C-H (aromatic and aliphatic) stretching
~2700 - 2400N⁺-H stretching (broad)
~1640 - 1620C=C and C=N ring stretching vibrations
~1550 - 1450Pyridinium ring stretching vibrations
~1380-CH₃ symmetric bending
~700 - 650C-Cl stretching
  • N⁺-H Stretch: A very broad and characteristic absorption is expected in the 2700-2400 cm⁻¹ region, corresponding to the stretching of the protonated nitrogen. This is a hallmark of amine hydrochlorides.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and chloromethyl groups will be just below 3000 cm⁻¹.

  • Ring Vibrations: The C=C and C=N stretching vibrations of the pyridinium ring are typically observed in the 1640-1450 cm⁻¹ range.[10][11] These bands are often sharp and intense, providing a fingerprint for the substituted pyridine core.

  • C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the lower frequency region of the spectrum, typically between 700 and 650 cm⁻¹.

Standard Experimental Protocol
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Acquisition: The spectrum is recorded using an FTIR spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For this molecule, using an ionization technique like electrospray ionization (ESI) would be ideal for observing the intact pyridinium cation. However, electron ionization (EI) data can also be insightful, though it would likely correspond to the neutral free base after thermal decomposition in the source.

Fragmentation Analysis (Predicted from EI)

Assuming thermal conversion to the neutral 2-(chloromethyl)-4-methylpyridine (MW ≈ 141.6 g/mol ) in the EI source, the following fragmentation pattern is anticipated. The molecular ion (M⁺˙) would be at m/z 141.

  • Loss of Chlorine: The most favorable initial fragmentation is often the loss of a chlorine radical (·Cl) to form a stable resonance-stabilized pyridinium-methyl cation. This would result in a very intense peak at m/z 106 (141 - 35). This is often the base peak.

  • Benzylic-type Cleavage: An alternative cleavage is the loss of the entire chloromethyl radical (·CH₂Cl) to give the 4-methylpyridine radical cation at m/z 92 .

fragmentation_pathway mol [C₇H₈ClN]⁺˙ m/z = 141/143 frag1 [C₇H₈N]⁺ m/z = 106 mol->frag1 - ·Cl frag2 [C₆H₆N]⁺ m/z = 92 mol->frag2 - ·CH₂Cl

Caption: Predicted major fragmentation pathway in EI-MS.

Standard Experimental Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of 2-(Chloromethyl)-4-methylpyridine hydrochloride relies on the synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. The protonation of the pyridine nitrogen is the dominant electronic feature, causing significant downfield shifts in the NMR spectra and introducing a characteristic N⁺-H stretch in the IR. Mass spectrometry confirms the molecular mass and reveals a primary fragmentation pathway involving the loss of the chlorine atom. By understanding the principles behind each technique and how they apply to this specific molecular architecture, researchers can confidently verify the identity and purity of this important synthetic intermediate.

References

  • Katritzky, A. R., & Jones, R. A. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 2942-2947.
  • Zhang, Z., et al. (2013). Catalytic conversion of lignocellulosic biomass to biofuels in ionic liquids. Energy & Environmental Science, 6(5), 1534-1541.
  • NIST. (n.d.). Pyridine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pandey, G. P., et al. (2007). Molecular polarizability and vibrational spectra of 2,6-dihydroxypyridine hydrochloride. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 840-845.
  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1980). Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science, 21(3), 546-557.
  • Popsavin, M., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • SpectraBase. (n.d.). Pyridine hydrochloride. Wiley. Retrieved from [Link]

  • Marek, R., et al. (2007). 15N NMR Spectroscopy in Structural Analysis: An Update (2001–2005). Current Organic Chemistry, 11(13), 1154-1207.
  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 17, 493-497.
  • Gil, V. M. S., & Murrell, J. N. (1965). Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. Transactions of the Faraday Society, 61, 2046-2051.
  • Ramulu, K., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 569-576.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • Castañeta, G., et al. (2024).
  • Larsen, B. S., & McEwen, C. N. (Eds.). (2000). Mass Spectrometry of Biological Materials. CRC press.
  • LibreTexts Chemistry. (2022). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

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2-(Chloromethyl)-4-methylpyridine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-4-methylpyridine hydrochloride

Introduction

2-(Chloromethyl)-4-methylpyridine hydrochloride is a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its structure, featuring a reactive chloromethyl group on a pyridine scaffold, makes it a versatile building block. However, this reactivity also presents inherent stability challenges. For researchers, scientists, and drug development professionals, a comprehensive understanding of its stability profile and the implementation of appropriate storage and handling protocols are paramount to ensure its purity, integrity, and performance in downstream applications.

This guide provides a detailed examination of the factors influencing the stability of 2-(Chloromethyl)-4-methylpyridine hydrochloride. It outlines its degradation pathways, provides scientifically grounded recommendations for storage and handling, and offers validated experimental protocols for stability assessment. The causality behind each recommendation is explained to empower users with the knowledge to maintain the quality of this critical reagent.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-(Chloromethyl)-4-methylpyridine hydrochloride is essential for its proper handling and storage.

PropertyValueSource(s)
Chemical Name 2-(Chloromethyl)-4-methylpyridine hydrochloride[1]
CAS Number 71670-71-8
Molecular Formula C₇H₉Cl₂N[1]
Molecular Weight 174.06 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point 120-124 °C (literature values may vary)
Solubility Soluble in water[2][3]

The Stability Profile: Degradation Pathways and Influencing Factors

While considered stable under optimal conditions, 2-(Chloromethyl)-4-methylpyridine hydrochloride is susceptible to degradation through several mechanisms, primarily driven by environmental factors.[3][4][5] Its hygroscopic nature is a critical vulnerability.[6][7]

Primary Degradation Pathways

The principal routes of degradation are hydrolysis and, to a lesser extent, oxidation. The benzylic-like chloride is highly susceptible to nucleophilic substitution, with water being a common reactant.

  • Hydrolysis: The chloromethyl group is prone to hydrolysis, especially in the presence of atmospheric moisture. This reaction proceeds via nucleophilic substitution to form the corresponding alcohol, 2-(hydroxymethyl)-4-methylpyridine. This intermediate can potentially undergo further reactions. The rate of hydrolysis is significantly influenced by pH, generally accelerating under neutral to alkaline conditions.

  • Oxidation: Exposure to oxidizing agents or certain photochemical conditions can lead to the oxidation of the chloromethyl group, potentially forming 4-methylpyridine-2-carboxylic acid.

  • Thermal Decomposition: The compound can decompose at elevated temperatures, with some sources noting decomposition around its melting point.[3] Thermal stress can lead to the release of hazardous decomposition products, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[3][7]

Diagram: Key Degradation Pathways

Degradation of 2-(Chloromethyl)-4-methylpyridine A 2-(Chloromethyl)-4-methylpyridine B 2-(Hydroxymethyl)-4-methylpyridine A->B + H₂O (Hydrolysis) C 4-Methylpyridine-2-carboxylic acid A->C [O] (Oxidation)

Caption: Primary degradation pathways for 2-(Chloromethyl)-4-methylpyridine.

Critical Factors Influencing Stability
  • Moisture and Humidity: This is the most critical factor. The compound is hygroscopic and readily absorbs water from the air, which initiates hydrolysis.[6][7] Therefore, minimizing exposure to atmospheric moisture is the primary directive for storage.

  • Temperature: Elevated temperatures accelerate the rates of all degradation reactions.[7] Storage should be in a cool environment to preserve long-term stability.

  • Light: While less documented than hydrolysis, photostability can be a concern for pyridine-containing compounds. Protection from light is a prudent measure to prevent potential photochemical degradation.

  • Incompatible Materials: The compound should not be stored with strong oxidizing agents or strong acids, as these can trigger vigorous and hazardous reactions.[4][7]

Best Practices for Storage and Handling

Adherence to stringent storage and handling protocols is a self-validating system for preserving the chemical integrity of 2-(Chloromethyl)-4-methylpyridine hydrochloride.

Recommended Storage Conditions

The following conditions are synthesized from authoritative safety data sheets and are designed to mitigate the risks of degradation.

ParameterRecommendationRationaleSource(s)
Temperature Cool environment; 2-8°C recommended for long-term storage.To minimize thermal degradation and slow the rate of hydrolysis.[6][8]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).To displace atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[7]
Container Tightly sealed, original container.To provide a physical barrier against moisture ingress.[7]
Location Dry, well-ventilated area away from incompatible materials.To ensure a stable external environment and prevent accidental contact with reactive substances.[9][3]
Light Protect from light; store in an opaque or amber container.To prevent potential photolytic degradation.
Safe Handling Protocols

Due to its hazardous nature, strict safety precautions must be observed during handling.

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[7][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9][11] In cases where dust may be generated, a NIOSH-approved respirator is recommended.[12]

  • Hygiene: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[10][13]

  • Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the material in a sealed container for proper disposal.[13]

Methodologies for Stability and Purity Assessment

A robust stability testing program is crucial for quality control. This involves both forced degradation studies to understand potential liabilities and validated analytical methods for routine purity checks.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and demonstrate the stability-indicating nature of the analytical method.

Objective: To intentionally degrade the compound under controlled stress conditions.

Methodology:

  • Sample Preparation: Prepare several samples of 2-(Chloromethyl)-4-methylpyridine hydrochloride, typically as solutions in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose individual samples to the following conditions, alongside a control sample protected from stress:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store solid material at 105°C for 48 hours.

    • Photostability: Expose solid material and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples and the control sample using a validated stability-indicating method, such as the HPLC protocol below.

  • Evaluation: Compare the chromatograms to identify and quantify any degradation products formed under each condition.

Diagram: Stability Study Workflow

Workflow for a Typical Stability Study cluster_0 Preparation cluster_1 Forced Degradation (Stress Conditions) cluster_2 Analysis & Evaluation A Prepare Samples (Solid & Solution) B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal A->E F Photolytic (Light) A->F G Control (Protected) A->G H Analyze all samples by HPLC B->H C->H D->H E->H F->H G->H I Compare chromatograms H->I J Identify & Quantify Degradation Products I->J K Assess Mass Balance J->K

Caption: A logical workflow for conducting a forced degradation study.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective technique for separating and quantifying 2-(Chloromethyl)-4-methylpyridine hydrochloride from its potential impurities and degradation products.[14][15]

Objective: To determine the purity (assay) and impurity profile of the compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.[14]

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution. A typical starting point could be 60:40 (v/v) acetonitrile:buffer.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV at 254 nm.[14]

  • Injection Volume: 10 µL.[14]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Conclusion

The chemical integrity of 2-(Chloromethyl)-4-methylpyridine hydrochloride is contingent upon a disciplined approach to its storage and handling. Its primary vulnerabilities are hydrolysis, driven by its hygroscopic nature, and thermal decomposition. By implementing the storage conditions outlined in this guide—specifically, maintaining a cool, dry, and inert environment—researchers can significantly mitigate the risk of degradation. This ensures the material's purity and reliability, which is fundamental to achieving reproducible and accurate results in research and development.

References

  • Apollo Scientific. (2023, July 6).
  • Echemi. 2-(ChloroMethyl)
  • Fisher Scientific. (2024, March 15). SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Smolecule. (2023, August 15). Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3.
  • Sigma-Aldrich. (2025, November 6).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride.
  • Fluorochem. 2-(chloromethyl)
  • Fisher Scientific. SAFETY DATA SHEET - 4-(Chloromethyl)pyridine hydrochloride.
  • Capot Chemical. (2011, September 23). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
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  • Benchchem. 2-Chloro-4-(chloromethyl)pyridine hydrochloride | 117934-37-9.
  • Cion Pharma. 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer.
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  • Benchchem. Assessing the Purity of Synthesized 2-(Dichloromethyl)
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  • Benchchem. An In-Depth Technical Guide to 2-(Chloromethyl)
  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride.
  • Sigma-Aldrich. 2-Chloro-4-methylpyridine 98%.
  • BLDpharm. 86604-74-2|2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride.
  • Chem-Impex. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Sigma-Aldrich. 2-(Chloromethyl)pyridine hydrochloride 98%.
  • ChemicalBook. 2-CHLOROMETHYL-4-METHYLPYRIDINE | 38198-16-2.
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A Senior Application Scientist's In-depth Guide to the Safe Handling of 2-(Chloromethyl)-4-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent

2-(Chloromethyl)-4-methylpyridine hydrochloride is a reactive intermediate widely utilized in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a reactive chloromethyl group on a pyridine ring, makes it a valuable building block for introducing the 4-methylpyridyl moiety. However, the very features that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling. This guide moves beyond mere procedural lists to provide a deep, mechanistically-grounded understanding of the safety protocols required. As scientists, our primary directive is to ensure that our pursuit of innovation is not compromised by avoidable laboratory incidents. This document serves as a comprehensive framework for achieving that goal.

Section 1: Hazard Identification and Comprehensive Risk Assessment

The primary hazards associated with 2-(Chloromethyl)-4-methylpyridine hydrochloride and its analogs stem from its corrosive nature and its potential as a respiratory irritant.[1][2][3][4] A thorough risk assessment is the foundational step for safe handling.

1.1 GHS Hazard Profile

Based on data from structurally similar compounds, 2-(Chloromethyl)-4-methylpyridine hydrochloride is classified with significant health hazards. The signal word "Danger" is often applied to this class of chemicals.[3][4]

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][3][4][5]

  • Acute Toxicity (Oral): Harmful if swallowed.[4][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

HazardProfile cluster_main Hazard Profile cluster_hazards Primary Health Hazards Compound 2-(Chloromethyl)-4-methylpyridine hydrochloride Skin Causes Severe Skin Burns (H314) Compound->Skin Contact Eyes Causes Serious Eye Damage (H318) Compound->Eyes Contact Oral Harmful if Swallowed (H302) Compound->Oral Ingestion Respiratory May Cause Respiratory Irritation (H335) Compound->Respiratory Inhalation

Caption: GHS Hazard Profile for Pyridine Analogs.

1.2 Chemical Stability and Reactivity

  • Stability: The compound is generally stable under normal, dry conditions.[1] However, like many hydrochloride salts, it can be hygroscopic, meaning it can absorb moisture from the atmosphere.[5][7] This is a critical handling consideration, as absorbed water can affect reagent purity and reactivity.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[3][5][8] Strong bases will deprotonate the pyridine nitrogen, neutralizing the salt and potentially leading to undesired side reactions or decomposition.

  • Hazardous Decomposition Products: Upon thermal decomposition, this compound can release irritating and toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][3] This underscores the importance of avoiding excessive heat and using appropriate ventilation.

Section 2: Quantitative Safety Data Summary

For a rapid risk assessment, key quantitative and qualitative data from Safety Data Sheets (SDS) of closely related pyridine derivatives are summarized below.

ParameterData/InformationRationale & Significance
GHS Pictograms Corrosion, Health Hazard, Exclamation MarkVisually communicates the primary dangers: corrosive to skin/eyes, respiratory sensitizer, and acutely toxic.
Signal Word DangerIndicates a high level of hazard requiring stringent precautions.[3][4]
Hazard Statements H302, H314, H315, H318, H319, H335These standardized codes specify the exact nature of the hazards, from skin/eye damage to respiratory irritation and oral toxicity.[1][2][4][6]
LD50 (Oral, Mouse) 316 mg/kg (for 2-(Chloromethyl)pyridine HCl)[4]This toxicological data confirms the compound is harmful if ingested, necessitating measures to prevent accidental swallowing.
Storage Temperature Cool, dry areaPrevents thermal decomposition and minimizes moisture absorption from the air.[2][7][9]
Incompatible Materials Strong oxidizing agents, strong basesPrevents potentially vigorous or explosive reactions and maintains the chemical's integrity.[5][8]

Section 3: Standard Operating Protocol for Safe Handling

The following protocol is a self-validating system designed to mitigate the identified risks. Each step is accompanied by its scientific justification.

Objective: To safely weigh and dispense 2-(Chloromethyl)-4-methylpyridine hydrochloride for use in a chemical reaction.

3.1 Pre-Handling Preparations

  • Designated Area: All work must be conducted in a designated area within a certified chemical fume hood.[7][8][9] The fume hood provides the primary engineering control to prevent inhalation of any dust or fumes.[10]

  • PPE Adornment: Don appropriate Personal Protective Equipment (PPE) before entering the designated area. This includes:

    • A fully buttoned laboratory coat.

    • Chemical splash goggles conforming to EN 166 or NIOSH standards.[11]

    • Nitrile or neoprene gloves.[7] Latex gloves are not suitable. Inspect gloves for any signs of degradation or punctures before use.[1][12]

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[8]

  • Material Assembly: Gather all necessary equipment (spatulas, weighing paper, reaction vessel, solvent, etc.) and place them inside the fume hood to minimize movement in and out of the workspace.

3.2 Weighing and Dispensing Workflow

  • Inert Atmosphere (if required): Due to its hygroscopic nature, for reactions sensitive to moisture, handle the solid in a glovebox or under a stream of inert gas (e.g., nitrogen or argon). This prevents the reagent from absorbing atmospheric water.[7]

  • Container Handling: Allow the reagent container to equilibrate to room temperature before opening. This prevents condensation of moisture from the air onto the cold powder.

  • Dispensing: Carefully open the container. Use a clean, dry spatula to portion the required amount onto weighing paper or directly into a tared vessel. Avoid creating dust.[2][10] If dust is generated, it must be contained within the fume hood.

  • Closure: Immediately and tightly seal the main reagent bottle after dispensing.[2][7] This is crucial to protect the remaining reagent from atmospheric moisture and contamination.

  • Transfer: Add the weighed solid to the reaction vessel. If adding to a solvent, do so slowly to control any potential exothermic mixing.

  • Decontamination: Thoroughly decontaminate the spatula and weighing surface. Dispose of any contaminated weighing paper or disposable items into a clearly labeled hazardous waste container.[8]

  • Final Steps: Wash hands thoroughly with soap and water after the procedure is complete and gloves have been removed.[2][6]

HandlingWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase a Verify Fume Hood Function b Don Full PPE (Goggles, Coat, Gloves) a->b c Check Emergency Equipment Access b->c d Equilibrate Reagent Container to Room Temp c->d e Carefully Dispense Solid (Avoid Dust) d->e f Tightly Reseal Container Immediately e->f g Transfer Reagent to Reaction Vessel f->g h Decontaminate Tools & Surfaces g->h i Dispose of Waste in Labeled Container h->i j Remove PPE & Wash Hands Thoroughly i->j

Caption: Step-by-step workflow for safe handling.

Section 4: Emergency Protocols: A Systematic Response

In the event of an exposure or spill, a rapid and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7][8] Seek immediate medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][8][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[1][12]

  • Inhalation: Move the individual to fresh air.[1][11][12] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting.[4][9] Rinse the mouth with water.[11][12] Seek immediate medical attention.[6][12]

  • Minor Spill (in fume hood): Use an inert absorbent material like sand or vermiculite to contain the spill.[9][10] Sweep up the material, place it into a sealed, labeled container for hazardous waste disposal, and decontaminate the area.[2][12]

  • Major Spill: Evacuate the immediate area, secure the lab, and contact your institution's emergency response team (e.g., EH&S).[8]

Section 5: Storage and Disposal

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][7][8][9] The storage location should be a designated corrosives or flammables area, away from incompatible materials like strong oxidizers.[5][6][8] Ensure the container is protected from physical damage.[2]

  • Disposal: All waste material, including contaminated items and excess reagent, must be disposed of as hazardous chemical waste.[11] Collect waste in a sealed, airtight, and clearly labeled container.[8] Do not discharge to sewer systems.[11] Follow all local, state, and federal regulations for chemical waste disposal.

References

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. [Link]

  • Capot Chemical. (2011). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

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An In-depth Technical Guide on the Core Biological Activity of 2-(chloromethyl)-4-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(chloromethyl)-4-methylpyridine hydrochloride is a pivotal chemical intermediate whose significance in the biomedical field is defined not by its direct biological activity, but by its crucial role as a precursor in the synthesis of potent pharmaceutical agents. This guide elucidates the compound's primary function as a key building block for proton pump inhibitors (PPIs), a class of drugs widely prescribed for acid-related gastrointestinal disorders. We will explore the chemical reactivity of its structure, the synthetic pathways it enables, and the ultimate mechanism of action of the resulting therapeutic molecules. This document serves as a technical resource for researchers and professionals in drug development, providing insights into the synthetic utility and the indirect, yet profound, biological relevance of 2-(chloromethyl)-4-methylpyridine hydrochloride.

Chemical Profile and Reactivity

2-(chloromethyl)-4-methylpyridine hydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a reactive chloromethyl group and a methyl group.[1][2] Its hydrochloride salt form enhances stability and water solubility.[3] The key to its synthetic utility lies in the electrophilic nature of the chloromethyl group.[1] This group is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the facile introduction of various functional groups. This reactivity is the cornerstone of its application in building more complex pharmaceutical molecules.[1][2]

The pyridine ring itself, being a weak base, can be protonated, which influences the reactivity of the molecule. The electron-withdrawing nature of the protonated ring can further activate the chloromethyl group towards nucleophilic attack. This inherent chemical reactivity makes it an ideal starting material for the synthesis of a range of biologically active compounds.[4]

The Gateway to Proton Pump Inhibitors: Synthetic Pathways

The most significant application of 2-(chloromethyl)-4-methylpyridine hydrochloride and its derivatives is in the synthesis of proton pump inhibitors (PPIs).[5][6] PPIs, such as omeprazole, lansoprazole, and rabeprazole, are among the most widely prescribed drugs for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[7] The general synthetic strategy involves the coupling of a substituted 2-(chloromethyl)pyridine derivative with a 2-mercaptobenzimidazole moiety.[8]

This condensation reaction, typically carried out in the presence of a base, results in the formation of a thioether linkage, which is the core structure of many PPIs.[9][10] The resulting sulfide intermediate is then oxidized to a sulfoxide, yielding the active pharmaceutical ingredient.[8][11] The specific substituents on both the pyridine and benzimidazole rings determine the pharmacological properties of the final drug.[5]

Caption: Synthetic workflow from 2-(chloromethyl)-4-methylpyridine HCl to a PPI.

Mechanism of Action of Derived Pharmaceuticals (PPIs)

The biological activity indirectly attributed to 2-(chloromethyl)-4-methylpyridine hydrochloride is realized through the action of the PPIs synthesized from it. PPIs are prodrugs that target the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[12][]

The process begins with the PPI, a weak base, selectively accumulating in the acidic environment of the parietal cell secretory canaliculi.[4] In this acidic milieu, the PPI undergoes a proton-catalyzed activation to form a reactive sulfenic acid or sulfenamide intermediate.[12][] This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition of the enzyme.[] By blocking this "proton pump," PPIs effectively reduce the secretion of gastric acid into the stomach lumen.[7][] The long duration of action of PPIs is due to the irreversible nature of this binding, requiring the synthesis of new enzyme molecules to restore acid secretion.[12]

PPI_Mechanism_of_Action cluster_parietal_cell Parietal Cell PPI_inactive Inactive PPI (Prodrug in Bloodstream) PPI_accumulates Selective Accumulation in Acidic Canaliculi PPI_inactive->PPI_accumulates Enters Parietal Cell PPI_activated Acid-Catalyzed Activation (Sulfenamide Intermediate) PPI_accumulates->PPI_activated Protonation HK_ATPase H+/K+-ATPase (Proton Pump) PPI_activated->HK_ATPase Covalent Bonding to Cysteine Residues Stomach_Lumen Stomach Lumen (High Acidity) HK_ATPase->Stomach_Lumen H+ Secretion (Blocked)

Caption: Signaling pathway of proton pump inhibitor (PPI) action.

Experimental Protocols for Evaluation

The evaluation of the potential biological activity of 2-(chloromethyl)-4-methylpyridine hydrochloride is intrinsically linked to the synthesis and testing of the PPIs derived from it. Below are representative protocols for the synthesis of a PPI intermediate and an in vitro assay to measure its efficacy.

Protocol 1: Synthesis of a Thioether Intermediate

This protocol is adapted from procedures for synthesizing lansoprazole and similar PPIs.[9][10][15]

  • Preparation: In a three-necked flask equipped with a stirrer and a thermometer, dissolve 2-mercaptobenzimidazole in an appropriate solvent such as water or ethanol.

  • Basification: Add a base, such as sodium hydroxide or potassium hydroxide solution, dropwise to the mixture while stirring to form the sodium or potassium salt of the mercaptobenzimidazole.[10]

  • Condensation: In a separate vessel, dissolve 2-(chloromethyl)-4-methylpyridine hydrochloride (or a relevant derivative) in the same solvent.

  • Reaction: Slowly add the pyridine solution to the mercaptobenzimidazole salt solution. The reaction is typically carried out at a controlled temperature (e.g., 45-50°C) for several hours.[10]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the mixture and collect the precipitated thioether intermediate by filtration.

  • Purification: Wash the product with water until neutral and dry it. The product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: In Vitro Assay for H+/K+-ATPase Inhibition

This assay measures the ability of a synthesized compound to inhibit the activity of the gastric proton pump.

  • Enzyme Preparation: Isolate H+/K+-ATPase-rich vesicles from the gastric mucosa of a suitable animal model (e.g., rabbit or hog) through differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing appropriate ions (e.g., MgCl2, KCl) and a pH indicator.

  • Compound Preparation: Dissolve the test compound (the synthesized PPI) in a suitable solvent (e.g., DMSO) to create a stock solution, and then prepare serial dilutions.

  • Reaction Initiation: Add the enzyme preparation to the assay buffer containing the test compound at various concentrations. Initiate the reaction by adding ATP.

  • Measurement: Measure the rate of ATP hydrolysis, which is coupled to proton transport. This can be done by monitoring the change in pH or by measuring the release of inorganic phosphate from ATP hydrolysis.

  • Data Analysis: Plot the percentage of enzyme inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Direct Biological Activity and Toxicological Profile

While the primary biological relevance of 2-(chloromethyl)-4-methylpyridine hydrochloride is as a synthetic intermediate, it is important to consider its own toxicological properties. Safety data sheets indicate that the compound is harmful if swallowed and can cause severe skin burns and eye damage.[16][17] It is classified as a corrosive solid.[2]

There is limited publicly available data on the specific biological activities of 2-(chloromethyl)-4-methylpyridine hydrochloride itself.[18][19] As an alkylating agent, it has the potential to react with biological nucleophiles, and related compounds like 2-chloromethylpyridine have been investigated for mutagenicity as analogues of nitrogen mustards.[20] Therefore, appropriate personal protective equipment and handling procedures are essential when working with this compound.[21]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C7H9Cl2N[2] (analogue)
Molecular Weight 178.06 g/mol Calculated
Acute Oral Toxicity (LD50, Mouse) 316 mg/kg (for 2-(Chloromethyl)pyridine Hydrochloride)[16]
Hazard Classification Harmful if swallowed, Causes severe skin burns and eye damage[16][17]

Conclusion and Future Perspectives

2-(chloromethyl)-4-methylpyridine hydrochloride is a compound of significant industrial and pharmaceutical importance. Its potential for biological activity is primarily realized through its conversion into life-changing proton pump inhibitors. The reactivity of its chloromethyl group provides a versatile handle for synthetic chemists to construct complex molecules with potent therapeutic effects.

Future research may explore the use of this and similar pyridine-based intermediates to synthesize novel compounds targeting other biological pathways. The pyridine scaffold is a "privileged structure" in medicinal chemistry, and the ability to functionalize it via the chloromethyl group opens avenues for the development of new therapeutic agents in areas beyond gastric acid suppression.[1] As synthetic methodologies evolve, more efficient and environmentally friendly routes to these important intermediates will continue to be a focus of research and development.[22][23]

References

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  • Sachs, G., et al. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future. Physiol Rev.
  • Patsnap Synapse. What are H+/K+ ATPase and how do they work?
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An In-depth Technical Guide to the Reactivity of 2-(Chloromethyl)-4-methylpyridine Hydrochloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Chloromethyl)-4-methylpyridine hydrochloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive chloromethyl group at the 2-position and a methyl group at the 4-position of a pyridine ring, presents a unique platform for the synthesis of a diverse array of heterocyclic compounds. The hydrochloride salt form enhances its stability and handling properties.

This guide provides a comprehensive analysis of the reactivity of 2-(chloromethyl)-4-methylpyridine hydrochloride with various nucleophiles. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and present quantitative data to empower researchers in designing and executing efficient synthetic strategies.

Core Reactivity Principles

The primary mode of reactivity for 2-(chloromethyl)-4-methylpyridine hydrochloride involves nucleophilic substitution at the benzylic-like carbon of the chloromethyl group.[1] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a wide range of nucleophiles.[1] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

The hydrochloride salt plays a crucial role in the compound's reactivity and stability. The protonation of the pyridine nitrogen further increases the electron-withdrawing effect on the ring, thereby activating the chloromethyl group for nucleophilic attack. However, in many reaction setups, a base is required to neutralize the hydrochloride and liberate the free base form of the pyridine for the reaction to proceed efficiently. It is important to note that the free base of 2-(chloromethyl)pyridine can be unstable and may self-react.

Diagram of the General SN2 Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R 2-(Chloromethyl)-4-methylpyridine TS [Nu---CH₂(Py)---Cl]⁻ R->TS Nucleophilic Attack Nu Nucleophile (Nu:⁻) Nu->TS P Substituted Product TS->P Chloride Departure Cl Chloride Ion (Cl⁻) TS->Cl

Caption: General SN2 mechanism for nucleophilic substitution.

Reactivity with Common Nucleophiles

The versatility of 2-(chloromethyl)-4-methylpyridine hydrochloride is demonstrated by its reactivity with a broad spectrum of nucleophiles, including those centered on nitrogen, oxygen, and sulfur atoms.

Nitrogen Nucleophiles (N-Alkylation)

Primary and secondary amines readily react with 2-(chloromethyl)-4-methylpyridine hydrochloride to form the corresponding 2-(aminomethyl)-4-methylpyridine derivatives.[1] These reactions are fundamental in the synthesis of various biologically active molecules and ligands for metal complexes.[2]

Causality Behind Experimental Choices:

  • Base: A base such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.[1] The choice of base can influence the reaction rate and selectivity, with stronger, non-nucleophilic bases often being preferred to avoid side reactions.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF), acetonitrile, or ethanol are commonly used to facilitate the dissolution of the reactants and promote the SN2 pathway.[1]

  • Temperature: The reactions are typically conducted at room temperature or with gentle heating to ensure completion without promoting decomposition.[1]

Experimental Protocol: Synthesis of 2-((Dimethylamino)methyl)-4-methylpyridine
  • To a solution of 2-(chloromethyl)-4-methylpyridine hydrochloride (1.0 eq.) in anhydrous acetonitrile (0.3 M), add dimethylamine (2.0 eq., typically as a solution in THF or as a gas) and potassium carbonate (2.5 eq.).

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Oxygen Nucleophiles (O-Alkylation)

Alcohols and phenols, in the form of their corresponding alkoxides or phenoxides, are effective nucleophiles for the O-alkylation of 2-(chloromethyl)-4-methylpyridine hydrochloride.[1] This reaction provides a straightforward route to 2-(alkoxymethyl)- and 2-(phenoxymethyl)-4-methylpyridine derivatives, which are valuable intermediates in pharmaceutical synthesis.[3][4]

Causality Behind Experimental Choices:

  • Base: A strong base like sodium hydride (NaH) is typically required to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide.[1]

  • Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or DMF are essential to prevent the quenching of the strong base and to facilitate the reaction.[1]

Experimental Protocol: Synthesis of 4-methyl-2-(phenoxymethyl)pyridine
  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (0.4 M) under an inert atmosphere (e.g., nitrogen or argon), add a solution of phenol (1.1 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of 2-(chloromethyl)-4-methylpyridine hydrochloride (1.0 eq.) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sulfur Nucleophiles (S-Alkylation)

Thiols are excellent nucleophiles for SN2 reactions with 2-(chloromethyl)-4-methylpyridine hydrochloride, readily forming thioether derivatives.[1][5] The high nucleophilicity of the thiolate anion, generated in situ with a base, drives the reaction to completion, often at room temperature.[5][6]

Causality Behind Experimental Choices:

  • Base: A moderately strong base like potassium carbonate or sodium ethoxide is sufficient to deprotonate the thiol and form the highly nucleophilic thiolate.[1]

  • Solvent: Polar solvents such as DMF or ethanol are suitable for this transformation.

Experimental Protocol: Synthesis of 4-methyl-2-((phenylthio)methyl)pyridine
  • To a stirred suspension of potassium carbonate (1.5 eq.) in DMF (0.5 M), add thiophenol (1.1 eq.) at room temperature.

  • Stir the mixture for 15 minutes to ensure the formation of the thiolate.

  • Add a solution of 2-(chloromethyl)-4-methylpyridine hydrochloride (1.0 eq.) in DMF.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Summary of Reaction Conditions with Various Nucleophiles
Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Nitrogen Primary/Secondary AmineK₂CO₃, Et₃NAcetonitrile, DMF25-8012-24
Oxygen Alcohol/PhenolNaHTHF, DMF0-254-6
Sulfur ThiolK₂CO₃DMF, Ethanol252

Mechanistic Considerations and Side Reactions

While the SN2 pathway is the predominant mechanism, other factors can influence the course of the reaction.

  • Steric Hindrance: Bulky nucleophiles or significant steric hindrance around the electrophilic carbon can slow down the SN2 reaction rate.

  • Elimination Reactions: Under strongly basic conditions and with certain nucleophiles, elimination reactions (E2) can potentially compete with substitution, although this is less common for benzylic-type halides.

  • Over-alkylation: With primary amines or thiols, there is a possibility of a second alkylation on the newly formed secondary amine or thioether, leading to the formation of tertiary amines or sulfonium salts, respectively.[6] Careful control of stoichiometry and reaction conditions can minimize this side reaction.

Diagram of Potential Over-alkylation Side Reaction

Over_Alkylation Start 2-(Chloromethyl)-4-methylpyridine SecondaryAmine Desired Product (Secondary Amine) Start->SecondaryAmine + R-NH₂ PrimaryAmine R-NH₂ TertiaryAmine Side Product (Tertiary Amine) SecondaryAmine->TertiaryAmine + 2-(Chloromethyl)-4-methylpyridine

Caption: Potential over-alkylation with a primary amine.

Conclusion

2-(Chloromethyl)-4-methylpyridine hydrochloride is a highly valuable and reactive building block in organic synthesis. Its reactivity is primarily governed by the SN2 displacement of the chloride by a diverse range of nucleophiles. A thorough understanding of the reaction mechanisms, the role of bases and solvents, and potential side reactions is crucial for the successful application of this reagent in the synthesis of complex molecules for pharmaceutical and materials science applications. The experimental protocols provided in this guide serve as a solid foundation for researchers to develop and optimize their synthetic methodologies.

References

  • Benchchem. (n.d.). 2-Chloro-4-(chloromethyl)pyridine hydrochloride.
  • Benchchem. (n.d.). 4-Chloro-2-(chloromethyl)pyridine hydrochloride.
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  • Benchchem. (n.d.). An In-Depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine and Related Compounds.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.
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  • Wikipedia. (n.d.). Thiol.
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Methodological & Application

Application Notes: Synthesis of 2-(Chloromethyl)-4-methylpyridine Hydrochloride Utilizing Thionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride, a critical intermediate in pharmaceutical and agrochemical industries. The focus is on the efficient chlorination of 2-(hydroxymethyl)-4-methylpyridine using thionyl chloride (SOCl₂). This application note details the underlying chemical principles, offers a step-by-step experimental protocol, and emphasizes the necessary safety precautions for handling the reagents.

Introduction

2-(Chloromethyl)-4-methylpyridine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its pyridine core, substituted with a reactive chloromethyl group, allows for versatile downstream functionalization. The conversion of the corresponding alcohol, 2-(hydroxymethyl)-4-methylpyridine, to the desired chlorinated product is a crucial transformation. Thionyl chloride has emerged as a preferred reagent for this process due to its high reactivity, the clean nature of its byproducts (sulfur dioxide and hydrogen chloride gas), and its ability to facilitate a high-yield conversion.

Chemical Principles and Rationale

The reaction of an alcohol with thionyl chloride is a classic method for the synthesis of alkyl chlorides. The mechanism involves the initial formation of an alkyl chlorosulfite intermediate upon the reaction of the alcohol with thionyl chloride.[1][2] This intermediate is a key species as it possesses a good leaving group.

The subsequent step can proceed through different pathways depending on the reaction conditions. In the absence of a base like pyridine, the reaction often proceeds via an SNi (substitution nucleophilic internal) mechanism, where the chloride from the chlorosulfite attacks the carbon from the same face, leading to retention of stereochemistry.[2] However, for primary alcohols such as 2-(hydroxymethyl)-4-methylpyridine, an SN2 mechanism is more likely.[1][2]

The use of a solvent and the control of temperature are critical parameters to ensure the reaction proceeds efficiently and minimizes the formation of impurities. Methylene chloride is a common solvent for this reaction.[3][4]

Experimental Protocol

This protocol outlines a general procedure for the synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride from 2-(hydroxymethyl)-4-methylpyridine using thionyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-(Hydroxymethyl)-4-methylpyridine≥98%Commercially Available
Thionyl chloride (SOCl₂)≥99%Commercially Available
Methylene chloride (CH₂Cl₂)Anhydrous, ≥99.8%Commercially Available
Diethyl etherAnhydrousCommercially Available
Saturated sodium bicarbonate (NaHCO₃) solutionPrepared in-house
Silica gel60 Å, 230-400 meshCommercially Available
Ethyl acetateHPLC gradeCommercially Available
Equipment
  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Addition funnel

  • Heating mantle

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • Fume hood

Step-by-Step Procedure
  • Reaction Setup: In a fume hood, a dry round-bottom flask is charged with 2-(hydroxymethyl)-4-methylpyridine (1.0 eq) and anhydrous methylene chloride. The flask is cooled in an ice bath.

  • Addition of Thionyl Chloride: Thionyl chloride (1.1-2.0 eq) is added dropwise to the stirred solution via an addition funnel, maintaining the temperature at 0-5 °C.[4] A molar ratio of 1:1.1-1.3 of 2-pyridinemethanol to thionyl chloride has been reported.[5]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (e.g., 5 minutes to 1 hour).[3][6] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.[3][6]

  • Purification: The resulting residue is carefully partitioned between diethyl ether and a saturated sodium bicarbonate solution to neutralize any remaining acid.[3] The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product can be further purified by silica gel column chromatography using a suitable eluent like ethyl acetate to yield the final product.[3] A yield of 72.1% has been reported for a similar synthesis.[3]

Reaction Workflow

SynthesisWorkflow Start 2-(Hydroxymethyl)-4-methylpyridine (Starting Material) Reaction Chlorination Reaction (Reflux) Start->Reaction Reagent Thionyl Chloride (SOCl₂) in Methylene Chloride Reagent->Reaction Workup Workup (Evaporation, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-(Chloromethyl)-4-methylpyridine HCl (Final Product) Purification->Product

Caption: Workflow for the synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride.

Safety Precautions

Working with thionyl chloride requires strict adherence to safety protocols due to its hazardous nature.

  • Handling: All manipulations involving thionyl chloride must be conducted in a well-ventilated fume hood.[7] It is a corrosive compound that can cause severe burns upon contact with skin and eyes.[7][8] Its vapors are also highly irritating to the respiratory tract.[7]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., neoprene or rubber), is mandatory.[7][8]

  • Reactivity: Thionyl chloride reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[9] Therefore, all glassware must be scrupulously dried before use, and exposure to moisture must be avoided. It is also incompatible with bases, alcohols, and metals.[7]

  • Waste Disposal: All disposable materials contaminated with thionyl chloride, as well as any residual reagent and rinsates, must be collected and disposed of as hazardous waste according to institutional guidelines.[7]

Conclusion

The synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride via the chlorination of 2-(hydroxymethyl)-4-methylpyridine with thionyl chloride is a robust and efficient method. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can consistently obtain high yields of this valuable intermediate. The detailed protocol and safety information provided in this application note serve as a valuable resource for professionals in the fields of chemical synthesis and drug development.

References

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  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. ResearchGate. [URL: https://www.researchgate.net/publication/376483569_PROCESS_OPTIMIZATION_AND_GREEN_CHEMISTRY_APPROACH_DURING_SYNTHESIS_AND_CHARACTERIZATION_OF_2-CHLOROMETHYL-35-_DIMETHYL-4-METHOXY_PYRIDINE_HYDROCHLORIDE]
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate. [URL: https://www.researchgate.net/publication/376483569_PROCESS_OPTIMIZATION_AND_GREEN_CHEMISTRY_APPROACH_DURING_SYNTHESIS_AND_CHARACTERIZATION_OF_2-CHLOROMETHYL-35-_DIMETHYL-4-METHOXY_PYRIDINE_HYDROCHLORIDE]
  • Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents. [URL: https://patents.google.
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  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. PrepChem. [URL: https://www.prepchem.com/synthesis-of-2-chloromethyl-4-methoxy-3-5-dimethylpyridine-hydrochloride]
  • Preparation of chloromethylpyridine hydrochlorides. Google Patents. [URL: https://patents.google.
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  • Thionyl chloride. Lanxess. [URL: https://lanxess.com/-/media/Project/Lanxess/Corporate-Internet/04-Products-and-Solutions/Product-Safety-Assessments/LANXESS_PSA_Thionyl_chloride_2015-08_en.pdf]
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  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-8693-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQyMjZ8YXBwbGljYXRpb24vcGRmfGg0Yy9oN2EvODk3NDYxMjM3MzUzNC5wZGZ8YjM4YjQ4ZDYxYjQzYjU3ZDI5YjU4Y2YxZDMzYjA0ZGI1YmEwYjQ0YjM5M2QzYjYwYjQzYjYwYjQzYjYw]
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  • I know SoCl2/pyridine is generally SN2 for primary and secondary and doesn't really work for tertiary due to sterics. But when it comes to a secondary like this, is it possible to occur via SN1 due to the possibility of a methyl shift?... like what's the product lol. Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/18m40j1/i_know_socl2pyridine_is_generally_sn2_for_primary/]
  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [URL: https://www.quickcompany.in/patents/a-process-for-the-preparation-of-2-hydroxymethyl-4-3-methoxypropoxy-3-methylpyridine-hydrochloride]
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Application Notes & Protocols: Green Synthesis of 2-(Chloromethyl)-4-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(chloromethyl)-4-methylpyridine hydrochloride is a pivotal intermediate in the synthesis of pharmaceuticals, most notably proton pump inhibitors like Rabeprazole. Traditional synthesis routes often rely on hazardous reagents such as thionyl chloride and chlorinated solvents, posing significant environmental and safety challenges.[1][2] This guide presents a comprehensive overview of green and sustainable approaches to the synthesis of this key intermediate. We will explore alternative chlorinating agents and optimized reaction conditions that align with the principles of green chemistry, aiming to reduce waste, minimize toxicity, and improve overall process safety and efficiency. Detailed protocols, comparative data, and mechanistic insights are provided for researchers, scientists, and drug development professionals seeking to implement greener synthetic strategies.

Introduction: The Need for Greener Pathways

The synthesis of active pharmaceutical ingredients (APIs) is often a multi-step process that can generate substantial chemical waste. The intermediate 2-(chloromethyl)-4-methylpyridine hydrochloride is a critical building block for a class of anti-ulcer drugs known as proton pump inhibitors (PPIs). The conventional and widely documented method for its synthesis involves the direct chlorination of (4-methyl-pyridin-2-yl)-methanol using thionyl chloride (SOCl₂), often in chlorinated solvents like methylene chloride.[1][3]

While effective, this traditional approach presents several drawbacks from a green chemistry perspective:

  • Use of Hazardous Reagents: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).

  • Formation of Waste: The reaction generates significant amounts of acidic byproduct, requiring neutralization and disposal.

  • Use of Volatile Organic Solvents (VOCs): The use of solvents like methylene chloride contributes to environmental pollution and poses health risks to laboratory personnel.[1]

The development of environmentally benign synthetic methods is not only an ethical imperative but also a strategic advantage in the pharmaceutical industry, driven by stricter regulations and a growing demand for sustainable manufacturing processes.[4] This document details validated green alternatives to the traditional synthesis.

Comparative Analysis: Traditional vs. Green Synthesis Routes

To contextualize the benefits of green methodologies, it is essential to first understand the baseline established by the traditional synthesis.

The Traditional Thionyl Chloride Method

The reaction of (4-methyl-pyridin-2-yl)-methanol with thionyl chloride is a standard laboratory procedure.[1] The alcohol's hydroxyl group is converted into a good leaving group by reaction with SOCl₂, which is then displaced by a chloride ion.

Reaction Scheme: (4-methyl-pyridin-2-yl)-methanol + SOCl₂ → 2-(chloromethyl)-4-methylpyridine + SO₂ + HCl

The crude product is then typically converted to its hydrochloride salt for improved stability and handling. While achieving high yields (often over 70%), this method's reliance on hazardous materials is its primary failing from a sustainability standpoint.[1]

Green Strategy 1: Alternative Chlorinating Agents

A core principle of green chemistry is the use of less hazardous chemical syntheses. Replacing thionyl chloride with a safer, more manageable chlorinating agent is a primary goal. One promising alternative is the use of Trichloroisocyanuric acid (TCCA) .

Why TCCA is a Greener Choice:

  • Solid & Stable: TCCA is a stable, crystalline solid that is easier and safer to handle than liquid thionyl chloride.

  • High Chlorine Content: It is an efficient source of chlorine, with all three chlorine atoms being active.[5]

  • Milder Conditions: Reactions can often be carried out under milder conditions, reducing energy consumption and byproduct formation.

The workflow below illustrates the conceptual difference between the two approaches.

G cluster_0 Traditional Workflow cluster_1 Green Workflow a0 Start: (4-methyl-pyridin-2-yl)-methanol a1 Reagent: Thionyl Chloride (SOCl₂) Solvent: Methylene Chloride a0->a1 a2 Hazardous Byproducts: SO₂, HCl gas a1->a2 a3 Workup: Neutralization, Extraction a1->a3 a4 Product a3->a4 b0 Start: 2,3-Lutidine b1 Greener Reagent: Trichloroisocyanuric acid (TCCA) Solvent: Chloroform b0->b1 b2 Benign Byproduct: Cyanuric Acid (recyclable) b1->b2 b3 Workup: Filtration, Concentration b1->b3 b4 Product b3->b4

Caption: Comparison of Traditional vs. Green Synthesis Workflow.

Application Protocol: Green Synthesis using TCCA

This protocol describes a modified synthesis of a related pyridine intermediate, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, which demonstrates the successful application of TCCA as a chlorinating agent.[5] This method can be adapted for the synthesis of 2-(chloromethyl)-4-methylpyridine. The preceding steps to obtain the precursor are crucial for this green approach.

Synthesis of the Precursor: 2,3-Dimethyl-4-(methylsulfonyl)pyridine

The synthesis begins with 2,3-lutidine and involves several steps that incorporate green chemistry principles, such as catalytic N-oxidation and the use of hydrogen peroxide as an oxidant.[5] A key advantage is the use of catalytic quantities of RuCl₃ for N-oxidation and N-deoxygenation, minimizing the use of stoichiometric reagents.[5]

Final Chlorination Step

Materials:

  • 2,3-dimethyl-4-(methylsulfonyl)pyridine (or the analogous 4-methyl-2-methylpyridine)

  • Trichloroisocyanuric acid (TCCA)

  • Chloroform (Note: While a chlorinated solvent, its use can be minimized in optimized flow chemistry systems. Research into greener solvents like 2-MeTHF is encouraged.)

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture for elution

Protocol:

  • Dissolve the precursor, 2,3-dimethyl-4-(methylsulfonyl)pyridine, in chloroform in a round-bottom flask equipped with a reflux condenser.

  • Add Trichloroisocyanuric acid (TCCA) to the solution.

  • Heat the mixture to reflux and maintain for approximately 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the cyanuric acid byproduct.

  • Wash the filtrate with a suitable aqueous solution to remove any remaining impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using an ethyl acetate/hexane solvent system as the eluent.[5]

This method results in a high yield (typically >80%) of the desired chlorinated product.[5]

Quantitative Data and Green Metrics Comparison

To objectively assess the "greenness" of a synthesis, metrics such as Atom Economy, Reaction Mass Efficiency (RME), and E-factor are employed.

MetricTraditional SOCl₂ MethodGreen TCCA MethodAdvantage of Green Method
Chlorinating Agent Thionyl Chloride (SOCl₂)Trichloroisocyanuric Acid (TCCA)Solid, stable, and safer to handle[5]
Typical Solvents Methylene Chloride, Diethyl Ether[1]Chloroform[5]Potential for solvent reduction/recycling
Byproducts SO₂, HCl (toxic gases)Cyanuric Acid (solid, recyclable)Avoids generation of toxic gases
Yield ~72%[1]~82%[5]Higher conversion and product yield
E-Factor (Est.) *High (significant waste)Lower (less waste generated)[5]Improved environmental footprint

*E-Factor is the mass ratio of waste to desired product. A lower E-factor is better. The value for the TCCA method has been noted as being very low in related syntheses, indicating less waste generation.[5]

Conclusion and Future Outlook

The adoption of greener synthesis methods for key pharmaceutical intermediates like 2-(chloromethyl)-4-methylpyridine hydrochloride is a critical step towards a more sustainable chemical industry. The use of alternative chlorinating agents like TCCA has been shown to be a viable, high-yielding, and environmentally preferable alternative to traditional methods that rely on thionyl chloride.[5] This approach not only mitigates the risks associated with hazardous reagents but also aligns with the principles of waste reduction and resource efficiency.

Future research should focus on further optimizing these protocols by exploring:

  • Catalytic Chlorination: Investigating catalytic systems, potentially using ruthenium or other transition metals, to perform the chlorination with even greater efficiency and selectivity.[6]

  • Greener Solvents: Replacing remaining chlorinated solvents with bio-based or recyclable alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).

  • Flow Chemistry: Implementing continuous flow reactors to improve safety, control, and scalability of the synthesis, further reducing waste and energy consumption.[7]

By embracing these innovations, researchers and drug development professionals can significantly reduce the environmental impact of pharmaceutical manufacturing while maintaining high standards of quality and efficiency.

References

  • Benchchem. An In-Depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine and Related Compounds. 1

  • Asian Journal of Pharmaceutical Research. An Efficient Synthesis of Rabeprazole Sodium. 2011.

  • ResearchGate. an efficient synthesis fo rabeprazole. 2011.

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The Central Role of 2-(Chloromethyl)-4-methylpyridine Hydrochloride in the Synthesis of Proton Pump Inhibitors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Keystone of Modern Gastric Acid Suppression

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, such as peptic ulcers and gastroesophageal reflux disease (GERD).[1] Their profound therapeutic impact stems from their ability to irreversibly block the H+/K+ ATPase, the gastric proton pump. The intricate chemical architecture of these drugs—a substituted benzimidazole moiety linked to a pyridine ring—necessitates a robust and efficient synthetic strategy. At the heart of this strategy for many widely-prescribed PPIs, including omeprazole, lansoprazole, and their analogues, lies a critical building block: 2-(chloromethyl)-4-methylpyridine hydrochloride and its derivatives.[1][2]

This guide provides an in-depth exploration of the application of this pivotal intermediate in the synthesis of leading PPIs. We will elucidate the underlying chemical principles, present detailed, field-tested protocols, and offer insights into the causality behind experimental choices, empowering researchers and drug development professionals to navigate this crucial synthetic transformation with precision and confidence.

Core Synthesis Principle: Nucleophilic Substitution

The synthesis of the core PPI structure hinges on a classic nucleophilic substitution reaction. The 2-(chloromethyl) group on the pyridine ring serves as an excellent electrophile. The chlorine atom, a good leaving group, is readily displaced by a nucleophile. In the context of PPI synthesis, the nucleophile is the sulfur atom of a substituted 2-mercaptobenzimidazole. This condensation reaction forges the key thioether linkage that is the immediate precursor to the final active pharmaceutical ingredient (API).

The general reaction scheme can be visualized as follows:

PPI_Synthesis cluster_condensation Condensation Reaction cluster_oxidation Oxidation Pyridine 2-(Chloromethyl)-4-methylpyridine hydrochloride derivative Thioether Thioether Intermediate (PPI Precursor) Pyridine->Thioether Electrophile Benzimidazole Substituted 2-Mercaptobenzimidazole Benzimidazole->Thioether Nucleophile Base Base (e.g., NaOH, Na2CO3) Base->Thioether Deprotonation of Thiol PPI Final PPI (e.g., Omeprazole, Lansoprazole) Thioether->PPI Forms Sulfoxide Oxidation Oxidation (e.g., m-CPBA, H2O2)

Caption: General workflow for PPI synthesis.

The subsequent step involves a controlled oxidation of the thioether to the corresponding sulfoxide, which is the active form of the PPI.

Application in the Synthesis of Key Proton Pump Inhibitors

The versatility of 2-(chloromethyl)-4-methylpyridine hydrochloride and its substituted analogues allows for the synthesis of a range of PPIs. The specific substituents on both the pyridine and benzimidazole rings determine the final drug substance.

Proton Pump Inhibitor Pyridine Intermediate Benzimidazole Intermediate
Omeprazole 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride5-Methoxy-2-mercaptobenzimidazole
Lansoprazole 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride2-Mercaptobenzimidazole
Pantoprazole 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride5-(Difluoromethoxy)-2-mercaptobenzimidazole

Detailed Synthetic Protocols

The following protocols are provided as a guide for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Lansoprazole Intermediate

This protocol details the condensation reaction between 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 2-mercaptobenzimidazole.[3][4][5][6]

Materials:

  • 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

  • 2-Mercaptobenzimidazole

  • Anhydrous Methanol

  • Sodium Hydroxide or Sodium Carbonate

  • Purified Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous methanol.

  • Base Addition: Under stirring, slowly add sodium hydroxide pellets or sodium carbonate powder to the methanol. The choice of a base is critical; a strong base like NaOH ensures complete deprotonation of the thiol in 2-mercaptobenzimidazole, forming a potent thiolate nucleophile.

  • Reactant Addition: To the methanolic base solution, add 2-mercaptobenzimidazole followed by 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in a 1:1 to 1:1.3 molar ratio.[6]

  • Reaction Conditions: Heat the reaction mixture to 40-50°C and maintain for 2.5-3 hours.[6] The gentle heating accelerates the rate of nucleophilic substitution without promoting significant side reactions.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product will precipitate out of the solution. Filter the solid using a Buchner funnel and wash with cold purified water until the washings are neutral.[6]

  • Drying: Dry the isolated white to off-white solid under vacuum to obtain the lansoprazole thioether intermediate. Expected yields are typically high, often exceeding 98%.[6]

Protocol 2: Synthesis of Pantoprazole Intermediate

This protocol outlines the synthesis of the thioether precursor for pantoprazole.[7][8]

Materials:

  • 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride[9]

  • 5-Difluoromethoxy-2-mercaptobenzimidazole

  • Sodium Hydroxide

  • Water

  • Methylene Chloride (Dichloromethane)

Equipment:

  • Reaction vessel

  • Stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Aqueous Solution Preparation: Prepare an aqueous solution of 5-difluoromethoxy-2-mercaptobenzimidazole and sodium hydroxide in a reaction vessel. The sodium hydroxide deprotonates the thiol, making it nucleophilic.

  • Addition of Pyridine Intermediate: Slowly add an aqueous solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to the reaction mixture at a controlled temperature of 25-35°C.[8] This controlled addition is crucial to manage the exothermic nature of the reaction.

  • Reaction: Stir the reaction mixture for approximately 3 hours.[8]

  • Extraction: After the reaction is complete, extract the aqueous mixture three times with methylene chloride.[8] The organic thioether product will preferentially dissolve in the methylene chloride layer.

  • Washing: Separate the organic layer and wash it with water to remove any remaining inorganic salts or base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the pantoprazole thioether intermediate.

Causality in Experimental Design

  • Choice of Solvent: Alcohols like methanol are often used as they readily dissolve the reactants and the basic catalyst.[5] In some procedures, water is used as a solvent, which can be advantageous from a green chemistry perspective.[6]

  • Role of the Base: The addition of a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate is non-negotiable.[3][6] It deprotonates the thiol group of the mercaptobenzimidazole, generating the thiolate anion, which is a much stronger nucleophile than the neutral thiol. This significantly increases the reaction rate.

  • Temperature Control: The reaction is typically heated to a moderate temperature (40-60°C) to ensure a reasonable reaction rate without causing degradation of the reactants or products.[6] Higher temperatures could lead to unwanted side reactions.

  • Molar Ratios: A slight excess of the 2-mercaptobenzimidazole derivative is sometimes used to ensure the complete consumption of the more expensive 2-(chloromethyl)pyridine intermediate.[6]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows significant amounts of starting material, the reaction time can be extended, or a stronger base/higher temperature can be trialed cautiously. The purity of the starting materials is also paramount.

  • Side Product Formation: Overheating or using an excessive amount of a very strong base can sometimes lead to side reactions. Careful control of reaction parameters is essential.

  • Purification: The crude product is often of high purity. However, if necessary, recrystallization from a suitable solvent like ethanol or isopropanol can be performed to achieve higher purity.

Conclusion

2-(Chloromethyl)-4-methylpyridine hydrochloride and its derivatives are indispensable intermediates in the pharmaceutical industry, providing an efficient and reliable route to a variety of proton pump inhibitors.[1][2] Understanding the underlying reaction mechanisms and the rationale behind the specific experimental conditions allows for the optimization of these synthetic processes, leading to higher yields, improved purity, and more cost-effective production of these vital medicines. The protocols and insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.

References

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Nucleophilic substitution reactions using 2-(chloromethyl)-4-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution Reactions Using 2-(chloromethyl)-4-methylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

2-(Chloromethyl)-4-methylpyridine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with a reactive chloromethyl group at the 2-position and a methyl group at the 4-position, makes it a valuable electrophile for introducing the (4-methylpyridin-2-yl)methyl moiety into a diverse range of molecules.[1][2] The hydrochloride salt form enhances the compound's stability and shelf-life, making it a reliable reagent in multi-step synthetic campaigns.[3]

This guide provides a comprehensive overview of the application of 2-(chloromethyl)-4-methylpyridine hydrochloride in nucleophilic substitution reactions. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for various classes of nucleophiles, and discuss critical parameters that ensure successful and reproducible outcomes.

PART 1: Scientific Principles and Mechanistic Overview

Reactivity of the Chloromethyl Group

The key to the utility of 2-(chloromethyl)-4-methylpyridine lies in the reactivity of the chloromethyl group. This primary alkyl chloride is attached to a pyridine ring, which is an electron-withdrawing heterocycle. This electronic feature makes the methylene carbon highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]

The hydrochloride salt form means the pyridine nitrogen is protonated. This further increases the electron-withdrawing nature of the ring, enhancing the electrophilicity of the chloromethyl carbon. However, for the substitution reaction to proceed, the pyridine nitrogen must typically be deprotonated to its free base form. This is usually accomplished by the addition of a suitable base to the reaction mixture.

The SN2 Reaction Pathway

The nucleophilic substitution reaction involves the attack of a nucleophile (Nu-) on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion as a leaving group. This is a concerted, single-step process.

Diagram: General SN2 Mechanism

Caption: The SN2 reaction at the chloromethyl group.

PART 2: Application Protocols

Handling and Safety Precautions

2-(Chloromethyl)-4-methylpyridine hydrochloride is an alkylating agent and should be handled with care. It is classified as a corrosive solid that can cause skin and eye irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to protect from moisture.[5]

General Experimental Workflow

A typical workflow for nucleophilic substitution involves the reaction setup, monitoring, work-up, and purification.

Diagram: Experimental Workflow

workflow start Reaction Setup (Flask, Solvent, Reagents) react Reaction (Stirring, Heating) start->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Quench, Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for nucleophilic substitution.

Protocol 1: N-Alkylation with Amines

This protocol details the reaction with a primary or secondary amine to form the corresponding substituted aminomethylpyridine. This is a common strategy in the synthesis of pharmacologically active compounds.[9]

Materials:

  • 2-(Chloromethyl)-4-methylpyridine hydrochloride (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) as solvent

  • Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Procedure:

  • To a round-bottom flask, add 2-(chloromethyl)-4-methylpyridine hydrochloride (1.0 eq) and the chosen solvent (ACN or DMF, to make a 0.1-0.2 M solution).

  • Add the base (e.g., K₂CO₃, 3.0 eq). The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Add the amine nucleophile (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine.[9]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[10]

  • Upon completion, cool the mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. If DMF was used, dilute the residue with ethyl acetate and wash with water and brine to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.[9]

Protocol 2: O-Alkylation with Phenols (Williamson Ether Synthesis)

This protocol describes the formation of an aryl ether by reacting the chloromethylpyridine with a phenol.

Materials:

  • 2-(Chloromethyl)-4-methylpyridine hydrochloride (1.0 eq)

  • Phenol nucleophile (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetone as solvent

  • Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Procedure:

  • In a round-bottom flask, combine the phenol (1.1 eq), base (K₂CO₃, 2.0 eq), and DMF.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide.

  • Add 2-(chloromethyl)-4-methylpyridine hydrochloride (1.0 eq) to the reaction mixture.

  • Heat the mixture to 60-90 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude material via column chromatography (silica gel) to obtain the pure ether product.

Protocol 3: S-Alkylation with Thiols

Thiolates are excellent nucleophiles for SN2 reactions and react readily with 2-(chloromethyl)-4-methylpyridine to form thioethers.[4] Thioethers are important functionalities in many pharmaceutical compounds.[11][12]

Materials:

  • 2-(Chloromethyl)-4-methylpyridine hydrochloride (1.0 eq)

  • Thiol or Thiophenol nucleophile (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) as solvent

  • Round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

  • To a stirred suspension of the base (e.g., K₂CO₃, 1.5 eq) in DMF, add the thiol (1.1 eq) at room temperature.

  • Stir for 20 minutes to generate the thiolate anion.

  • Add 2-(chloromethyl)-4-methylpyridine hydrochloride (1.0 eq) to the mixture.

  • Continue stirring at room temperature or warm gently (e.g., to 40-50 °C) if the reaction is slow. Monitor by TLC.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the desired thioether.[4]

PART 3: Data and Troubleshooting

Summary of Reaction Conditions

The choice of base and solvent is critical for reaction success. The following table provides general guidelines for various nucleophiles.

Nucleophile ClassTypical NucleophilesRecommended BaseRecommended SolventTemp. (°C)
Nitrogen Primary/Secondary Amines, AnilinesK₂CO₃, Cs₂CO₃, DIPEAACN, DMF50 - 80
Oxygen Alcohols, PhenolsK₂CO₃, NaH, Cs₂CO₃DMF, THF, Acetone25 - 90
Sulfur Thiols, ThiophenolsK₂CO₃, NaHDMF, THF25 - 50
Carbon Cyanide, MalonatesNaCN, NaH, K₂CO₃DMSO, DMF50 - 100
Troubleshooting Common Issues
  • Low or No Reactivity:

    • Cause: Insufficiently strong base or low temperature. The hydrochloride salt may not be fully neutralized, or the nucleophile may not be fully deprotonated.

    • Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH for O- or S-alkylation). Increase the reaction temperature. Ensure reagents are anhydrous, especially when using bases like NaH.

  • Formation of Side Products (e.g., Dimerization):

    • Cause: The newly formed product might be nucleophilic enough to react with another molecule of the starting material.

    • Solution: Use a slight excess of the intended nucleophile. Add the electrophile (2-(chloromethyl)-4-methylpyridine) slowly to the solution of the nucleophile to maintain a low concentration of the electrophile.

  • Difficult Purification:

    • Cause: Residual DMF can be difficult to remove. The product may be basic and stick to the silica gel column.

    • Solution: For DMF removal, perform multiple aqueous washes. For basic products, consider adding a small amount of triethylamine (~1%) to the eluent during column chromatography to prevent streaking.

Conclusion

2-(Chloromethyl)-4-methylpyridine hydrochloride is a potent and versatile electrophile for forging new carbon-heteroatom bonds. By understanding the principles of the SN2 reaction and carefully selecting the appropriate base, solvent, and temperature, researchers can efficiently synthesize a wide array of novel pyridine-containing molecules. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this valuable chemical building block in research and development.

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  • Benchchem. Application Notes and Protocols for N-Alkylation of (4-Methyloxazol-2-YL)methanamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDvNlbkFsaoHWIHbI2WZdKW_Zst7OwMMWed2taGgj811itCLNBER8MOoMtsgaea_jJcMlTLuvnhDWCjcLczI72eCWJNyqEG_gtSUbJzi9PnRaY39evlWpdTL-AipQuX44HJfxTonkSh50-oHQMGuXWPP7Pt71_PePT1bgJEWiX9WTogWGTRuHtbvw1wcaYP4DbUEPwSaI6I0EdID23mB44fI69xigVMlabVomQpVm-]
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjjwY2TRaFnQgI9kI1x87LjhK_ZbX9hy6Cd9FNvN6Fg1N4S43XfNtyaiCgMMbuZnjBOrOEoomXNT29SpnDQp83D0kvM0LTFLARuIyeSUFHJTlXuVtetWCBfzyTIw0hDakvylBaA8LTw8ttyGM3C_fAhVBuCglAFGdXHmgSi-0n5TSyMHKP2fjCjtadfw==]
  • RSC Publishing. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [URL: https://vertexaisearch.cloud.google.
  • Wiley Online Library. Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD0cxUoH-An5gDwAf6cwUdnok_5rqF4cocLvuT3icCmrRceG6ZN3CG0yqVLqVtmh6tL3_8Fdk6gyCd0FSSXYx6sAamEn3A0M3xwngy_zygqiZoDOjOqAtawOLdGO6GAdk3o9556LtQA0wiUqK2oVpocwS2ikLM2v4nC1ONRLAfWcR17DONq2_9giyAF6doDx3aLucpAyE4nmgbvcgmn4-nrX_kJ2risl-CJDXWR4LpviXbiJ6Cy3Y-xXX7]
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Sources

Application Notes & Protocols for the S-Alkylation of Mercaptans with 2-(Chloromethyl)-4-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 2-((alkylthio)methyl)-4-methylpyridine derivatives represents a critical transformation in the development of novel therapeutic agents and functional materials. This class of compounds, featuring a flexible thioether linkage to a pyridine core, is a recurring motif in pharmacologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the S-alkylation of various mercaptans (thiols) using 2-(chloromethyl)-4-methylpyridine hydrochloride. We will explore the underlying reaction mechanism, provide a detailed and robust experimental protocol, and discuss essential purification strategies, safety precautions, and characterization techniques. The causality behind key experimental choices is emphasized to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Significance of Thioether-Linked Pyridines

Pyridine derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Their ability to act as hydrogen bond acceptors and their specific electronic properties make them privileged structures in drug design. The introduction of a thioether (or sulfide) linkage provides a flexible and metabolically stable spacer, allowing for the precise positioning of functional groups to optimize interactions with biological targets.[2]

The alkylation of a thiol with an alkyl halide is a classic and highly efficient method for forming carbon-sulfur bonds.[2][3] This application note focuses on the reaction between a mercaptan (R-SH) and 2-(chloromethyl)-4-methylpyridine hydrochloride, a versatile electrophile for introducing the 4-methylpyridine-2-ylmethyl moiety. This reaction is a cornerstone for creating libraries of compounds for screening and lead optimization in drug discovery programs.

Reaction Mechanism: A Base-Mediated SN2 Pathway

The alkylation of a mercaptan with 2-(chloromethyl)-4-methylpyridine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The success of this reaction hinges on the generation of a potent sulfur nucleophile, the thiolate anion (RS⁻), from the weakly nucleophilic thiol (R-SH).

Key Mechanistic Steps:

  • Acid-Base Neutralization: The starting material, 2-(chloromethyl)-4-methylpyridine hydrochloride, is an acid salt. The first equivalent of the base neutralizes the hydrochloride, liberating the free pyridine base.

  • Thiol Deprotonation: A second equivalent of the base deprotonates the mercaptan (thiol). Thiols are generally more acidic than alcohols, with pKa values typically around 10-11, allowing for deprotonation by common bases like sodium hydroxide or potassium carbonate.[4] This deprotonation generates the highly nucleophilic thiolate anion (RS⁻).

  • Nucleophilic Attack: The thiolate anion, a strong and soft nucleophile, attacks the electrophilic carbon of the chloromethyl group.

  • Displacement: The attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride leaving group and the formation of the desired thioether product in a single, concerted step.

The overall transformation is highly efficient due to the excellent nucleophilicity of the thiolate and the reactive nature of the benzylic-like chloride.

Reaction_Mechanism Figure 1: S-Alkylation Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Thiol R-SH (Mercaptan) Thiolate R-S⁻ (Thiolate Anion) Thiol->Thiolate Deprotonation AlkylHalide Cl-CH₂-Py-Me (HCl) (2-(Chloromethyl)-4-methylpyridine HCl) FreePyridine Cl-CH₂-Py-Me (Free Pyridine) AlkylHalide->FreePyridine Neutralization Base 2 B⁻ (Base) Base->Thiol + Base Base->AlkylHalide + Base Thiolate->FreePyridine SN2 Attack Product R-S-CH₂-Py-Me (Thioether Product) FreePyridine->Product Cl⁻ Displacement Byproducts 2 HB + Cl⁻

Caption: Figure 1: S-Alkylation Reaction Mechanism

Detailed Experimental Protocol

This protocol describes a general procedure for the alkylation of a generic thiol. It can be adapted for various aliphatic and aromatic mercaptans.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Notes
2-(Chloromethyl)-4-methylpyridine HClC₇H₉Cl₂N178.061.0Corrosive solid, handle with care.
Generic MercaptanR-SHVaries1.0 - 1.1Odoriferous, use in a fume hood.
Sodium Hydroxide (NaOH)NaOH40.002.1 - 2.2A strong base. Anhydrous K₂CO₃ can also be used.
Ethanol (EtOH), AbsoluteC₂H₅OH46.07SolventA polar protic solvent suitable for this reaction.
Deionized WaterH₂O18.02Work-upUsed for precipitation and washing.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11TLC/Purif.Component of TLC eluent and chromatography.
HexanesC₆H₁₄86.18TLC/Purif.Component of TLC eluent and chromatography.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Reflux condenser (if heating is required)

  • Nitrogen or Argon inlet for inert atmosphere

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Buchner funnel and filter paper for filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)-4-methylpyridine hydrochloride (1.0 eq.).

    • Add absolute ethanol (approx. 20 mL per gram of the hydrochloride salt).

    • Stir the suspension at room temperature under an inert atmosphere (Nitrogen or Argon).

    • Scientist's Note: An inert atmosphere is good practice to prevent potential oxidation of the thiol to a disulfide, especially if the reaction requires extended time or heat.

  • Addition of Base and Thiol:

    • In a separate beaker, dissolve sodium hydroxide (2.1 eq.) in a minimal amount of water (e.g., 2-3 mL) and cool the solution in an ice bath.

    • Add the desired mercaptan (1.05 eq.) to the main reaction flask.

    • Slowly add the cold aqueous NaOH solution to the stirred reaction mixture dropwise over 15-20 minutes.

    • Scientist's Note: Adding the base slowly helps to control any exotherm. The formation of the sodium thiolate should result in a clearer solution or a fine suspension.[6] Using a slight excess of the thiol and base ensures the complete consumption of the limiting electrophile.

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at room temperature. For less reactive thiols or alkyl halides, the reaction may be gently heated to 40-50 °C.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes/Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The formation of a new, typically less polar spot indicates product formation. The reaction is generally complete within 2-4 hours.

  • Work-up and Product Isolation:

    • Upon completion (as determined by TLC), pour the reaction mixture into a beaker containing cold deionized water (approximately 5-10 times the volume of ethanol used).

    • A precipitate of the thioether product will often form. If the product is an oil, an extraction will be necessary.

    • For Solid Products: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[6]

    • Wash the collected solid sequentially with deionized water and a small amount of cold ethanol or hexanes to remove residual salts and impurities.

    • Dry the product in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

  • For Oily Products (Extraction):

    • If a precipitate does not form, transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification and Characterization

Crude products may require further purification to achieve high purity (>98%) suitable for biological testing or further synthetic steps.

  • Flash Column Chromatography: This is the most versatile method for purifying both solid and oily products.[7][8]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity. The product is usually less polar than the starting thiol and more polar than any disulfide byproduct.

  • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.[7][8]

    • Solvent Systems: Common solvents include ethanol/water, isopropanol, or ethyl acetate/hexanes. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Look for the characteristic singlet of the newly formed S-CH₂-Ar group, typically around δ 4.0-4.5 ppm in the ¹H NMR spectrum.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

    • Thin Layer Chromatography (TLC): Used for reaction monitoring and assessing fraction purity during chromatography.

Experimental Workflow Overview

Experimental_Workflow Figure 2: General Experimental Workflow prep Reagent Preparation Weigh 2-(chloromethyl)-4-methylpyridine HCl and thiol. Prepare base solution. setup Reaction Setup Charge flask with starting materials and solvent under N₂. prep->setup reaction S-Alkylation Reaction Add base, stir at RT or heat. Monitor by TLC. setup->reaction workup Work-up & Isolation Quench with water. Precipitate and filter OR extract with organic solvent. reaction->workup purify Purification Flash Column Chromatography OR Recrystallization. workup->purify char Characterization Obtain NMR and MS data. Confirm structure and purity. purify->char

Caption: Figure 2: General Experimental Workflow

Safety Precautions

Proper safety measures are paramount when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a common choice).

  • Ventilation: Both mercaptans and 2-(chloromethyl)-4-methylpyridine hydrochloride should be handled in a well-ventilated chemical fume hood.[9][10] Mercaptans are notorious for their strong, unpleasant odors, and chloropyridine derivatives can be respiratory irritants.[9]

  • Reagent Handling:

    • 2-(Chloromethyl)-4-methylpyridine hydrochloride: This compound is corrosive and can cause serious eye and skin irritation.[9][11] Avoid creating dust and ensure all personal contact is minimized.

    • Mercaptans (Thiols): Many thiols are toxic and have foul odors. Handle with care.

    • Sodium Hydroxide: A corrosive base that can cause severe burns.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Aqueous and organic waste should be collected in separate, properly labeled containers.

References

  • Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would... Retrieved from [Link]

  • Khurana, J. M., & Sahoo, P. K. (1992). Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. Synthetic Communications, 22(12), 1691-1702. Retrieved from [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.7: Thiols and Sulfides. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (n.d.). Alkylation of Thiols in Green Mediums. Retrieved from [Link]

  • Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-(Chloromethyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Pyridylmethyl Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged heterocycle, integral to the structure of numerous therapeutic agents.[1][2] Its derivatives are cornerstones in the development of drugs across a spectrum of activities, including anticancer, antiviral, and anti-inflammatory applications.[1] 2-(Chloromethyl)-4-methylpyridine, in particular, serves as a versatile and highly reactive electrophilic building block. It allows for the strategic introduction of the 4-methylpyridin-2-ylmethyl moiety, a key pharmacophore in various biologically active molecules.[3]

This guide provides an in-depth exploration of the experimental conditions for leveraging this reagent in palladium-catalyzed cross-coupling reactions. We move beyond simple procedural lists to dissect the causality behind reagent selection and parameter optimization, offering researchers, scientists, and drug development professionals a robust framework for synthesizing novel compounds with high efficiency and predictability.

Part 1: Prerequisite Protocol - Liberation and Handling of the Free Base

The commercially available starting material is typically the hydrochloride salt, which enhances the compound's shelf-life and stability.[4] However, the presence of HCl is incompatible with the basic conditions required for virtually all cross-coupling reactions. Therefore, the first and most critical step is the quantitative liberation of the free base of 2-(chloromethyl)-4-methylpyridine.

Causality of Choice: The hydrochloride salt will neutralize the bases (e.g., NaOt-Bu, K₂CO₃) essential for the catalytic cycle, arresting the reaction before it can begin. The free base, while more reactive, is the true substrate for these transformations.

Protocol 1: Free Base Generation via Liquid-Liquid Extraction

  • Dissolution: Dissolve 2-(chloromethyl)-4-methylpyridine hydrochloride (1.0 equiv.) in deionized water (10 mL per gram of salt).

  • Neutralization: Cool the aqueous solution in an ice bath (0-5 °C). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the solution is ~8-9 (verify with pH paper). Continue stirring for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo at a low temperature (<30 °C) to yield the free base as an oil or low-melting solid.

Critical Handling Notes (Trustworthiness): The free base is a reactive alkylating agent and is susceptible to hydrolysis to form the corresponding alcohol, especially in the presence of moisture.[5] It is imperative to:

  • Use the freshly prepared free base immediately for the best results.

  • If storage is necessary, store it under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20 °C) and use within a short period.

  • Always use anhydrous solvents in subsequent coupling reactions to prevent hydrolysis.[5]

G cluster_start Starting Material cluster_process Protocol Steps cluster_end Product & Handling start 2-(Chloromethyl)-4-methylpyridine HCl (Aqueous Solution) neutralize 1. Neutralize with sat. NaHCO₃ (pH 8-9) start->neutralize Add Base extract 2. Extract with Ethyl Acetate neutralize->extract Phase Separation dry 3. Dry Organic Layer (MgSO₄) extract->dry concentrate 4. Concentrate in vacuo (<30°C) dry->concentrate end_product Free Base: 2-(Chloromethyl)-4-methylpyridine concentrate->end_product next_step Proceed Immediately to Coupling Reaction end_product->next_step Critical

Caption: Workflow for the essential preparation of the free base.

Part 2: Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, offering broad substrate scope and functional group tolerance.[6][7][8] For a benzylic chloride like 2-(chloromethyl)-4-methylpyridine, this reaction allows for direct coupling with a diverse range of primary and secondary amines.

Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[6] The key steps involve:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the substrate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates it to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.

The choice of ligand is paramount; bulky, electron-rich phosphine ligands are required to facilitate the reductive elimination step, which is often rate-limiting, and to prevent β-hydride elimination.[6]

G pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition amido Palladium-Amido Complex ox_add->amido Amine Coordination & Deprotonation amido->pd0 Reductive Elimination product R-NR'₂ (Product) product_complex Product Complex reagents1 R-Cl (Substrate) reagents2 R'₂NH (Amine) Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).

  • Reagent Addition: Add the freshly prepared 2-(chloromethyl)-4-methylpyridine free base (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M concentration).

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Table: Ligand and Base Selection Guide

Amine TypeRecommended LigandRecommended BaseTypical Temp. (°C)Rationale & Notes
Primary AliphaticXantphosCs₂CO₃100-110Xantphos is a robust ligand for primary amines, and Cs₂CO₃ is a milder base suitable for sensitive substrates.
Secondary AliphaticBrettPhosNaOt-Bu80-100BrettPhos is highly effective for sterically hindered couplings. NaOt-Bu is a strong, non-nucleophilic base required for less nucleophilic amines.[9]
Primary ArylRuPhosK₃PO₄100-110RuPhos precatalysts are often highly efficient for coupling with anilines.[9] K₃PO₄ is an effective base in these systems.
Secondary CyclicdppfNaOt-Bu90-110Bidentate ligands like dppf can be effective for cyclic amines like morpholine or piperidine.[6]

Part 3: Palladium-Catalyzed C-C Bond Formation

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp³) bonds, coupling the benzylic chloride with various aryl or heteroaryl boronic acids.[10][11] This reaction is prized for its operational simplicity and the stability of the boronic acid reagents.

Mechanistic Insight: The catalytic cycle involves oxidative addition of the C-Cl bond to Pd(0), followed by transmetalation with a boronate species (formed from the boronic acid and base), and concludes with reductive elimination to form the new C-C bond.[11]

G pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition trans Transmetalation Complex ox_add->trans Transmetalation trans->pd0 Reductive Elimination product R-R' reagents1 R-Cl reagents2 R'-B(OH)₂ Base

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flask, combine the boronic acid (1.1-1.5 equiv.), a base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%).[12]

  • Reagent Addition: Add the freshly prepared 2-(chloromethyl)-4-methylpyridine free base (1.0 equiv.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O 10:1 or Dioxane/H₂O 4:1) to a concentration of 0.1 M.[12]

  • Reaction: Heat the mixture to 70-90 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 2.

Data Table: Boronic Acid Partner Selection

Boronic Acid TypeExampleTypical BaseTypical Catalyst/LigandRationale & Notes
Electron-NeutralPhenylboronic AcidK₂CO₃Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand that accelerates C-C coupling.[12]
Electron-Rich4-Methoxyphenylboronic AcidCs₂CO₃PdCl₂(dppf)Electron-donating groups often lead to higher yields.[13] Cs₂CO₃ is a strong base that can enhance transmetalation.
Electron-Poor4-Chlorophenylboronic AcidK₃PO₄Pd(PPh₃)₄Electron-deficient partners may require slightly more forcing conditions or different catalyst systems.
Heteroaromatic3-Thienylboronic AcidK₂CO₃Pd(OAc)₂ / SPhosHeteroaromatic boronic acids are well-tolerated, expanding the scope for novel structures.[13]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond, linking the pyridylmethyl moiety to a terminal alkyne.[14] This reaction is exceptionally valuable for creating rigid scaffolds and extending molecular structures. It uniquely requires a dual-catalyst system: palladium and a copper(I) co-catalyst.[14][15]

Protocol 4: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[16]

  • Reagent Addition: Add the freshly prepared 2-(chloromethyl)-4-methylpyridine free base (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).[16]

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 2, taking care to remove copper salts during the aqueous wash.

Part 4: Troubleshooting and Advanced Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Starting material is still the HCl salt.1. Use a fresh catalyst or a more active precatalyst system. 2. For Buchwald-Hartwig, switch from a carbonate to an alkoxide base (e.g., NaOt-Bu). 3. Ensure complete neutralization and isolation of the free base (Protocol 1).
Hydrolysis of Starting Material Presence of water in the reaction mixture.Use anhydrous solvents, dry reagents thoroughly, and maintain a strict inert atmosphere.
Homocoupling of Coupling Partner (Suzuki) Premature boronic acid decomposition. (Sonogashira) Glaser coupling due to excess Cu(I) and oxygen.(Suzuki) Use a milder base or lower reaction temperature. (Sonogashira) Ensure the reaction is thoroughly degassed and run under a strict inert atmosphere. Consider a copper-free protocol if homocoupling persists.
Multiple Products Observed (Buchwald-Hartwig) Double amination if another leaving group is present on the pyridine ring.This is substrate-dependent. If unavoidable, the reaction may need to be optimized for selectivity or the products separated chromatographically.

Expert Insight on Ligand Function: The ligands used in these reactions are not mere spectators. In Suzuki and Buchwald-Hartwig couplings, bulky biarylphosphine ligands (e.g., SPhos, RuPhos) create a sterically crowded environment around the palladium center. This steric pressure promotes the final, often difficult, reductive elimination step to release the product and turn over the catalyst efficiently. Their electron-rich nature also increases the electron density on the palladium, facilitating the initial oxidative addition into the C-Cl bond. Understanding this dual role is key to rational catalyst selection.

References

  • BenchChem (2025). An In-Depth Technical Guide to 2-(Chloromethyl)
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  • ElectronicsAndBooks. Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild condition. ElectronicsAndBooks.
  • Taylor & Francis Online (2019). Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine.
  • Lumen Learning. Palladium catalyzed couplings | Organic Chemistry II.
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • BenchChem (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.
  • BenchChem (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • National Center for Biotechnology Information (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PubMed.
  • Taylor & Francis Online (2022).
  • BenchChem (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.
  • BenchChem (2025). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers. BenchChem.
  • YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling.

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Application Notes & Protocols: The Pivotal Role of 2-(Chloromethyl)-4-methylpyridine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(chloromethyl)-4-methylpyridine hydrochloride, a critical building block in medicinal chemistry. We will delve into its fundamental properties, its primary application as a key intermediate in the synthesis of proton pump inhibitors (PPIs), and detailed, field-proven protocols for its utilization. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, step-by-step guidance for laboratory synthesis.

Introduction: A Versatile Pyridine Synthon

2-(Chloromethyl)-4-methylpyridine hydrochloride and its structural analogs are highly valued intermediates in the pharmaceutical industry. The reactivity of the chloromethyl group makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of the substituted pyridine moiety into a larger molecular scaffold. This characteristic is paramount in the construction of a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders: the proton pump inhibitors.

The pyridine ring, once incorporated into the final active pharmaceutical ingredient (API), plays a crucial role in the drug's mechanism of action. For instance, in PPIs, it is part of the system that ultimately leads to the irreversible inhibition of the H+/K+-ATPase in the parietal cells of the stomach lining. The stability and reactivity of 2-(chloromethyl)-4-methylpyridine hydrochloride make it an efficient and cost-effective starting point for the synthesis of these complex molecules.[1][2]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The hydrochloride salt form of 2-(chloromethyl)-4-methylpyridine enhances its stability and ease of handling compared to the free base.

PropertyValueReference
CAS Number 71670-71-8[3]
Molecular Formula C₇H₈ClN · HCl
Molecular Weight 178.06 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 120-124 °C (lit.)
Solubility Soluble in water[1]
Storage Store in an inert atmosphere at room temperature, below 30°C.[1] Poor stability and moisture absorption can lead to hydrolysis to the corresponding alcohol.[4]

Expert Insight: The hygroscopic nature of this compound necessitates careful handling. It is recommended to work in a dry environment, for instance, under a nitrogen or argon atmosphere, and to use anhydrous solvents to prevent hydrolysis of the reactive chloromethyl group, which would lead to the formation of the corresponding, less reactive alcohol and reduce the yield of the desired product.

Core Application: Synthesis of Proton Pump Inhibitors (PPIs)

The most prominent application of 2-(chloromethyl)-4-methylpyridine hydrochloride and its derivatives is in the synthesis of PPIs such as omeprazole and rabeprazole.[1][2][4][5][6] These drugs are mainstays in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[2][7] The general synthetic strategy involves the coupling of the substituted pyridine intermediate with a benzimidazole thiol derivative.

General Synthetic Workflow

The synthesis of a PPI like rabeprazole from 2-(chloromethyl)-4-methylpyridine hydrochloride or a related precursor generally follows a two-step process:

  • Nucleophilic Substitution (Thioether Formation): The chloromethyl group of the pyridine derivative reacts with the thiol group of a benzimidazole derivative in the presence of a base. This reaction forms a thioether linkage, connecting the two heterocyclic rings.

  • Oxidation: The resulting thioether is then oxidized to a sulfoxide, which is the active form of the drug.

This workflow is illustrated in the diagram below:

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation A 2-(Chloromethyl)-4-substituted-pyridine (or its hydrochloride salt) D Thioether Intermediate A->D Nucleophilic Substitution B 2-Mercaptobenzimidazole Derivative B->D Nucleophilic Substitution C Base (e.g., NaOH) C->D Nucleophilic Substitution F Proton Pump Inhibitor (Sulfoxide) (e.g., Rabeprazole) D->F Oxidation E Oxidizing Agent (e.g., m-CPBA, H₂O₂) E->F Oxidation

Caption: General synthetic workflow for Proton Pump Inhibitors.

Detailed Experimental Protocols

The following protocols are synthesized from published literature and represent common procedures for the synthesis of PPI intermediates and final products.

Protocol 1: Synthesis of Rabeprazole Sulphide

This protocol details the condensation of a 2-(chloromethyl)pyridine derivative with 2-mercaptobenzimidazole to form the thioether precursor to rabeprazole.[8]

Materials:

  • 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride

  • 2-Mercaptobenzimidazole

  • Sodium hydroxide (NaOH)

  • Purified water

Procedure:

  • In a suitable reaction vessel, suspend 15 g of 2-mercaptobenzimidazole in 500 mL of purified water.

  • Add 8 g of sodium hydroxide to the suspension and stir until dissolved. The sodium hydroxide acts as a base to deprotonate the thiol group of the 2-mercaptobenzimidazole, forming a more nucleophilic thiolate anion.

  • To this solution, slowly add approximately 25 g of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride. The slow addition helps to control the exothermicity of the reaction.

  • Stir the reaction mixture for 2 hours at a temperature of 20-30°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the solid product is filtered.

  • The collected solid can be washed with water to remove any remaining inorganic salts.

  • The wet material can be used directly in the subsequent oxidation step or dried in an oven at 45-50°C. This yields approximately 31 g of rabeprazole sulphide.[8]

Protocol 2: In Situ Preparation and Condensation for Rabeprazole Intermediate

This protocol describes a more streamlined approach where the 2-(chloromethyl)pyridine intermediate is generated in situ and immediately reacted with 2-mercaptobenzimidazole.[9] This method can improve efficiency by reducing the number of isolation and purification steps.

Materials:

  • 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (the alcohol precursor)

  • p-Toluene sulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 2-Mercaptobenzimidazole

  • Sodium hydroxide

  • Methanol

  • Ethyl acetate

Procedure:

Part A: In Situ Generation of the Chloro Intermediate

  • Dissolve 11.2 g (53 mmol) of the methoxypropoxy intermediate (the alcohol) in 25 mL of dichloromethane in a three-necked round-bottom flask.

  • Add 11.2 g (58 mmol) of p-toluene sulfonyl chloride and heat the mixture to 40°C for 2 hours. The p-toluenesulfonyl chloride reacts with the alcohol to form a tosylate, which is a good leaving group.

  • In a separate flask, mix 8.4 g (83 mmol) of triethylamine with 50 mL of dichloromethane.

  • Slowly add the triethylamine solution to the reaction mixture over 1 hour. The triethylamine acts as a base to facilitate the formation of the chloromethyl group.

Part B: Condensation with 2-Mercaptobenzimidazole

  • In a separate reaction vessel, dissolve 4.7 g (118 mmol) of sodium hydroxide in 120 mL of distilled water.

  • Add 8.3 g (55 mmol) of 2-mercaptobenzimidazole to the sodium hydroxide solution and heat to 45-50°C.

  • Slowly add the methanolic solution containing the in situ generated 2-(chloromethyl)pyridine intermediate to the 2-mercaptobenzimidazole solution over 2-3 hours.

  • After the addition is complete, continue stirring for an additional 4 hours.

  • Cool the reaction mixture to 30-35°C and remove the methanol under vacuum.

  • Dissolve the residue in 70 mL of ethyl acetate and wash with a 5% NaOH solution (20 mL) followed by distilled water (20 mL).

  • Dry the organic layer over anhydrous sodium sulphate and concentrate under vacuum to obtain the crude sulphide intermediate.

G cluster_0 Part A: In Situ Chloro Generation cluster_1 Part B: Condensation A Alcohol Precursor + p-TsCl B Tosylate Intermediate A->B Tosylation D In Situ Chloro Intermediate B->D Chlorination C Triethylamine C->B F Thioether Product D->F Condensation E 2-Mercaptobenzimidazole + NaOH E->F

Caption: Workflow for in situ generation and condensation.

Beyond Proton Pump Inhibitors

While the synthesis of PPIs is the most prominent application, the reactivity of the chloromethyl group in pyridine derivatives allows for their use in the synthesis of other biologically active molecules. For example, they can be used in the alkylation of various nucleophiles to introduce a pyridine moiety, which can be important for receptor binding or modulating the physicochemical properties of a molecule. They have also been used in the synthesis of kinase inhibitors and other targeted therapies.[10]

Conclusion

2-(Chloromethyl)-4-methylpyridine hydrochloride and its analogs are indispensable tools in the arsenal of the medicinal chemist. Their utility as key intermediates in the synthesis of proton pump inhibitors has had a profound impact on the treatment of gastrointestinal diseases. The protocols outlined in this guide provide a practical framework for the application of this versatile reagent. A thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for achieving high yields and purity in the synthesis of life-saving medications. As drug discovery continues to evolve, the fundamental reactivity of such building blocks will undoubtedly continue to be exploited in the creation of novel therapeutics.

References

  • Benchchem. (n.d.). 2-Chloro-4-(chloromethyl)pyridine hydrochloride.
  • Chem-Impex. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Cion Pharma. (n.d.). 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).
  • Benchchem. (n.d.). An In-Depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine and Related Compounds.
  • Google Patents. (n.d.). CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • ResearchGate. (n.d.). An efficient synthesis fo rabeprazole.
  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride.
  • Asian Journal of Pharmaceutical Research. (2011). An Efficient Synthesis of Rabeprazole Sodium.
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Semantic Scholar. (2021). Synthesis of degradants and impurities of rabeprazole.
  • World Intellectual Property Organization. (2006). NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Proton Pump Inhibitors: A Brief Overview of Discovery, Chemistry and Process Development.
  • Alchem Pharmtech. (n.d.). CAS 71670-71-8 | 2-(Chloromethyl)-4-methylpyridine hydrochloride.
  • Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Guidechem. (2024). What are the applications of Pyridine Hydrochloride in (chloromethyl)?.

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Application Notes & Protocols: Leveraging 2-(Chloromethyl)-4-methylpyridine Hydrochloride in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(Chloromethyl)-4-methylpyridine hydrochloride stands out as a highly valuable and versatile electrophilic building block. Its utility is anchored in the reactive chloromethyl group at the 2-position of the pyridine ring. The inherent electron-withdrawing nature of the pyridine nucleus enhances the electrophilicity of the methylene carbon, rendering it an excellent substrate for nucleophilic substitution reactions.[1][2] This reactivity profile makes it an indispensable intermediate for introducing the 4-methyl-2-pyridinylmethyl moiety into a diverse range of scaffolds, a common structural motif in numerous biologically active compounds, including antihistamines and anti-inflammatory agents.[3]

This technical guide provides an in-depth exploration of the reactivity of 2-(Chloromethyl)-4-methylpyridine hydrochloride. It offers detailed protocols for its application in synthesizing novel heterocyclic compounds through reactions with various nucleophiles, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this key intermediate.

Part 1: Core Reactivity and Mechanistic Rationale

The primary mode of reactivity for 2-(Chloromethyl)-4-methylpyridine hydrochloride is the bimolecular nucleophilic substitution (SN2) reaction. The hydrochloride salt form ensures stability for storage; however, for reaction, the free base is typically generated in situ through the addition of a suitable base.

Causality of Reactivity:

  • Electrophilicity: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (both inductive and resonance), which significantly polarizes the C-Cl bond of the chloromethyl group. This polarization creates a partial positive charge on the carbon atom, making it highly susceptible to attack by nucleophiles.[2]

  • Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, facilitating the substitution reaction.

  • Steric Accessibility: The chloromethyl group is sterically accessible, further favoring the SN2 pathway, which involves a backside attack by the nucleophile.

The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. A base is required to neutralize the hydrochloride and deprotonate the nucleophile if it is acidic (e.g., a thiol or a secondary amine).

Caption: General SN2 mechanism for nucleophilic substitution.

Part 2: Synthetic Protocols and Applications

The true synthetic power of 2-(Chloromethyl)-4-methylpyridine hydrochloride is demonstrated by its reaction with a wide array of nucleophiles to forge new carbon-heteroatom bonds.

Application I: N-Alkylation for the Synthesis of Novel Amines

The reaction with nitrogen nucleophiles is one of the most common and pivotal applications, leading to the formation of pyridinylmethyl-substituted amines. These structures are prevalent in pharmacologically active molecules.[1]

Protocol 1: General N-Alkylation of a Secondary Amine

This protocol describes a robust method for coupling 2-(Chloromethyl)-4-methylpyridine hydrochloride with a generic secondary amine, a common step in drug discovery.

Materials:

  • 2-(Chloromethyl)-4-methylpyridine hydrochloride (1.0 eq)

  • Secondary amine (e.g., piperazine, morpholine, or other substituted amine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (sufficient to make a 0.2-0.5 M solution)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.1 eq), potassium carbonate (2.5 eq), and acetonitrile.

  • Reagent Addition: Add 2-(Chloromethyl)-4-methylpyridine hydrochloride (1.0 eq) to the stirred suspension at room temperature. The use of the hydrochloride salt is convenient, and the base (K₂CO₃) neutralizes it in situ.

  • Reaction: Heat the mixture to 60-80 °C (or reflux if using acetonitrile) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate and water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Table 1: Representative N-Alkylation Reaction Data

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
PiperazineK₂CO₃Acetonitrile806~85%
2-ChlorophenothiazineK₂CO₃DMF1008Good[4]
ImidazoleEt₃NDMF605~90%
Aniline derivativeDIPEACH₃CN8012~75%

Note: Yields are representative and highly dependent on the specific substrate and reaction scale.

Workflow_N_Alkylation cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Combine Amine, K₂CO₃, and Solvent prep2 Add 2-(Chloromethyl)-4- methylpyridine HCl prep1->prep2 Stir react Heat to 60-80 °C (4-12 h) prep2->react monitor Monitor by TLC / LC-MS react->monitor workup1 Cool & Filter Salts monitor->workup1 Upon Completion workup2 Concentrate Filtrate workup1->workup2 workup3 Extract with EtOAc/H₂O workup2->workup3 workup4 Wash, Dry, Concentrate workup3->workup4 workup5 Purify via Chromatography workup4->workup5

Sources

Scale-up synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of 2-(Chloromethyl)-4-methylpyridine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride, a critical intermediate in the pharmaceutical and agrochemical industries. We delve into the comparative analysis of prevalent synthetic routes, offering a rationale for selecting an optimized pathway based on yield, purity, safety, and scalability. The core of this document is a field-proven, step-by-step protocol for the chlorination of (4-methylpyridin-2-yl)methanol using thionyl chloride. This guide is designed for researchers, chemists, and process development professionals, emphasizing the causality behind experimental choices, robust safety procedures, and methods for ensuring product quality and consistency at scale.

Introduction and Strategic Importance

2-(Chloromethyl)-4-methylpyridine and its hydrochloride salt are versatile bifunctional compounds of significant value in organic synthesis.[1] The presence of a reactive chloromethyl group and a pyridine nucleus makes it an essential building block for constructing more complex molecules.[1] Its primary application lies in the synthesis of various active pharmaceutical ingredients (APIs), where it serves as a key intermediate. The hydrochloride form is often preferred for its improved stability and handling characteristics compared to the free base. Given its industrial relevance, the development of a robust, safe, and economically viable scale-up synthesis is a critical objective for chemical development teams.

Comparative Analysis of Synthetic Strategies

Several synthetic routes to 2-(chloromethyl)-4-methylpyridine hydrochloride have been reported. The optimal choice for a scale-up operation depends on factors such as starting material availability, cost, throughput requirements, and environmental, health, and safety (EHS) considerations. We will analyze the two most prominent strategies.

Route 1: Direct Chlorination of 2,4-Lutidine This approach involves the direct, often radical-mediated, chlorination of 2,4-lutidine (2,4-dimethylpyridine). While seemingly direct, this method presents significant challenges in selectivity. The reaction can produce a mixture of monochlorinated, dichlorinated, and trichlorinated products, as well as isomers chlorinated on the pyridine ring. Achieving high selectivity for the desired monochlorinated product on the 2-methyl group requires stringent control over reaction conditions, such as temperature, reaction time, and the molar ratio of chlorine.[1][2] Consequently, extensive purification is often necessary, reducing the overall process efficiency and making it less ideal for many scale-up applications.

Route 2: Chlorination of (4-Methylpyridin-2-yl)methanol This is a highly reliable and selective two-step approach starting from 2,4-lutidine.

  • Oxidation/Functionalization: The 2-methyl group of 2,4-lutidine is selectively functionalized to a hydroxymethyl group, yielding (4-methylpyridin-2-yl)methanol.

  • Chlorination: The resulting alcohol is then converted to the target chloromethyl compound using a suitable chlorinating agent.

Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation due to its high reactivity, excellent yield, and the formation of volatile byproducts (SO₂ and HCl), which simplifies product isolation.[3][4] This route offers superior control and predictability, resulting in a cleaner product profile and higher overall yield, making it the preferred method for scale-up.

Data Presentation: Comparison of Synthetic Routes
ParameterRoute 1: Direct ChlorinationRoute 2: From (4-Methylpyridin-2-yl)methanol
Starting Material 2,4-Lutidine(4-Methylpyridin-2-yl)methanol
Key Reagent Chlorine Gas (Cl₂)Thionyl Chloride (SOCl₂)
Selectivity Low to ModerateHigh
Typical Yield Variable (often lower due to byproducts)High (often >90% for chlorination step)[3]
Purification Challenging (Distillation/Chromatography)Straightforward (Crystallization/Precipitation)
Scalability Moderate (Requires precise gas handling)High
Safety Concerns Handling of toxic chlorine gasHandling of highly corrosive and water-reactive SOCl₂

Recommended Scale-Up Protocol: Synthesis from (4-Methylpyridin-2-yl)methanol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride from (4-methylpyridin-2-yl)methanol. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Equipment
  • Reagents: (4-Methylpyridin-2-yl)methanol, Thionyl chloride (SOCl₂), Dichloromethane (DCM, anhydrous), Diethyl ether or Hexane (for washing).

  • Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, condenser with a gas outlet connected to a scrubber (containing NaOH solution), thermocouple, nitrogen inlet, and a filtration setup (e.g., Nutsche filter-dryer).

  • Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, and a chemical-resistant apron or lab coat. All operations involving thionyl chloride must be performed in a well-ventilated fume hood.[5][6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product prep_reagents Prepare Reagents: (4-Methylpyridin-2-yl)methanol Thionyl Chloride Dichloromethane (anhydrous) setup_reactor Set up Reactor under N2 Atmosphere prep_reagents->setup_reactor charge_alcohol Charge Reactor with Alcohol and Dichloromethane setup_reactor->charge_alcohol cool_reactor Cool Reactor to 0-5 °C charge_alcohol->cool_reactor add_socl2 Slowly Add Thionyl Chloride (maintain T < 10 °C) cool_reactor->add_socl2 warm_rt Warm to Room Temperature and Stir for 1-2 hours add_socl2->warm_rt monitor_rxn Monitor Reaction by TLC/HPLC warm_rt->monitor_rxn concentrate Concentrate Under Reduced Pressure monitor_rxn->concentrate precipitate Suspend Residue in Hexane/Ether concentrate->precipitate filter_product Filter the Solid Product precipitate->filter_product wash_product Wash with Cold Hexane/Ether filter_product->wash_product dry_product Dry Under Vacuum wash_product->dry_product final_product 2-(Chloromethyl)-4-methylpyridine HCl (White Solid) dry_product->final_product

Caption: Workflow for the synthesis of 2-(chloromethyl)-4-methylpyridine HCl.

Step-by-Step Procedure
  • Reactor Setup: Assemble the reactor under an inert nitrogen atmosphere. This is crucial as thionyl chloride reacts violently with moisture.[7] The gas outlet should be connected to a caustic scrubber to neutralize the HCl and SO₂ gases produced during the reaction.

  • Charging Reagents: Charge the reactor with (4-methylpyridin-2-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, ~5-10 volumes). Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the reactor contents to 0-5 °C using a suitable cooling bath. This initial cooling is a critical safety step to control the exothermic reaction upon addition of thionyl chloride.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1-1.2 eq) dropwise via the addition funnel over 1-2 hours. Causality: The slow, controlled addition is essential to manage the reaction exotherm and prevent a dangerous temperature runaway. The slight excess of thionyl chloride ensures complete conversion of the starting alcohol. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • Product Isolation: The resulting residue, which is the crude hydrochloride salt, is often a solid or a thick oil. Add a non-polar solvent like hexane or diethyl ether and stir to form a slurry.[3] Causality: This step helps to break up the solid and wash away any non-polar, organic-soluble impurities.

  • Filtration and Drying: Filter the solid product, wash it with a small amount of cold hexane or diethyl ether, and dry it under vacuum at 40-50 °C to a constant weight. The final product is typically obtained as a white to off-white solid.[3]

Typical Process Parameters
ParameterValueRationale
**Molar Ratio (Alcohol:SOCl₂) **1 : 1.1-1.3Ensures complete conversion of the alcohol.[8][9]
Temperature (SOCl₂ Addition) 0-10 °CControls the exotherm of the reaction.
Reaction Time 2-4 hoursTypically sufficient for complete conversion at room temperature.
Solvent Dichloromethane (DCM)Inert solvent, good solubility for reagents, easily removed.
Expected Yield 95-100%The reaction is highly efficient and often quantitative.[3]
Purity (Crude) >98% (by HPLC)High selectivity leads to a clean crude product.

Safety and Hazard Management

The scale-up of this process requires a rigorous approach to safety, primarily concerning the handling of thionyl chloride.

Thionyl Chloride (SOCl₂):

  • Hazards: Highly corrosive, causes severe skin burns and eye damage, toxic if inhaled, and reacts violently with water, releasing toxic gases (HCl and SO₂).[5][10][11]

  • Handling Precautions:

    • Always handle in a well-ventilated fume hood.[6]

    • Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.[5]

    • Ensure all glassware and equipment are scrupulously dry to prevent violent reactions.[7]

    • Keep containers tightly closed and stored in a cool, dry place away from incompatible materials like water, bases, and alcohols.[5][7]

  • Emergency Procedures:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7][11]

    • Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[6][10]

    • Spills: Neutralize small spills with a dry agent like sodium bicarbonate. For larger spills, evacuate the area and contact emergency personnel. Do not use water on the spill.[11]

Safety Logic Diagram

G start Handle Thionyl Chloride? ppe_check Wear Full PPE? (Gloves, Goggles, Face Shield, Lab Coat) start->ppe_check fumehood_check Working in Fume Hood? ppe_check->fumehood_check Yes stop_ppe STOP! Obtain Correct PPE ppe_check->stop_ppe No dry_check Is Equipment Dry? fumehood_check->dry_check Yes stop_hood STOP! Move to Fume Hood fumehood_check->stop_hood No proceed Proceed with Caution dry_check->proceed Yes stop_dry STOP! Dry All Equipment dry_check->stop_dry No spill Spill Occurs proceed->spill spill_decision Is Spill Major? spill->spill_decision neutralize Neutralize with NaHCO₃ (Dry Powder) spill_decision->neutralize No evacuate Evacuate Area Call Emergency Response spill_decision->evacuate Yes

Caption: Decision-making workflow for the safe handling of thionyl chloride.

Analytical Characterization

To ensure the quality of the final product, the following analytical techniques are recommended:

  • HPLC/UPLC: To determine purity and quantify any residual starting material or impurities.

  • LC/MS/MS: A highly sensitive method for detecting and quantifying trace-level impurities, particularly any genotoxic impurities that may arise.[12]

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identity of the compound.

  • Melting Point: As a quick check of purity; the literature value is approximately 120-124 °C.

Conclusion

The synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride via the chlorination of (4-methylpyridin-2-yl)methanol with thionyl chloride is a robust, high-yielding, and scalable process. By implementing stringent control over reaction parameters, particularly temperature during the addition of the chlorinating agent, and adhering to rigorous safety protocols, this intermediate can be manufactured safely and efficiently. The detailed protocol and operational insights provided in this guide serve as a validated starting point for process development and scale-up activities in both research and industrial settings.

References

  • Benchchem. (n.d.). 2-Chloro-4-(chloromethyl)pyridine hydrochloride.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Thionyl chloride.
  • Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
  • NOAA. (n.d.). THIONYL CHLORIDE. CAMEO Chemicals.
  • CN104974077A. (2015). Synthetic method of 2-chloromethylpyridinehydrochloride.
  • CN111056992A. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • CN105218414A. (2015). A kind of synthesis of picoline of 2 amino 4 and its purification process.
  • ChemicalBook. (2025). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • ChemicalBook. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride synthesis.
  • CN105085378A. (2015). Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Benchchem. (n.d.). An In-Depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine and Related Compounds.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(Dichloromethyl)-4-methylpyridine.
  • CN100448534C. (n.d.). Process for preparing 2-picoline and 4-picoline.
  • TSI Journals. (n.d.). SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4.
  • CN103232389A. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • The Royal Society of Chemistry. (2012). Scheme I. Synthesis of (2) pyridine and (3)
  • PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • NIH. (2015).
  • PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1).
  • LGC Standards. (n.d.). 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride.
  • Guidechem. (n.d.). 2-(ChloroMethyl)-4-Methylpyridine hydrochloride 71670-71-8 wiki.
  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride.
  • Yakugaku Zasshi. (1967). [Synthesis of methylpyridine derivatives. 23.
  • Wikipedia. (n.d.). 2,4-Lutidine.
  • Xia Liang. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
  • US4205175A. (1980). Chlorination process.
  • Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride.
  • The Good Scents Company. (n.d.). 2,4-lutidine 2,4-dimethylpyridine.
  • Sigma-Aldrich. (n.d.). 2,4-Lutidine 99 108-47-4.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-4-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to improve the yield, purity, and consistency of your synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride, providing explanations grounded in chemical principles to guide your experimental design.

Q1: What are the primary synthetic routes to 2-(chloromethyl)-4-methylpyridine hydrochloride?

A1: There are two main, well-established routes for this synthesis, each with its own advantages and disadvantages:

  • Route A: Direct Chlorination of 2,4-Lutidine (2,4-dimethylpyridine). This method involves the direct chlorination of the methyl group at the 2-position. A common reagent for this is trichloroisocyanuric acid (TCCA) in a suitable solvent like chloroform.[1][2]

  • Route B: Chlorination of (4-methyl-pyridin-2-yl)-methanol. This two-step approach first involves the synthesis of the alcohol intermediate, (4-methyl-pyridin-2-yl)-methanol, which is then chlorinated. The chlorination is typically achieved using reagents like thionyl chloride (SOCl₂) or triphosgene.[3][4][5][6] The alcohol intermediate is often prepared by N-oxidation of 2,4-lutidine followed by rearrangement.[7][8][9]

Q2: Which chlorinating agent is recommended for converting (4-methyl-pyridin-2-yl)-methanol to the final product?

A2: Thionyl chloride (SOCl₂) is a widely used and effective reagent for this conversion.[3][5][6] It reacts with the alcohol to form an intermediate chlorosulfite, which then undergoes intramolecular nucleophilic attack by the chloride ion to yield the desired product and gaseous byproducts (SO₂ and HCl). This helps drive the reaction to completion. Triphosgene is another viable option that can offer high yields and purity.[4]

Q3: Why is the hydrochloride salt of 2-(chloromethyl)-4-methylpyridine synthesized instead of the free base?

A3: The hydrochloride salt is generally more stable, crystalline, and less prone to degradation and polymerization compared to the free base.[10] The free base can be unstable and may undergo self-reaction. The hydrochloride salt form facilitates easier handling, purification, and storage.

Q4: What are the common impurities I should be aware of?

A4: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials (e.g., 2,4-lutidine or (4-methyl-pyridin-2-yl)-methanol).[11]

  • Over-chlorinated byproducts (e.g., 2-(dichloromethyl)-4-methylpyridine).[11]

  • Byproducts from side reactions, such as oxidation or nitration of the pyridine ring if those steps are involved in an extended synthesis.[10]

  • Polymeric materials formed from the reactive chloromethyl pyridine.[10]

II. Troubleshooting Guide

This section provides a problem-solution framework for common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product during workup. - Loss of product during purification.- Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC to ensure completion. - Optimize the reaction temperature. For chlorination with SOCl₂, refluxing is often necessary.[5][9] - Maintain low temperatures during workup and purification where possible. - For purification by precipitation, ensure the anti-solvent is added slowly and the mixture is sufficiently cooled to maximize crystal formation.[1]
Formation of Dark-Colored Byproducts/Tarry Material - The reaction temperature may be too high, leading to decomposition. - Presence of impurities in the starting materials. - Instability of the free base form of the product.- Carefully control the reaction temperature. For exothermic reactions, ensure adequate cooling. - Use high-purity starting materials. - After the chlorination step, proceed with the workup to isolate the more stable hydrochloride salt without delay.
Product Fails to Crystallize or Oils Out - The solvent system is not suitable for crystallization. - The presence of significant impurities is inhibiting crystallization.- Select an appropriate solvent system for recrystallization. A common method is to dissolve the crude product in a "good" solvent (like isopropanol) and then add a "poor" solvent (an anti-solvent like diethyl ether) to induce precipitation.[10][11] - Wash the crude product with a suitable organic solvent (e.g., toluene, acetone) to remove soluble impurities before attempting recrystallization.[10] - Scratch the inside of the flask with a glass rod to create nucleation sites.[11]
Presence of Over-chlorinated Impurities - Excess of the chlorinating agent. - Prolonged reaction time or excessively high temperature.- Use a stoichiometric or slight excess of the chlorinating agent. For instance, a molar ratio of 1:1.1 to 1:1.3 of the alcohol to thionyl chloride is often sufficient.[7][8] - Monitor the reaction closely and stop it once the starting material is consumed.

III. Optimized Synthesis Protocols

The following are detailed protocols for the two primary synthetic routes.

Protocol 1: Chlorination of (4-methyl-pyridin-2-yl)-methanol with Thionyl Chloride

This protocol is adapted from established procedures for similar pyridine derivatives.[3][6]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add (4-methyl-pyridin-2-yl)-methanol (1 equivalent).

  • Add a suitable anhydrous solvent, such as methylene chloride.[6]

  • Cool the mixture in an ice bath (0°C).

Step 2: Addition of Thionyl Chloride

  • Slowly add thionyl chloride (1.1-1.3 equivalents) to the cooled solution via the dropping funnel over a period of 30-60 minutes.[7][8] Maintain the temperature at 0°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

Step 3: Reaction Completion

  • Heat the reaction mixture to reflux and maintain for 1-2 hours to ensure the reaction goes to completion.[5][9]

  • Monitor the reaction progress by TLC or HPLC.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • To the resulting residue, add a suitable anti-solvent, such as diethyl ether, while cooling to induce precipitation of the hydrochloride salt.[6]

  • Stir the mixture at a low temperature for a further 1-2 hours to maximize crystal formation.

  • Collect the solid product by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Workflow for Protocol 1

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Isolation setup1 Dissolve (4-methyl-pyridin-2-yl)-methanol in anhydrous solvent setup2 Cool to 0°C setup1->setup2 addition1 Slowly add Thionyl Chloride (1.1-1.3 eq) setup2->addition1 Maintain 0°C reaction1 Warm to Room Temperature addition1->reaction1 reaction2 Reflux for 1-2 hours reaction1->reaction2 workup1 Remove excess SOCl₂ and solvent reaction2->workup1 workup2 Add anti-solvent (e.g., diethyl ether) workup1->workup2 workup3 Filter and dry the product workup2->workup3

Caption: Workflow for the synthesis of 2-(chloromethyl)-4-methylpyridine HCl.

Protocol 2: Direct Chlorination of 2,4-Lutidine with TCCA

This protocol is based on a similar synthesis of 2-(chloromethyl)-pyridine hydrochloride.[1]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-lutidine (1 equivalent) in chloroform.

  • Add a catalytic amount of dimethylformamide (DMF).[1]

Step 2: Addition of TCCA

  • Heat the solution to reflux.

  • Add trichloroisocyanuric acid (TCCA) in portions over 30-60 minutes. The reaction is often exothermic and may continue to reflux without external heating during the addition.[1]

Step 3: Reaction Completion

  • After the addition is complete, continue stirring at reflux for an additional 2 hours.[1]

  • Monitor the reaction by TLC or HPLC.

Step 4: Work-up

  • Cool the reaction mixture and filter to remove any solid byproducts.

  • Wash the filtrate with a dilute sodium hydroxide solution to remove acidic impurities, followed by water.[1]

  • Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) and filter.

Step 5: Formation and Isolation of Hydrochloride Salt

  • To the dried filtrate, add a solution of dry hydrogen chloride in a suitable solvent (e.g., isopropanol or ether) or bubble dry HCl gas through the solution.

  • The hydrochloride salt will precipitate. Cool the mixture to maximize precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., acetone), and dry under vacuum.[1]

Troubleshooting Logic Flow

G start Low Yield or Impure Product check_reaction Was reaction complete? start->check_reaction check_temp Was temperature controlled? check_reaction->check_temp Yes incomplete_sol Increase reaction time/temp Monitor with TLC/HPLC check_reaction->incomplete_sol No check_purification Purification Issues? check_temp->check_purification Yes temp_sol Ensure proper cooling during exothermic additions check_temp->temp_sol No oiling_out Product oiled out? check_purification->oiling_out final_product Improved Yield and Purity incomplete_sol->final_product temp_sol->final_product oiling_sol Change solvent system Wash crude product oiling_out->oiling_sol Yes oiling_out->final_product No oiling_sol->final_product

Caption: Troubleshooting workflow for synthesis optimization.

IV. References

  • Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. [Link]

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASAYAN Journal of Chemistry. [Link]

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate. [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents.

  • CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride. Google Patents.

  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. PrepChem.com. [Link]

  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]

  • Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. [Link]

Sources

Technical Support Center: Purification of Crude 2-(Chloromethyl)-4-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(chloromethyl)-4-methylpyridine hydrochloride (CAS: 71670-71-8). This document serves as a resource for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical pharmaceutical intermediate in high purity. The following troubleshooting guides and FAQs are structured to address specific, practical issues faced in the laboratory, blending established protocols with the causal logic that underpins successful purification.

Troubleshooting Guide: From Crude Solid to Pure Crystalline Product

This section addresses common problems encountered during the purification process in a question-and-answer format.

Question 1: My isolated crude product is a brown or off-white solid, not the expected white crystalline powder. How can I efficiently remove these colored impurities?

Answer: This is a very common issue, typically arising from polymeric byproducts or residual reagents from the synthesis.[1][2] The most effective initial purification step is a solvent wash or slurry, which is designed to dissolve and remove highly soluble impurities while leaving the desired, less soluble product behind.

Rationale: The principle of this technique relies on the differential solubility of the product and its impurities. 2-(chloromethyl)-4-methylpyridine hydrochloride has limited solubility in many non-polar or moderately polar organic solvents, whereas the common colored impurities are often more soluble.

Recommended Protocol: Purification by Solvent Washing

  • Solvent Selection: A mixture of acetone and a non-polar solvent like petroleum ether (or hexanes) is highly effective. A patent-documented method uses a 2:1 ratio of acetone to petroleum ether.[1] Toluene can also be used as an alternative washing solvent.[1]

  • Procedure:

    • Place the crude, dry solid into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the chosen solvent system (e.g., for 100g of crude product, use 150-200 mL of the solvent mixture).[1]

    • Stir the resulting slurry vigorously at room temperature for 30-60 minutes. For stubborn impurities, cooling the slurry in an ice bath can further minimize product loss.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold, fresh solvent.

    • Repeat the washing process 1-2 times if necessary.

  • Drying: Dry the purified white solid in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Scientist's Note: The key to a successful wash is to use the minimum volume of solvent necessary and to perform the wash at a cool temperature. This maximizes impurity removal while minimizing the loss of your target compound into the filtrate.

Question 2: After a solvent wash, my product's purity is still below the required >99% (as determined by HPLC). What is the next logical purification step?

Answer: When washing is insufficient to remove ingrained impurities, recrystallization is the gold-standard method for achieving high purity. This process involves dissolving the crude material in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent.

Recommended Protocol: Purification by Recrystallization

  • Solvent System Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2] While an older method of using isopropanol and precipitating with ether has been noted, it is considered hazardous and less efficient.[1] A better starting point would be to test single solvents like isopropanol, ethanol, or solvent/anti-solvent systems (e.g., dissolving in a minimal amount of hot ethanol and slowly adding a non-polar solvent like ethyl acetate or hexanes until turbidity appears).

  • Procedure:

    • Place the washed product in a flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (with stirring).

    • Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce your final yield.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration and dry them thoroughly.

Question 3: During my recrystallization attempt, the product "oiled out" as a liquid layer instead of forming solid crystals. What causes this, and how can I resolve it?

Answer: "Oiling out" occurs when the solute's solubility at the cooling temperature is still above its melting point, or when the solution becomes supersaturated too quickly for organized crystal lattice formation to occur.[2] The presence of impurities can also disrupt crystallization.

Troubleshooting Strategies:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature undisturbed over a longer period before moving it to an ice bath.

  • Modify the Solvent System: This is the most common solution. If using a single solvent, try a solvent/anti-solvent pair. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol). Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes) at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the cloudiness, then allow it to cool slowly.[2]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a template for crystallization.[2]

  • Re-dissolve and Dilute: If oiling persists, heat the solution to re-dissolve the oil, add slightly more solvent to reduce the concentration, and attempt the slow cooling process again.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude 2-(chloromethyl)-4-methylpyridine hydrochloride? A1: Impurities are largely dependent on the synthetic route but commonly include unreacted starting materials (e.g., 3,5-lutidine), intermediates from the synthesis (e.g., N-oxides, hydroxymethyl-pyridines), byproducts from side reactions (e.g., over-chlorinated species, polymeric materials), and residual solvents.[1][2]

Q2: How should I store the purified 2-(chloromethyl)-4-methylpyridine hydrochloride to ensure its stability? A2: The compound is considered stable but can be hygroscopic.[3] It should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (like nitrogen or argon) to protect it from moisture.[4][5]

Q3: What are the essential safety precautions when handling this compound? A3: This compound is hazardous. It is known to cause skin irritation and serious eye damage and may cause respiratory irritation.[3][5] Always handle this chemical in a well-ventilated fume hood. Full personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, a lab coat, and tightly-fitting safety goggles.[3][6] Avoid generating dust.[3]

Q4: Which analytical methods are most suitable for assessing the purity of the final product? A4: For routine and robust purity checks, High-Performance Liquid Chromatography (HPLC) is the industry standard and can provide quantitative results above 99%.[1][7] For quick qualitative checks during the purification process, Thin-Layer Chromatography (TLC) is very useful.[8] For primary quantification without needing a specific reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) is an excellent, though more resource-intensive, option.[7]

Quantitative Data and Protocols

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent SystemTypical Ratio (v/v)Expected Outcome & Rationale
Solvent Wash Acetone / Petroleum Ether2:1Removes colored, non-polar impurities effectively. Documented to increase purity to >99.5%.[1]
Solvent Wash TolueneN/A (single solvent)Good alternative for washing, particularly for removing certain synthesis byproducts. Can increase purity to >99%.[1]
Recrystallization Isopropanol or EthanolN/A (single solvent)Standard polar solvents for recrystallizing hydrochloride salts. Requires careful optimization of volume.
Recrystallization Ethanol / Ethyl AcetateTitrate to cloud pointA good solvent/anti-solvent system. Ethanol dissolves the salt, while ethyl acetate reduces solubility to induce crystallization.

Visualized Workflows

Diagram 1: Workflow for Initial Purification by Solvent Washing

G cluster_0 Solvent Washing Protocol Start Crude Brown Solid Product Slurry Slurry in Acetone/ Petroleum Ether (2:1) Start->Slurry Stir Stir Vigorously (30-60 min at RT) Slurry->Stir Filter Vacuum Filtration (Büchner Funnel) Stir->Filter Wash Wash Cake with Cold Solvent Filter->Wash Solid Filtrate Filtrate (Contains Impurities) Filter->Filtrate Liquid Dry Dry Under Vacuum (50°C) Wash->Dry End Pure White Crystalline Product Dry->End

Caption: A step-by-step workflow for the initial purification of the crude product.

Diagram 2: Decision Tree for Troubleshooting Recrystallization

G Start Attempting Recrystallization OilingOut Does the product 'oil out'? Start->OilingOut SlowCool 1. Re-heat to dissolve 2. Allow to cool slower OilingOut->SlowCool Yes Success Successful Crystallization OilingOut->Success No StillOils1 Still oils out? SlowCool->StillOils1 SolventSystem Change solvent system (e.g., use anti-solvent) StillOils1->SolventSystem Yes StillOils1->Success No StillOils2 Still oils out? SolventSystem->StillOils2 InduceNucleation Try inducing nucleation (scratching or seeding) StillOils2->InduceNucleation Yes StillOils2->Success No InduceNucleation->Success

Caption: A troubleshooting guide for when a product fails to crystallize properly.

References

  • Apollo Scientific. (2023, July 6).
  • Smolecule. (2023, August 15). 2-(Chloromethyl)pyridine hydrochloride.
  • Echemi. (2019, July 15). 2-(ChloroMethyl)
  • ChemBK. (2024, April 9). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.
  • Tokyo Chemical Industry. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride.
  • Cion Pharma. 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer.
  • Echemi. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Fisher Scientific.
  • TCI Chemicals. (2025, April 30).
  • Google Patents. (CN101648907A). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Benchchem. Assessing the Purity of Synthesized 2-(Dichloromethyl)
  • Benchchem. Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products.
  • Benchchem. An In-Depth Technical Guide to 2-(Chloromethyl)
  • Google Patents. (CN111056992A). Synthetic method of 2-chloromethylpyridine hydrochloride.

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Technical Support Center: Chlorination of 2,4-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of 2,4-lutidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for desired product outcomes. My insights are drawn from a synthesis of established chemical principles and practical experience in heterocyclic chemistry.

Introduction to the Challenges in 2,4-Lutidine Chlorination

2,4-Lutidine (2,4-dimethylpyridine) presents a unique set of challenges during chlorination due to the presence of multiple reactive sites: the pyridine ring and two methyl groups. The reaction can proceed via two primary mechanisms: electrophilic aromatic substitution on the pyridine ring and free-radical substitution on the methyl side chains. The interplay between these pathways, influenced by reaction conditions, often leads to a mixture of products and undesired side reactions. This guide provides a structured approach to understanding and controlling these reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chlorination of 2,4-lutidine, offering explanations and actionable solutions.

Issue 1: My reaction is producing a complex mixture of chlorinated products. How can I improve selectivity?

Answer:

A complex product mixture is the most common challenge in 2,4-lutidine chlorination, arising from the competition between ring and side-chain chlorination.

  • Understanding the Competing Pathways:

    • Electrophilic Aromatic Substitution (Ring Chlorination): This pathway is favored by Lewis acid catalysts and polar solvents. The electron-donating methyl groups activate the pyridine ring, while the nitrogen atom deactivates it, particularly at the positions ortho and para to it (positions 2, 4, and 6)[1]. Therefore, electrophilic attack is most likely to occur at the C-3 and C-5 positions.

    • Free-Radical Substitution (Side-Chain Chlorination): This pathway is initiated by UV light or radical initiators (e.g., AIBN, benzoyl peroxide) and is typically performed in non-polar solvents[2][3]. The benzylic hydrogens of the methyl groups are susceptible to abstraction by chlorine radicals[4].

  • Solutions for Improving Selectivity:

    • For Ring Chlorination (e.g., 3-chloro-2,4-lutidine or 5-chloro-2,4-lutidine):

      • Reaction Conditions: Employ a chlorinating agent suitable for electrophilic aromatic substitution, such as chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or sulfuryl chloride (SO₂Cl₂)[5].

      • Solvent: Use a polar, non-reactive solvent.

      • Temperature: Conduct the reaction at a low to moderate temperature to minimize side-chain reactions.

    • For Side-Chain Chlorination (e.g., 2-(chloromethyl)-4-methylpyridine or 4-(chloromethyl)-2-methylpyridine):

      • Reaction Conditions: Use a radical initiator like AIBN or expose the reaction to UV light[2][6].

      • Chlorinating Agent: Chlorine gas or N-chlorosuccinimide (NCS) can be used.

      • Solvent: A non-polar solvent like carbon tetrachloride (use with caution due to toxicity) or dichloromethane is preferred[7].

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-(chloromethyl)-4-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthesis. As Senior Application Scientists, our goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental work.

The synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride is a critical step in the preparation of various pharmaceutical intermediates. While several synthetic routes exist, the most common involve the chlorination of a precursor molecule. This guide will focus on troubleshooting the prevalent method: the conversion of (4-methyl-pyridin-2-yl)-methanol using a chlorinating agent like thionyl chloride (SOCl₂).

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low Yield & Reaction Inefficiency

Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes?

Answer: Low yields are a frequent issue and can stem from several factors, from reagent quality to reaction conditions. Let's break down the primary culprits.

  • Reagent Purity and Stoichiometry:

    • Thionyl Chloride (SOCl₂) Quality: Thionyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, degrading into SO₂ and HCl. Using aged or improperly stored SOCl₂ can significantly reduce its efficacy. Always use a fresh bottle or a recently distilled batch for best results.

    • Starting Material Quality: The precursor, (4-methyl-pyridin-2-yl)-methanol, should be completely dry. The presence of water will consume the thionyl chloride, reducing the amount available for the desired reaction.

    • Stoichiometry: An excess of thionyl chloride is typically used to drive the reaction to completion. A common molar ratio is at least 2 equivalents of SOCl₂ to 1 equivalent of the alcohol.[1] Insufficient SOCl₂ will result in incomplete conversion.

  • Reaction Conditions:

    • Temperature Control: The initial addition of the alcohol to thionyl chloride should be performed at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[2] Afterward, a period of reflux is often required to ensure the reaction goes to completion.[1][2] Inadequate heating can lead to a stalled reaction.

    • Reaction Time: While some protocols suggest a short reflux time of 5-60 minutes, monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[1] The reaction should be maintained at reflux until the starting material spot is no longer visible on the TLC plate.

  • Product Degradation:

    • The product, 2-(chloromethyl)-4-methylpyridine, can be unstable, especially in its free base form or at elevated temperatures for prolonged periods. Over-extending the reflux time unnecessarily can lead to the formation of byproducts and polymeric materials.[3]

Troubleshooting Workflow for Low Yield

start Low Yield Observed reagent_check Verify Reagent Quality - Fresh SOCl₂? - Dry Starting Material? start->reagent_check Step 1 reagent_ok Reagents OK reagent_check->reagent_ok No Issue reagent_bad Replace/Purify Reagents reagent_check->reagent_bad Issue Found condition_check Assess Reaction Conditions - Correct Stoichiometry? - Proper Temperature Profile? conditions_ok Conditions OK condition_check->conditions_ok No Issue conditions_bad Optimize Conditions (Temp, Time, Molar Ratio) condition_check->conditions_bad Issue Found workup_check Review Work-up Procedure - Product Loss During Extraction? - Degradation? workup_ok Work-up OK workup_check->workup_ok No Issue workup_bad Modify Work-up (e.g., lower temp, faster extraction) workup_check->workup_bad Issue Found reagent_ok->condition_check Step 2 end Yield Improved reagent_bad->end conditions_ok->workup_check Step 3 conditions_bad->end workup_ok->end Re-evaluate Problem workup_bad->end

Caption: Troubleshooting Decision Tree for Low Yield.

Category 2: Product Purity Issues

Question 2: My final product is a dark oil or discolored solid, and analytical data (TLC, HPLC, NMR) shows significant impurities. What are the common side products and how can I remove them?

Answer: Impurities are often a result of side reactions or incomplete conversion. Understanding their origin is key to effective purification.

  • Common Impurities:

    • Unreacted Starting Material: (4-methyl-pyridin-2-yl)-methanol.

    • Over-chlorination Products: Formation of 2-(dichloromethyl)-4-methylpyridine can occur, especially under harsh conditions or with alternative chlorinating agents like chlorine gas.[4]

    • Ring-Chlorinated Species: While less common for this specific reaction, chlorination on the pyridine ring is a possibility with some reagents.

    • Polymeric Byproducts: Pyridine derivatives can polymerize, leading to intractable tars, especially if the reaction is overheated or if the free base of the product is left standing.[3]

    • Residual Solvents: Solvents used during the reaction or work-up can become trapped in the final solid product.[3]

  • Purification Strategies: The crude product is often isolated as a residue after removing excess thionyl chloride under reduced pressure.[1] This residue requires purification to remove the aforementioned impurities.

    • Aqueous Work-up: A standard procedure involves partitioning the residue between an organic solvent (like diethyl ether or ethyl acetate) and a saturated sodium bicarbonate solution.[1] This neutralizes the excess acid and helps remove water-soluble impurities. Caution: This must be done carefully, as the neutralization is highly exothermic and releases CO₂ gas.

    • Solvent Washing/Trituration: Washing the crude solid with a suitable organic solvent can effectively remove many impurities. The key is to choose a solvent in which the desired hydrochloride salt is poorly soluble, but the impurities are soluble.

Solvent SystemTarget Impurities RemovedPurity Achieved (Typical)Reference
Toluene Non-polar byproducts, residual starting materials>99%[5]
Acetone Polar impurities, some color>98%[5][6]
Isopropyl Alcohol / Diethyl Ether General impurities (recrystallization)>98%[5]
Category 3: Mechanistic & Safety Considerations

Question 3: Can you explain the mechanism of the reaction with thionyl chloride? And what are the critical safety precautions?

Answer: Understanding the mechanism provides insight into how the reaction works and why certain conditions are necessary. Safety is paramount when handling these reagents.

  • Reaction Mechanism: The reaction of an alcohol with thionyl chloride proceeds through the formation of an intermediate alkyl chlorosulfite. The subsequent step, displacement of the chlorosulfite group by a chloride ion, can occur via two main pathways: Sₙ2 (bimolecular) or Sₙi (internal return).[7]

    • Step 1: Formation of Alkyl Chlorosulfite: The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of SOCl₂. A proton is lost, and a chloride ion is expelled, forming the reactive intermediate.

    • Step 2: Nucleophilic Attack by Chloride:

      • Sₙ2 Pathway: A free chloride ion (from the first step or from the HCl byproduct) attacks the carbon atom from the backside, leading to inversion of stereochemistry. The chlorosulfite group departs and decomposes into SO₂ and another chloride ion.[8]

      • Sₙi Pathway: The chlorosulfite leaving group departs, forming an "intimate ion pair" with the carbocation. The chloride from the chlorosulfite immediately attacks the carbocation from the same face, leading to retention of stereochemistry.[7]

    The addition of a base like pyridine sequesters the HCl generated, providing a free pool of chloride ions and favoring the Sₙ2 pathway.[7][9] For an achiral molecule like (4-methyl-pyridin-2-yl)-methanol, the stereochemical outcome is irrelevant, but the principle explains why additives can alter reaction outcomes.

cluster_0 Step 1: Formation of Alkyl Chlorosulfite cluster_1 Step 2: Chloride Displacement ROH R-OH ((4-methyl-pyridin-2-yl)-methanol) Intermediate R-O-SOCl (Alkyl Chlorosulfite Intermediate) + HCl ROH->Intermediate Attacks S of SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) SN2 Sₙ2 Pathway (External Cl⁻ attacks R) Intermediate->SN2 Favored with Pyridine SNi Sₙi Pathway (Internal Cl returns to R) Intermediate->SNi Occurs without Pyridine Product R-Cl (Product) + SO₂ + Cl⁻ SN2->Product SNi->Product

Caption: Mechanism of Alcohol Chlorination with SOCl₂.

  • Critical Safety Precautions:

    • Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and lachrymatory. It reacts violently with water, releasing toxic gases (SO₂ and HCl).

    • Handling: Always handle SOCl₂ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber or neoprene).[10]

    • Quenching: Never quench excess thionyl chloride directly with water. It should be added slowly to a cooled, stirred base solution (e.g., sodium bicarbonate or sodium hydroxide) or a large volume of an alcohol like isopropanol.

    • Gas Effluent: The reaction releases SO₂ and HCl gas. The reaction apparatus should be equipped with a gas trap (e.g., a bubbler containing a dilute NaOH solution) to neutralize these corrosive and toxic gases.[11]

Detailed Experimental Protocol

This protocol is a synthesized example based on common literature procedures.[1][2] Researchers should always perform their own risk assessment and optimize conditions for their specific scale and equipment.

Synthesis of 2-(chloromethyl)-4-methylpyridine Hydrochloride from (4-methyl-pyridin-2-yl)-methanol

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap. Ensure all glassware is thoroughly dried.

  • Reagent Charging: Charge the reaction flask with thionyl chloride (2.0 eq.) and an appropriate solvent like methylene chloride (if used).[1] Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Dissolve (4-methyl-pyridin-2-yl)-methanol (1.0 eq.) in a minimal amount of dry methylene chloride and add it to the dropping funnel. Add the solution dropwise to the stirred thionyl chloride solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Work-up and Isolation:

    • To the resulting residue, slowly add a cold, saturated solution of sodium bicarbonate with vigorous stirring until the effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in a minimal amount of a suitable solvent like dry acetone or diethyl ether.

    • Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.

    • Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold, dry solvent, and dry under vacuum to yield the final 2-(chloromethyl)-4-methylpyridine hydrochloride product.[6]

References

  • BenchChem. An In-Depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine and Related Compounds.
  • Echemi. 2-(ChloroMethyl)-4-Methylpyridine hydrochloride Safety Data Sheets.
  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride.
  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-(Dichloromethyl)-4-methylpyridine.
  • Apollo Scientific. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet.
  • BenchChem. Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products.
  • Quora. In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?.
  • ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride synthesis.
  • Master Organic Chemistry. SOCl2 Mechanism With Alcohols, With And Without Pyridine: Nucleophilic Substitution (SN2) Versus Nucleophilic Substitution With Internal Return (SNi).
  • Oriental Journal of Chemistry. Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride.

Sources

Optimization of reaction conditions for 2-(chloromethyl)-4-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-methylpyridine hydrochloride

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors throughout the experimental process. A systematic approach is key to identifying and resolving the root cause.

  • Incomplete Reaction: The conversion of the starting material, (4-methyl-pyridin-2-yl)-methanol, may be insufficient.

    • Causality: The activation energy for the reaction may not be met, or the reaction time may be too short. Thionyl chloride (SOCl₂) quality can also be a factor; it can degrade upon exposure to moisture.

    • Solution:

      • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material.

      • Increase Reaction Time/Temperature: A common protocol involves refluxing the reaction mixture for a short period (e.g., 5 minutes to 1 hour)[1][2]. If the reaction is incomplete, consider extending the reflux time incrementally.

      • Verify Reagent Quality: Use a fresh, unopened bottle of thionyl chloride or distill it before use to ensure high purity.

  • Side Reactions: The formation of unwanted byproducts can consume starting material and complicate purification.

    • Causality: Excessive heat or prolonged reaction times can lead to the formation of colored impurities or over-chlorination. The pyridine nitrogen can also be reactive.

    • Solution:

      • Control Temperature: Add the thionyl chloride to the solution of the alcohol at a controlled temperature, often starting at 0°C before refluxing[2]. Avoid unnecessarily high temperatures.

      • Stoichiometry: Use a moderate excess of thionyl chloride (e.g., 2 equivalents relative to the alcohol) to ensure complete conversion without promoting excessive side reactions[1].

  • Workup and Purification Losses: Significant product loss can occur during the extraction and purification phases.

    • Causality: The product, being a hydrochloride salt in its final form but often handled as the free base during workup, can have some water solubility. Emulsion formation during extraction or improper column chromatography technique can also lead to loss.

    • Solution:

      • Extraction: During the basic wash (e.g., with sodium bicarbonate solution), perform multiple extractions with an organic solvent (like diethyl ether or dichloromethane) to ensure complete recovery of the organic-soluble free base[1].

      • Purification: If using column chromatography, select an appropriate solvent system (e.g., ethyl acetate/hexane) to ensure good separation of the product from impurities[1]. Ensure the silica gel is properly packed to avoid channeling.

Q: The final product is dark or discolored. What causes this and how can I obtain a pure, colorless product?

A: Product discoloration typically indicates the presence of impurities, often polymeric or degradation products.

  • Causality: This can be caused by overheating the reaction mixture, using aged or impure reagents, or exposing the product to air and light for extended periods. Thionyl chloride reactions can sometimes generate sulfur-based impurities that are colored.

  • Solution:

    • Strict Temperature Control: As mentioned, maintain the recommended reaction temperature and avoid localized overheating.

    • Use High-Purity Reagents: Ensure all solvents and reagents are pure and dry.

    • Purification: A well-executed silica gel column chromatography is often effective at removing colored impurities[1]. If the product is still colored, recrystallization or treatment with activated carbon may be viable options, though this may reduce the overall yield.

    • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q: I'm having trouble with the workup. How can I effectively neutralize the reaction and isolate the product?

A: The workup for a reaction involving thionyl chloride requires careful handling due to the quenching of a highly reactive and acidic reagent.

  • Causality: Thionyl chloride reacts violently with water, producing SO₂ and HCl gas[3]. This can cause dangerous pressure buildup and splashing if not done carefully. The product itself is a base and will be protonated by the excess acid, affecting its solubility.

  • Solution:

    • Initial Quenching: First, remove the excess, unreacted thionyl chloride under reduced pressure. This is a critical step to minimize the violence of the subsequent aqueous quench[1][4].

    • Neutralization: Slowly and carefully add the reaction residue to a cold, saturated sodium bicarbonate solution with vigorous stirring[1]. This neutralizes the HCl generated and hydrolyzes any remaining traces of thionyl chloride. Perform this in a fume hood.

    • Extraction: Once neutralized, the product will be in its free base form, which is soluble in organic solvents. Extract with a suitable solvent like diethyl ether or dichloromethane.

    • Final Salt Formation: To obtain the hydrochloride salt, the purified free base can be dissolved in a dry solvent (like acetone or ether) and treated with dry hydrogen chloride gas or an HCl solution in a compatible solvent[5].

Frequently Asked Questions (FAQs)

Q: What is the mechanism and role of thionyl chloride in this reaction?

A: Thionyl chloride (SOCl₂) is a highly effective chlorinating agent for converting alcohols to alkyl chlorides. The reaction proceeds via the formation of a chlorosulfite intermediate. The pyridine nitrogen can act as a catalyst by forming a reactive intermediate with SOCl₂, which is then attacked by the alcohol. The subsequent collapse of this intermediate releases SO₂ and the chloride ion, which then displaces the chlorosulfite group to form the final product with high regioselectivity. This mechanism is favorable because the byproducts (SO₂ and HCl) are gases, which helps to drive the reaction to completion.

Q: Are there alternative chlorinating agents to thionyl chloride?

A: Yes, while thionyl chloride is common, other reagents can be used and may be preferable under certain conditions.

  • Phosphorus Oxychloride (POCl₃): Often used for converting hydroxypyridines to chloropyridines, especially in solvent-free, high-temperature conditions[6][7].

  • Trichloroisocyanuric Acid (TCCA): A solid, stable, and safer-to-handle alternative that can be used for chlorination reactions, often providing good yields under mild conditions[5][8].

  • Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent, but can require higher temperatures and may be less selective than thionyl chloride[9].

Q: What are the critical safety precautions when working with thionyl chloride?

A: Thionyl chloride is a hazardous substance that requires strict safety protocols.

  • Handling: Always handle thionyl chloride in a properly functioning chemical fume hood[10][11].

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and gloves resistant to corrosive materials (e.g., rubber or neoprene)[10].

  • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials like bases and alcohols[10][12].

  • Quenching and Disposal: Reacts violently with water, liberating toxic gases[3]. All waste, including rinsates and contaminated disposables, must be treated as hazardous waste and disposed of according to institutional guidelines[10].

Data Presentation

Table 1: Typical Reaction Parameters for Chlorination of (4-methyl-pyridin-2-yl)-methanol
ParameterRecommended Value/ConditionRationale & Reference
Starting Material (4-methyl-pyridin-2-yl)-methanolPrecursor alcohol for chlorination.
Chlorinating Agent Thionyl Chloride (SOCl₂)Efficient conversion of alcohol to chloride[1].
Reagent Ratio 1 : 2 (Alcohol : SOCl₂)An excess of SOCl₂ ensures complete reaction[1].
Solvent Dichloromethane (CH₂Cl₂) or ChloroformInert solvent for the reaction[1][5].
Reaction Temperature RefluxProvides sufficient energy for the reaction[1].
Reaction Time 5 minutes - 2 hoursMonitor by TLC to avoid byproduct formation[1][5].
Workup 1. Evaporation of excess SOCl₂2. Quench with NaHCO₃ (aq)3. Extraction with EtherNeutralizes acid and isolates the free base product[1].
Purification Silica Gel Column ChromatographyRemoves polar and non-polar impurities[1].
Typical Yield ~72%Reported yield after purification[1].

Experimental Protocols & Visualizations

Protocol 1: Synthesis of 2-(chloromethyl)-4-methylpyridine

This protocol is adapted from documented methods for the chlorination of the corresponding alcohol[1].

Materials:

  • (4-methyl-pyridin-2-yl)-methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (4-methyl-pyridin-2-yl)-methanol (1.0 eq) in anhydrous dichloromethane (approx. 3 mL per mmol of alcohol).

  • Carefully add thionyl chloride (2.0 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 5-10 minutes. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, allow the solution to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • Carefully partition the resulting residue between diethyl ether and a saturated sodium bicarbonate solution. Caution: Gas evolution.

  • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure 2-(chloromethyl)-4-methylpyridine as the free base[1].

  • For conversion to the hydrochloride salt, dissolve the purified product in a minimal amount of dry acetone and add a solution of HCl in ether until precipitation is complete. Filter the solid and dry under vacuum.

Workflow Diagrams

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_salt_formation Salt Formation (Optional) start (4-methyl-pyridin-2-yl)-methanol reagents Add SOCl₂ in CH₂Cl₂ start->reagents reflux Reflux (5-10 min) reagents->reflux concentrate Concentrate under reduced pressure reflux->concentrate partition Partition between Et₂O and NaHCO₃(aq) concentrate->partition extract Separate & Extract Aqueous Layer partition->extract dry Dry organic layers (MgSO₄) & Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure 2-(chloromethyl)- 4-methylpyridine chromatography->product dissolve Dissolve in Dry Acetone product->dissolve add_hcl Add HCl in Ether dissolve->add_hcl final_product 2-(chloromethyl)-4-methylpyridine HCl add_hcl->final_product

Caption: Overall workflow for the synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride.

TroubleshootingFlow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Workup/Purification Loss start->cause3 sol1 Monitor via TLC/GC Increase Reaction Time Use Fresh Reagents cause1->sol1 Verify sol2 Control Temperature Optimize Stoichiometry cause2->sol2 Analyze sol3 Perform Multiple Extractions Optimize Chromatography cause3->sol3 Review end Improved Yield sol1->end Implement sol2->end Implement sol3->end Implement

Caption: Troubleshooting logic for addressing low reaction yields.

References

  • Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASAYAN Journal of Chemistry, 17(4), 2067-2074. [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate. [Link]

  • Dong, H., et al. (2010). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 15(12), 9239-9247. [Link]

  • Johnston, T. P., & Gallagher, A. (1987). U.S. Patent No. 4,672,125. Washington, DC: U.S.
  • Kumar, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 61, 1-7. [Link]

  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]

  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Google Patents.
  • Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

Sources

Preventing dimerization of 2-(chloromethyl)-4-methylpyridine free base

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(chloromethyl)-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and use of 2-(chloromethyl)-4-methylpyridine free base, with a primary focus on preventing its dimerization. This document provides in-depth technical information, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.

Introduction: The Challenge of Instability

2-(chloromethyl)-4-methylpyridine is a highly valuable bifunctional reagent in medicinal chemistry and organic synthesis. Its reactivity, stemming from the electrophilic chloromethyl group, makes it an excellent building block for introducing the 4-methylpyridine moiety into complex molecules.[1] However, this same reactivity is the source of its primary drawback: inherent instability. The free base form is particularly susceptible to self-reaction, leading to the formation of dimers and potentially oligomers. This process, a self-alkylation reaction, can significantly reduce the purity of the reagent, impact reaction yields, and introduce complex impurities into the product mixture. Understanding and mitigating this degradation pathway is critical for successful and reproducible research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 2-(chloromethyl)-4-methylpyridine free base.

Q1: My vial of 2-(chloromethyl)-4-methylpyridine free base has turned into a brownish, viscous substance. What happened?

A1: You are likely observing the product of dimerization or polymerization. The free base is highly prone to self-alkylation, where the nucleophilic nitrogen of one pyridine molecule attacks the electrophilic chloromethyl group of another. This reaction forms a pyridinium salt dimer. Over time, this process can continue, leading to the formation of oligomers and a viscous, discolored product. This process is irreversible and significantly lowers the purity of your starting material.

Q2: Why is the hydrochloride salt of 2-(chloromethyl)-4-methylpyridine more stable than the free base?

A2: The enhanced stability of the hydrochloride salt is due to the protonation of the pyridine nitrogen.[2] This protonation effectively neutralizes the nucleophilicity of the nitrogen atom. By converting the lone pair of electrons on the nitrogen into a covalent bond with a proton, the nitrogen is no longer available to act as a nucleophile and attack the chloromethyl group of a neighboring molecule. This fundamentally inhibits the self-alkylation (dimerization) pathway.

Q3: What is the recommended way to store 2-(chloromethyl)-4-methylpyridine free base?

A3: To maximize its shelf-life, the free base should be stored under stringent conditions. The key is to minimize molecular mobility and exposure to atmospheric moisture. The recommended storage conditions are summarized in the table below. For long-term storage, converting the free base to its hydrochloride salt is the most effective strategy.

Q4: I need to use the free base for my reaction. How can I handle it to minimize dimerization before I use it?

A4: If the free base is essential for your reaction, it should be used as quickly as possible after preparation or purification. If you are preparing it from the hydrochloride salt, you should perform the neutralization and extraction steps immediately before its use in the subsequent reaction. Avoid storing the purified free base, even at low temperatures, for extended periods. When handling, always work under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.

Q5: Can I use a polymerization inhibitor, like BHT or hydroquinone, to stabilize the free base?

A5: Standard polymerization inhibitors such as BHT (butylated hydroxytoluene) or hydroquinone are generally not effective for preventing the dimerization of 2-(chloromethyl)-4-methylpyridine. These inhibitors are typically radical scavengers, designed to stop chain reactions initiated by radicals, which is common in the polymerization of monomers like styrene or acrylates.[3][4] The dimerization of 2-(chloromethyl)-4-methylpyridine, however, is not a radical-based process. It is a nucleophilic substitution reaction (specifically, an SN2 reaction). Therefore, inhibiting this pathway would require a different approach, such as protonating the nucleophile (as in the HCl salt) or using a reversible protecting group, rather than adding a radical inhibitor.

Part 2: Troubleshooting Guide

This section provides a structured approach to common problems encountered during the use of 2-(chloromethyl)-4-methylpyridine.

Problem Probable Cause(s) Recommended Solutions & Explanations
Low yield in a reaction using 2-(chloromethyl)-4-methylpyridine free base. 1. Degradation of the starting material: The free base has likely dimerized or oligomerized during storage, reducing the concentration of the active monomer. 2. Reaction with solvent: If a protic or nucleophilic solvent (e.g., methanol, water, ethanol) was used to dissolve the free base, the solvent may have reacted with the chloromethyl group.1. Verify Purity: Before use, check the purity of the free base by NMR or LC-MS. If significant dimerization is observed, purify the material by column chromatography immediately before use, or consider synthesizing a fresh batch. 2. Use the Hydrochloride Salt: The most reliable solution is to use the stable 2-(chloromethyl)-4-methylpyridine hydrochloride salt and add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to your reaction mixture to generate the free base in situ. 3. Solvent Choice: Ensure you are using a dry, aprotic, and non-nucleophilic solvent such as THF, dichloromethane (DCM), or acetonitrile for reactions involving the free base.
Multiple unexpected spots on TLC or peaks in LC-MS of the reaction mixture. 1. Dimer/Oligomer Impurities: The impurities may be the dimer or small oligomers of the starting material, which can then participate in side reactions. 2. Side reactions with the dimer: The dimer itself can sometimes react with other components in your mixture, leading to a complex impurity profile.1. Purify the Starting Material: As above, ensure the purity of your 2-(chloromethyl)-4-methylpyridine before starting the reaction. 2. Optimize Reaction Conditions: Consider lowering the reaction temperature to favor the desired reaction over the dimerization side reaction. Also, ensure slow addition of the free base to the reaction mixture to keep its instantaneous concentration low, thus reducing the rate of the bimolecular dimerization reaction.
Difficulty dissolving 2-(chloromethyl)-4-methylpyridine hydrochloride in common organic solvents. 1. Salt Nature of the Compound: As a hydrochloride salt, it has significantly higher polarity and lower solubility in many common non-polar organic solvents compared to the free base.1. Use a Polar Aprotic Solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective for dissolving pyridinium salts. However, be mindful that these solvents can be difficult to remove. 2. In Situ Free-Basing: A common strategy is to suspend the hydrochloride salt in your reaction solvent (e.g., DCM, THF) and then add 1.0-1.1 equivalents of a tertiary amine base (like Et₃N or DIPEA). This will neutralize the HCl salt, forming the free base which is typically much more soluble in the organic solvent, and a trialkylammonium chloride salt which often precipitates or can be removed during workup.

Part 3: Mechanistic Insights & Visualizations

The Dimerization Pathway: An SN2 Self-Alkylation Reaction

The instability of 2-(chloromethyl)-4-methylpyridine free base is due to a bimolecular nucleophilic substitution (SN2) reaction with itself. The lone pair of electrons on the pyridine nitrogen of one molecule acts as the nucleophile, attacking the electron-deficient carbon of the chloromethyl group on a second molecule. The chloride ion is displaced as the leaving group, resulting in the formation of a new carbon-nitrogen bond and a quaternary pyridinium salt, which is the dimer.

Protonation_Effect FreeBase 2-(chloromethyl)-4-methylpyridine (Free Base) Nucleophilic Nitrogen (lone pair available) Dimer Dimerization Product (Unwanted Side-Product) FreeBase->Dimer Self-Alkylation (Fast, Undesired) DesiredReaction Desired Reaction Product FreeBase->DesiredReaction Reaction with Substrate (Desired Pathway) HCl_Salt 2-(chloromethyl)-4-methylpyridine HCl Non-nucleophilic Nitrogen (protonated) HCl_Salt->FreeBase Addition of Base (in situ generation) HCl_Salt->Dimer Dimerization Blocked

Sources

Technical Support Center: Navigating the Stability of 2-(chloromethyl)-4-methylpyridine hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-(chloromethyl)-4-methylpyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this reactive intermediate in solution. By understanding the underlying chemical principles and following the recommended protocols, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: The Challenge of Stability

2-(chloromethyl)-4-methylpyridine hydrochloride is a valuable building block in pharmaceutical synthesis, prized for its reactive chloromethyl group that allows for the facile introduction of a 4-methylpyridine moiety. However, this reactivity is a double-edged sword, making the compound susceptible to degradation in solution, particularly in the presence of nucleophiles. This guide provides a deep dive into the stability challenges and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Here, we address the most common questions regarding the stability of 2-(chloromethyl)-4-methylpyridine hydrochloride in solution.

Q1: What are the primary degradation pathways for 2-(chloromethyl)-4-methylpyridine hydrochloride in solution?

A1: The primary degradation pathways are hydrolysis and oxidation. The electron-withdrawing nature of the pyridine ring makes the chloromethyl group susceptible to nucleophilic attack, particularly by water.[1]

  • Hydrolysis: In the presence of water or other protic solvents, the chloromethyl group can be hydrolyzed to the corresponding hydroxymethyl derivative, 2-(hydroxymethyl)-4-methylpyridine. This is often the most significant degradation pathway.

  • Oxidation: While generally less rapid than hydrolysis, the chloromethyl group can be oxidized, especially in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen, potentially leading to the formation of 4-methylpyridine-2-carboxylic acid.[1]

Q2: How does pH affect the stability of aqueous solutions of 2-(chloromethyl)-4-methylpyridine hydrochloride?

A2: The stability of 2-(chloromethyl)-4-methylpyridine hydrochloride in aqueous solutions is significantly influenced by pH. The rate of hydrolysis is generally faster under neutral to alkaline conditions compared to acidic conditions.[1] Under acidic conditions, the pyridine nitrogen is protonated, which can influence the electronic properties of the ring and the reactivity of the side chain.

Q3: What are the recommended solvents for preparing stock solutions?

A3: For short-term storage and immediate use, aprotic, non-nucleophilic solvents are recommended. Based on available data for similar compounds, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are suitable choices.[1] However, it is crucial to use anhydrous grades of these solvents, as even trace amounts of water can lead to hydrolysis over time. It is always best practice to prepare solutions fresh.

Q4: I am observing unexpected peaks in my analytical results (e.g., HPLC, LC-MS) after dissolving the compound. What might these be?

A4: Unexpected peaks are likely degradation products. The most common degradation product is 2-(hydroxymethyl)-4-methylpyridine resulting from hydrolysis. If your solvent is an alcohol (e.g., methanol, ethanol), you may be observing the corresponding ether derivative. It is also possible that the compound is reacting with other nucleophiles present in your reaction mixture.

Q5: Can I use protic solvents like methanol, ethanol, or water?

A5: Protic solvents are generally not recommended for storing 2-(chloromethyl)-4-methylpyridine hydrochloride due to its reactivity. These solvents are nucleophilic and can react with the compound, leading to its degradation. If your experimental protocol requires the use of a protic solvent, it is crucial to use the solution immediately after preparation and to be aware of the potential for degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (temperature, humidity, light exposure). 2. Prepare fresh solutions for analysis. 3. Analyze a freshly opened sample to use as a reference. 4. Characterize the impurity peaks to identify degradation products (e.g., 2-(hydroxymethyl)-4-methylpyridine).
Low assay or purity results for an older batch Gradual degradation over time.1. Re-qualify the material before use. 2. If significant degradation has occurred, consider purification or acquiring a new batch. 3. Review storage conditions to prevent future degradation.
Inconsistent experimental results Degradation of the compound during the experiment.1. Ensure all solvents are anhydrous where necessary. 2. Control the reaction temperature and atmosphere. 3. Minimize the exposure of the compound to air and moisture during handling. 4. Run a control experiment with a freshly prepared sample.
Color change of the material (e.g., from white/off-white to yellow/brown) Formation of degradation products, possibly due to oxidation or photodecomposition.1. Store the material in an amber vial to protect from light. 2. Store under an inert atmosphere to prevent oxidation. 3. Analyze the discolored material to identify the colored impurities.

Degradation Pathways and Experimental Workflows

A deeper understanding of the degradation pathways is crucial for designing robust experiments.

Degradation Pathways of 2-(chloromethyl)-4-methylpyridine hydrochloride

Potential Degradation Pathways A 2-(chloromethyl)-4-methylpyridine hydrochloride B 2-(hydroxymethyl)-4-methylpyridine A->B + H2O (Hydrolysis) C 4-methylpyridine-2-carboxylic acid A->C [O] (Oxidation)

Caption: Potential degradation pathways.

Experimental Workflow for a Stability Study

Workflow for Stability Assessment Start Start: Sample Preparation Stress Apply Stress Conditions (Heat, Humidity, Light, pH) Start->Stress Sampling Time-point Sampling Stress->Sampling Analysis Analytical Testing (HPLC, LC-MS) Sampling->Analysis Data Data Analysis (Degradation Kinetics) Analysis->Data End End: Stability Report Data->End

Caption: Workflow for stability assessment.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the degradation of a chloromethylpyridine derivative under various conditions, based on the behavior of similar compounds. This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical Hydrolytic Stability Data in Aqueous Buffers at 40°C

Time (hours)% Remaining (pH 5.0)% Degradant (pH 5.0)% Remaining (pH 7.0)% Degradant (pH 7.0)% Remaining (pH 9.0)% Degradant (pH 9.0)
0100.0< 0.1100.0< 0.1100.0< 0.1
2498.51.595.24.888.111.9
4897.12.990.79.377.522.5
7295.84.286.413.668.032.0
9694.55.582.317.759.540.5

Table 2: Hypothetical Stability in Anhydrous Organic Solvents at 25°C

Time (days)% Remaining (Acetonitrile)% Remaining (DMSO)% Remaining (DMF)
0100.0100.0100.0
799.899.799.6
1499.599.399.1
3099.098.598.2

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability

Objective: To assess the stability of 2-(chloromethyl)-4-methylpyridine hydrochloride in aqueous solutions at different pH values.

Materials:

  • 2-(chloromethyl)-4-methylpyridine hydrochloride

  • Buffer solutions: pH 5.0 (acetate buffer), pH 7.0 (phosphate buffer), and pH 9.0 (borate buffer)

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with UV detector

Procedure:

  • Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH values.

  • Sample Preparation: Accurately weigh and dissolve 2-(chloromethyl)-4-methylpyridine hydrochloride in each buffer solution to a final concentration of 1 mg/mL.

  • Incubation: Store the solutions in sealed vials at a constant temperature (e.g., 25°C or 40°C) and protect from light.

  • Sampling: At specified time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point and determine the degradation rate constant.

Protocol 2: Stability Assessment in Organic Solvents

Objective: To evaluate the stability of 2-(chloromethyl)-4-methylpyridine hydrochloride in common anhydrous organic solvents.

Materials:

  • 2-(chloromethyl)-4-methylpyridine hydrochloride

  • Anhydrous acetonitrile, DMSO, and DMF

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with UV detector

Procedure:

  • Solvent Preparation: Ensure all organic solvents are of high purity and anhydrous.

  • Sample Preparation: Prepare a stock solution of 2-(chloromethyl)-4-methylpyridine hydrochloride in each solvent at a concentration of 1 mg/mL.

  • Incubation: Store the solutions in tightly sealed vials at a constant temperature (e.g., 4°C, 25°C) and protect from light.

  • Sampling: At specified time intervals (e.g., 0, 7, 14, 30 days), withdraw an aliquot from each solution.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point.

Protocol 3: Suggested HPLC Method for Stability Indicating Analysis

Objective: To provide a starting point for developing a validated HPLC method for the analysis of 2-(chloromethyl)-4-methylpyridine hydrochloride and its primary hydrolytic degradation product.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This method is a starting point and will require validation for your specific application and instrumentation.

Best Practices for Handling and Storage

To minimize degradation and ensure the quality of 2-(chloromethyl)-4-methylpyridine hydrochloride:

  • Solid Compound:

    • Store in a tightly sealed container in a cool, dry, and dark place.

    • Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent hydrolysis and oxidation.[1]

  • Solutions:

    • Prepare solutions fresh whenever possible.

    • If short-term storage is necessary, use anhydrous aprotic solvents and store at low temperatures (-20°C or -80°C).

    • Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture.

By adhering to these guidelines and utilizing the provided troubleshooting and experimental protocols, researchers can confidently work with 2-(chloromethyl)-4-methylpyridine hydrochloride, ensuring the integrity and success of their scientific endeavors.

References

  • BenchChem. (2025). Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.
  • Echemi. (n.d.). 2-(ChloroMethyl)-4-Methylpyridine hydrochloride Safety Data Sheets.
  • SciSpace. (2016). Forced Degradation Studies.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine and Related Compounds.
  • BenchChem. (2025). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.

Sources

Technical Support Center: Column Chromatography Conditions for 2-(Chloromethyl)-4-methylpyridine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-(chloromethyl)-4-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this polar, reactive compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured, easy-to-navigate format.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

The purification of 2-(chloromethyl)-4-methylpyridine hydrochloride by column chromatography can present several challenges, from poor separation and peak tailing to product degradation. This section offers a systematic approach to identifying and resolving these common issues.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: My column is not effectively separating 2-(chloromethyl)-4-methylpyridine hydrochloride from its impurities. What steps can I take to improve the resolution?

Answer: Poor resolution is a frequent challenge, often stemming from an inappropriate choice of stationary or mobile phase. Given that 2-(chloromethyl)-4-methylpyridine hydrochloride is a polar salt, its interaction with the stationary phase is critical.

Recommended Actions:

  • Optimize the Mobile Phase: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. For polar compounds like this, a typical starting point would be a gradient of hexane and ethyl acetate.[1] If separation is still poor, consider a more polar solvent system like methanol in dichloromethane.[2]

  • Adjust Mobile Phase Polarity: If your compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. Conversely, if it is retained too strongly (low Rf), increase the mobile phase polarity.[3]

  • Consider Alternative Stationary Phases:

    • Normal-Phase Silica Gel: This is the most common choice. However, the acidic nature of silica can sometimes lead to issues with basic compounds like pyridines, causing peak tailing.[4][5]

    • Alumina (Neutral or Basic): This can be a good alternative to silica, especially if the compound is sensitive to acid.[5]

    • Reversed-Phase (C18): For highly polar or water-soluble compounds, reversed-phase chromatography might be a more suitable option.[3]

  • Employ Gradient Elution: A gradual increase in the mobile phase polarity during the run can significantly improve the separation of complex mixtures.[6]

Issue 2: Significant Peak Tailing

Question: I am observing significant peak tailing for my compound. What is the cause, and how can I achieve more symmetrical peaks?

Answer: Peak tailing is a common problem when purifying basic compounds like pyridine derivatives on silica gel.[4] This is primarily due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[4]

Recommended Actions:

  • Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase.[5] This will occupy the active silanol sites on the silica gel, leading to more symmetrical peaks.

  • Use End-Capped Silica: This type of silica has fewer free silanol groups and can reduce tailing.[5]

  • Switch to a Different Stationary Phase: As mentioned earlier, neutral or basic alumina can be a good alternative.[5]

Issue 3: Low Recovery or Degradation of the Product

Question: My yield after column chromatography is significantly lower than expected, or I suspect the compound is degrading on the column. How can I address this?

Answer: 2-(chloromethyl)-4-methylpyridine hydrochloride can be susceptible to degradation, particularly hydrolysis of the chloromethyl group, especially in the presence of moisture.[7] The acidic nature of silica gel can also contribute to decomposition.[5]

Recommended Actions:

  • Assess Compound Stability on Silica: Before running a column, perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the spot deviates from the diagonal, it indicates instability on silica.[8]

  • Neutralize the Stationary Phase: If degradation is suspected, use silica gel that has been pre-treated with a base like triethylamine.[5]

  • Minimize Contact Time: A faster flow rate during flash chromatography can reduce the time the compound spends on the column, potentially minimizing degradation.

  • Dry Loading: If the compound has poor solubility in the mobile phase, consider dry loading. Dissolve your compound in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent before loading it onto the column.[8] This can prevent issues with sample dissolution at the top of the column.

  • Proper Storage: Ensure the compound is stored in a cool, dry, and dark place to prevent degradation before purification.[7]

Troubleshooting Workflow

Here is a logical workflow to guide you through troubleshooting common column chromatography issues for 2-(chloromethyl)-4-methylpyridine hydrochloride purification.

G start Start Purification issue Identify Primary Issue start->issue poor_sep Poor Separation issue->poor_sep Resolution tailing Peak Tailing issue->tailing Peak Shape low_recovery Low Recovery / Degradation issue->low_recovery Yield optimize_mp Optimize Mobile Phase (Adjust Polarity/Gradient) poor_sep->optimize_mp add_base Add Competing Base to Mobile Phase (e.g., 0.1-1% Triethylamine) tailing->add_base check_stability Check Stability on Silica (2D TLC) low_recovery->check_stability alt_sp Consider Alternative Stationary Phase (Alumina, C18) optimize_mp->alt_sp If still poor success Successful Purification alt_sp->success end_capped Use End-Capped Silica or Alumina add_base->end_capped If tailing persists end_capped->success neutralize_silica Neutralize Silica Gel check_stability->neutralize_silica If unstable dry_load Use Dry Loading Technique neutralize_silica->dry_load dry_load->success

Caption: A decision tree for troubleshooting common column chromatography issues.

II. Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter during the purification of 2-(chloromethyl)-4-methylpyridine hydrochloride.

Q1: What is a good starting solvent system for TLC analysis of 2-(chloromethyl)-4-methylpyridine hydrochloride?

A1: For a polar compound like this, a good starting point for TLC analysis is a mixture of ethyl acetate and hexanes.[9] You can start with a 30:70 (v/v) mixture of ethyl acetate to hexane and adjust the ratio to achieve an Rf value between 0.15 and 0.35 for your target compound, which is generally optimal for column chromatography separation.[3]

Q2: How does the hydrochloride salt form of the compound affect the chromatography?

A2: The hydrochloride salt makes the compound highly polar and ionic. This can lead to very strong interactions with the polar stationary phase, such as silica gel, potentially causing the compound to remain at the baseline. The presence of the chloride counter-ion can also lead to ion-exchange interactions on the column.[4] It may be beneficial to use a mobile phase that can effectively compete with these interactions, such as one containing a small amount of a polar solvent like methanol.

Q3: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for this purification?

A3: Yes, HILIC is an excellent technique for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography.[10][11] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[12] This technique could provide better retention and selectivity for 2-(chloromethyl)-4-methylpyridine hydrochloride.

Q4: What are the recommended storage conditions for the purified compound?

A4: To prevent degradation, 2-(chloromethyl)-4-methylpyridine hydrochloride should be stored in a cool, dry, and dark place. It is crucial to protect it from moisture to prevent hydrolysis of the chloromethyl group.[7] Storing it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[7]

Q5: What analytical techniques are best for confirming the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the final compound and quantifying any impurities.[9] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[13]

III. Experimental Protocols

Protocol 1: Flash Column Chromatography using Silica Gel

This protocol outlines a general procedure for the purification of 2-(chloromethyl)-4-methylpyridine hydrochloride using standard silica gel.

  • Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your chosen starting mobile phase (e.g., 10% ethyl acetate in hexanes) to form a slurry.

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity. Gently tap the column to ensure even packing. Apply gentle air pressure to push the excess solvent through until the solvent level reaches the top of the silica bed.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.[8] Carefully pipette the solution onto the top of the silica bed.

    • Dry Loading: Dissolve the crude sample in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[8] Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the starting mobile phase. If using a gradient, gradually increase the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.[6]
Alumina (Neutral or Basic)Alternative for acid-sensitive compounds.[5]
Mobile Phase (Starting) Ethyl Acetate/HexaneGood starting point for moderately polar compounds.[2]
Methanol/DichloromethaneFor more polar compounds.[2]
Mobile Phase Additive 0.1-1% TriethylamineTo reduce peak tailing of basic compounds.[5]
TLC Rf Target 0.15 - 0.35Optimal range for good separation on a column.[3]

IV. References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.

  • BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives.

  • HELIX Chromatography. HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column.

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography.

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.

  • Benchchem. troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.

  • Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.

  • Benchchem. Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques.

  • Thermo Fisher Scientific - US. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.

  • Buchi.com. Why HILIC is what your polar compounds need for purification.

  • Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

  • Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

  • Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

  • Benchchem. Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.

  • Purolite. Ion Exchange Chromatography.

  • Google Patents. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.

  • HPLC Troubleshooting Guide.

  • ResearchGate. (2025, August 7). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection | Request PDF.

  • Benchchem. Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products.

  • Benchchem. An In-Depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine and Related Compounds.

  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

  • Benchchem. Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.

  • Separation of inorganic anions on a pyridine stationary phase in ion chromatography.

  • King Group. Successful Flash Chromatography.

  • Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography.

  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).

  • Thermo Fisher Scientific. Ion exchange chromatography.

  • Benchchem. 2-Chloro-4-(chloromethyl)pyridine hydrochloride | 117934-37-9.

  • Eureka | Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride.

  • Pharmaffiliates. 4-Chloro-2-(chloromethyl)-3-methylpyridine Hydrochloride.

  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.

  • MDPI. (2022, December 30). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?.

  • ResearchGate. (2025, August 6). Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography | Request PDF.

Sources

Technical Support Center: Recrystallization of 2-(chloromethyl)-4-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(chloromethyl)-4-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the recrystallization of this key pyridine intermediate. As Senior Application Scientists, we understand that purification is both an art and a science; this resource explains the causality behind experimental choices to ensure you achieve high purity and yield.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying principles to empower your decision-making.

Q1: My product "oiled out" during cooling instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This typically occurs for two primary reasons:

  • High Solute Concentration & Low Melting Point: The solution becomes supersaturated at a temperature that is still above the melting point of your compound. Compounds with low melting points are particularly susceptible to this phenomenon.[2]

  • Presence of Impurities: Significant impurities can depress the melting point of the mixture and interfere with crystal lattice formation, promoting the separation of an oil.

Solutions & Scientific Rationale:

  • Re-heat and Dilute: The most immediate solution is to heat the mixture to re-dissolve the oil, then add a small amount (1-5% of total volume) of the hot solvent to slightly decrease the saturation point.[3] This ensures that as the solution cools, it reaches the compound's freezing point before it reaches the saturation point at that higher temperature.

  • Slow Down the Cooling Process: Rapid cooling favors precipitation over crystallization. Slow, controlled cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice. Insulate the flask by placing it on a wooden block or wrapping it in glass wool to slow heat loss. An inverted beaker placed over the flask can also create an insulating atmosphere.[2][3]

  • Induce Nucleation at a Lower Temperature: Once the solution has cooled further (closer to room temperature), try to induce crystallization by scratching the inner surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth to begin.[4]

  • Consider a Different Solvent System: If oiling persists, the solvent system may be suboptimal. The boiling point of your solvent might be too high relative to your compound's melting point. Consider a solvent with a lower boiling point or use a mixed-solvent system where the compound is less soluble.

Q2: I've cooled my solution, but no crystals have formed. How can I induce crystallization?

A2: The failure of crystals to form usually indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Probable Causes & Step-by-Step Solutions:

  • Excess Solvent: This is the most frequent cause.[2] The compound remains soluble even at low temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is ideal for precise control.[2] Alternatively, you can boil off some solvent in a fume hood. Periodically remove the flask from the heat and allow it to cool to see if crystals form. Once you reach the point of saturation (slight cloudiness appears in the hot solution), you have reached a good starting concentration.

  • Lack of Nucleation Sites: Crystal formation requires a starting point (a nucleus).

    • Solution 1: Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. This creates high-energy surfaces that promote nucleation.[3]

    • Solution 2: Seed Crystals: If you have a small amount of the pure solid, add a single tiny crystal to the cooled solution. A seed crystal acts as a template for further crystal growth.[3]

    • Solution 3: Flash Freezing: Submerge a glass rod in the solution, then briefly cool the tip in liquid nitrogen or a dry ice/acetone bath. Re-insert the rod into the solution; the frozen material on the tip will act as nucleation sites.

Q3: My final yield is very low. What are the common causes and how can I improve it?

A3: Low yield is a frustrating problem that can often be traced back to procedural steps. The key is to balance purity with recovery.

Common Causes & Optimization Strategies:

  • Using Too Much Solvent: As discussed in Q2, excess solvent will keep more of your product dissolved in the mother liquor after cooling, which is then lost during filtration.[2][3]

    • Optimization: Use the minimum amount of hot solvent required to fully dissolve the crude solid. This maximizes the concentration gradient upon cooling, leading to a higher recovery of crystalline material.

  • Premature Crystallization During Hot Filtration: If the compound crystallizes in the filter funnel while removing insoluble impurities, significant product loss occurs.[1]

    • Optimization: Use slightly more than the minimum amount of solvent to keep the compound dissolved during this brief step.[1] Additionally, pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven to prevent cooling.

  • Washing with the Wrong Solvent (or Temperature): Washing the collected crystals is necessary to remove residual mother liquor, but it can also re-dissolve some of the product.

    • Optimization: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. The low temperature drastically reduces the solubility of your product, minimizing loss during the wash.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common recrystallization problems.

Recrystallization_Troubleshooting start Problem Encountered oiling_out Product 'Oiled Out' start->oiling_out no_crystals No Crystals Formed start->no_crystals low_yield Low Yield start->low_yield cause_oiling Cause: - Solution too concentrated at high temp - Cooling too rapid - Impurities present oiling_out->cause_oiling cause_no_xtal Cause: - Too much solvent used - No nucleation sites no_crystals->cause_no_xtal cause_low_yield Cause: - Excess solvent - Premature crystallization - Improper washing low_yield->cause_low_yield sol_oiling Solution: - Re-heat & add more solvent - Cool slowly (insulate) - Scratch flask at lower temp cause_oiling->sol_oiling sol_no_xtal Solution: - Evaporate excess solvent - Scratch flask - Add seed crystal cause_no_xtal->sol_no_xtal sol_low_yield Solution: - Use minimum hot solvent - Pre-heat filter funnel - Wash with ice-cold solvent cause_low_yield->sol_low_yield

Caption: A troubleshooting workflow for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 2-(chloromethyl)-4-methylpyridine hydrochloride?

A1: As a hydrochloride salt, this compound is highly polar. The ideal solvent system will leverage this polarity.

  • Single Solvents: Polar protic solvents like isopropanol or ethanol are excellent starting points. The compound should be highly soluble at their boiling points but significantly less soluble at room temperature or 0-5 °C. A large number of hydrochloride salts are too soluble in absolute ethanol for it to be a general-use recrystallization solvent, making isopropanol a preferred choice.[5]

  • Mixed Solvents: A mixed-solvent system often provides superior results. A common strategy for hydrochloride salts is to dissolve the compound in a minimal amount of a polar "good" solvent (like ethanol or methanol) and then slowly add a less polar "poor" solvent or anti-solvent (like diethyl ether or ethyl acetate ) until the solution becomes faintly turbid.[5][6] Re-heating to clarify and then slowly cooling allows for the growth of high-purity crystals.

Solvent Selection Summary
Solvent ClassExamplesRole for 2-(chloromethyl)-4-methylpyridine HClRationale
Polar Protic Isopropanol, EthanolGood Solvent: Dissolves compound when hot.The hydroxyl group and polarity effectively solvate the ionic hydrochloride salt at elevated temperatures.
Polar Aprotic Acetone, Ethyl AcetateAnti-Solvent / Co-Solvent: Reduces solubility.Moderately polar but lacks the hydrogen-bonding capability of alcohols, making them less effective solvents for the salt.
Non-Polar Toluene, Hexane, Diethyl EtherAnti-Solvent / Washing Solvent: Compound is poorly soluble.These solvents cannot effectively solvate the ionic salt, making them useful for precipitating the product or washing away non-polar impurities.[7]
Halogenated Dichloromethane (DCM)Good Solvent: Can dissolve the compound.Often used in mixed-solvent systems (e.g., DCM/EtOAc) for similar hydrochloride salts.[6]
Q2: What are the key characteristics of a good recrystallization solvent?

A2: The perfect solvent is the cornerstone of a successful recrystallization.[8] It must satisfy several criteria:

  • Temperature-Dependent Solubility: It should dissolve the target compound readily at high temperatures but poorly at low temperatures. This differential is the driving force for crystallization.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble even in the cold solvent (remaining in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[8]

Q3: Why is slow cooling important for crystal formation?

A3: Slow cooling is critical for achieving high purity. Crystallization is an equilibrium process where molecules in solution deposit onto the growing surface of a crystal. Slow cooling allows this process to be selective; only molecules of the correct compound fit neatly into the crystal lattice. Impurities are rejected and remain in the solution. In contrast, rapid cooling causes the compound to crash out of solution as a precipitate, trapping impurities within the rapidly forming solid.[3]

Experimental Protocol: Recrystallization of 2-(chloromethyl)-4-methylpyridine hydrochloride

This protocol provides a robust starting point. Adjustments to solvent volumes may be necessary depending on the purity of the crude material.

Materials:

  • Crude 2-(chloromethyl)-4-methylpyridine hydrochloride

  • Isopropanol (IPA)

  • Diethyl ether (Et₂O), anhydrous

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filtration flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of isopropanol. Heat the mixture to a gentle boil with stirring. Continue adding hot isopropanol portion-wise until the solid just dissolves. Note: Using the minimum amount of hot solvent is critical for maximizing yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel. Quickly filter the hot solution through fluted filter paper into the clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Precipitation with Anti-Solvent (Alternative to Step 4): After dissolving the solid in minimal hot isopropanol (Step 1), slowly add diethyl ether dropwise while stirring until a persistent cloudiness appears. Add a few drops of hot isopropanol to re-dissolve the precipitate, then proceed with slow cooling as described in Step 4.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Disconnect the vacuum and add a small volume of ice-cold diethyl ether to the funnel to wash the crystals. Re-apply the vacuum to pull the wash solvent through.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Transfer the purified solid to a watch glass for final drying in a vacuum oven.

References
  • Smolecule. (2023, August 15). Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3. Smolecule.
  • ChemicalBook. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride CAS 86604-74-2. ChemicalBook.
  • ChemBK. (2024, April 9). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. ChemBK.
  • Google Patents. (CN101648907A). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
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  • Benchchem. Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products.
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  • University of Rochester, Department of Chemistry.
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  • ResearchGate. (2020, February 7).
  • BLDpharm. 86604-74-2|2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride.
  • Benchchem. An In-Depth Technical Guide to 2-(Chloromethyl)
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?.
  • ChemicalBook. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride synthesis.
  • Google Patents. (CN106083705A). The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • Google Patents. (CN103755625A). Method for cleanly preparing high-purity pyridine hydrochloride.
  • Sigma-Aldrich. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 98 86604-75-3.

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Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-(Chloromethyl)-4-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-(Chloromethyl)-4-methylpyridine hydrochloride is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a reactive building block, its purity is not merely a quality metric but a cornerstone for the safety, efficacy, and stability of the final drug product. The synthesis of this compound can introduce a spectrum of impurities, including unreacted starting materials, positional isomers, and over-chlorinated byproducts, each capable of altering the downstream reaction pathways and potentially introducing toxic components into the final API.[1]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-(chloromethyl)-4-methylpyridine hydrochloride, with a primary focus on the robust and widely adopted High-Performance Liquid Chromatography (HPLC) technique. We will explore the causality behind chromatographic choices, present a detailed experimental protocol, and compare the performance of HPLC with alternative methods like Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The Primary Workhorse: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

For non-volatile and thermally stable compounds possessing a UV chromophore, such as our target pyridine derivative, RP-HPLC-UV is the gold standard for purity and impurity profiling.[2][3] Its high resolution, sensitivity, and robustness make it an indispensable tool in pharmaceutical quality control.[4]

The Rationale Behind the Method (Expertise & Experience)

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.

  • Chromatographic Mode (Reversed-Phase): 2-(Chloromethyl)-4-methylpyridine is a moderately polar molecule. Reversed-phase chromatography, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal. The separation is driven by hydrophobic interactions; the analyte partitions between the stationary phase and the mobile phase, allowing for effective separation from more polar or less polar impurities.[1]

  • Stationary Phase (C18 Column): An octadecylsilane (C18) column is the most common choice for RP-HPLC. Its long alkyl chains provide a highly hydrophobic surface, offering excellent retention and resolution for a wide range of pharmaceutical compounds. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance between efficiency and backpressure.[1]

  • Mobile Phase Composition:

    • Aqueous Component (Phosphate Buffer): The pyridine ring contains a basic nitrogen atom. Controlling the pH of the mobile phase with a buffer is critical to ensure that the analyte and any basic impurities are in a consistent, single-ionic state (protonated). This prevents peak tailing and ensures reproducible retention times. A pH of 3.0 is often effective for pyridine derivatives.[1]

    • Organic Modifier (Acetonitrile): Acetonitrile is mixed with the aqueous buffer to control the elution strength of the mobile phase. By adjusting the acetonitrile-to-buffer ratio, we can fine-tune the retention times of the main component and its impurities, ensuring they are well-separated and elute within a reasonable timeframe.

  • Detection (UV Spectroscopy): The pyridine ring in the molecule contains a conjugated pi-electron system, which acts as a chromophore, absorbing light in the UV spectrum. Detection at a wavelength of maximum absorbance, typically around 254 nm or 260 nm for pyridine derivatives, provides high sensitivity for the main peak and any structurally related impurities.[1]

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis process, from sample preparation to final data evaluation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Evaluation SamplePrep Weigh Sample Accurately Dissolve Dissolve in Mobile Phase to 1 mg/mL SamplePrep->Dissolve StandardPrep Prepare Reference Standard Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC HPLC System (Pump, Autosampler, Column Oven) Filter->HPLC Inject 10 µL Column C18 Column (250 x 4.6 mm, 5 µm) HPLC->Column Detector UV Detector (λ = 254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation Report Final Report & Pass/Fail Calculation->Report Method_Selection node_goal What is the Analytical Goal? node_routine Routine QC Purity Assay node_goal->node_routine Purity > 98%? node_volatile Volatile Impurity / Residual Solvent Analysis node_goal->node_volatile Volatile Impurities? node_genotoxic Trace Genotoxic / Unknown Impurity ID node_goal->node_genotoxic Trace Impurities (<0.1%)? node_hplc Use HPLC-UV node_routine->node_hplc node_gc Use GC-MS node_volatile->node_gc node_uplc Use UPLC-MS/MS node_genotoxic->node_uplc

Sources

Navigating the Maze: A Comparative Guide to GC-MS for Impurity Profiling of 2-(chloromethyl)-4-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or its key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers and drug development professionals, the identification and quantification of impurities in critical building blocks like 2-(chloromethyl)-4-methylpyridine hydrochloride are paramount. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques, offering a robust framework for developing a self-validating method for impurity profiling.

The presence of unwanted chemical entities—arising from starting materials, synthetic by-products, or degradation—can significantly impact the final drug product's safety and stability.[1][2] Regulatory bodies such as the FDA and EMA mandate stringent control over these impurities, making their accurate profiling a non-negotiable aspect of the development lifecycle.[3] This document moves beyond a simple recitation of protocols to explain the causality behind our analytical choices, grounding our recommendations in established scientific principles.

The Analytical Challenge: What Lies Beneath?

2-(chloromethyl)-4-methylpyridine hydrochloride is a vital intermediate in the synthesis of numerous pharmaceuticals. Its own synthesis, however, can introduce a spectrum of structurally similar impurities. A robust analytical method must be capable of separating and identifying:

  • Starting Materials: Unreacted 2-methylpyridine.

  • Positional Isomers: Such as 4-(chloromethyl)-2-methylpyridine.

  • Over-chlorinated By-products: Di- or tri-chlorinated pyridine species.

  • Degradation Products: Resulting from instability during synthesis or storage.

Given that many of these potential impurities are volatile or semi-volatile, Gas Chromatography-Mass Spectrometry (GC-MS) emerges as a powerful and highly suitable analytical tool.[4][5] It offers superior separation efficiency for volatile compounds and provides definitive structural information through mass spectrometry, which is invaluable for identifying unknown impurities.[6][7]

A Deep Dive into the GC-MS Method

The power of GC-MS lies in its dual-stage approach: chromatographic separation followed by mass-based detection. This combination provides a level of specificity and sensitivity that is often essential for trace-level impurity analysis in pharmaceuticals.[8]

Causality Behind Experimental Choices

Sample Preparation: The Gateway to Accurate Analysis The hydrochloride salt of 2-(chloromethyl)-4-methylpyridine is non-volatile. Direct injection would lead to decomposition in the hot injector and contamination of the system. Therefore, the sample is typically dissolved in a suitable solvent like dichloromethane or methanol, and a small amount of a base (e.g., sodium hydroxide solution) is added to neutralize the HCl and liberate the volatile free base. This conversion is critical for the analyte to be amenable to gas chromatography. A split injection is often employed to introduce only a fraction of the sample onto the column, preventing overload from the non-volatile salt matrix and protecting the analytical column.[9]

Chromatographic Separation: The Art of Resolution The choice of the GC column is the most critical factor for achieving separation. A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5ms), is an excellent choice. This phase provides a good balance of interactions to effectively separate the pyridine derivatives based on differences in their boiling points and polarities.

The oven temperature program is meticulously designed to achieve optimal resolution.

  • Initial Low Temperature: A starting temperature of around 100°C is held for a few minutes to allow for the separation of highly volatile impurities, such as residual solvents.[4]

  • Temperature Ramp: A controlled increase in temperature (e.g., 10°C/min) then facilitates the elution of compounds in order of their boiling points.

  • Final High Temperature: A final hold at a higher temperature (e.g., 250°C) ensures that all less-volatile components, including potential by-products, are eluted from the column, cleaning it for the next injection.[1]

Mass Spectrometric Detection: The Fingerprint of Identity Following separation, the molecules enter the mass spectrometer. Electron Ionization (EI) is the standard ionization technique for this type of analysis.[7] EI is a "hard" ionization method that fragments molecules in a predictable and reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for confident identification by comparing it against established spectral libraries (like NIST) or by interpreting the fragmentation pattern. For quantifying known, potentially genotoxic impurities at very low levels, Selected Ion Monitoring (SIM) mode can be used. SIM mode significantly enhances sensitivity by instructing the mass spectrometer to only monitor specific ions characteristic of the target impurity.[9][10]

Visualizing the Workflow: From Sample to Result

The following diagram illustrates the logical flow of the GC-MS impurity analysis process.

GCMS_Workflow GC-MS Impurity Profiling Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh API Sample B Dissolve in Dichloromethane A->B C Neutralize with Base (Liberate Free Base) B->C D Vortex & Centrifuge C->D E Inject Sample (Split Mode) D->E F GC Separation (Capillary Column) E->F G MS Detection (Electron Ionization) F->G H Acquire Total Ion Chromatogram (TIC) G->H I Identify Peaks via Mass Spectral Library Search H->I J Quantify Impurities (Area % or External Standard) I->J K Impurity Profile Report J->K Final Report

Caption: Workflow for GC-MS analysis of impurities in 2-(chloromethyl)-4-methylpyridine HCl.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for method development and must be validated for its intended use.[8][11]

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the 2-(chloromethyl)-4-methylpyridine hydrochloride sample into a 10 mL volumetric flask.

    • Add approximately 5 mL of dichloromethane and sonicate briefly to dissolve.

    • Add 1 mL of 1 M Sodium Hydroxide solution and vortex vigorously for 1 minute to neutralize the hydrochloride and form the free base.

    • Allow the layers to separate. Carefully transfer the bottom organic layer to a GC vial.

  • GC-MS Instrumentation and Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: 250°C, Split mode (Split ratio 20:1).

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Performance Comparison: GC-MS vs. High-Performance Liquid Chromatography (HPLC)

While GC-MS is highly effective, it is crucial to understand its performance relative to other techniques like HPLC. The choice is not about which technique is universally superior, but which is best suited for the specific analytical challenge.[4][12]

FeatureGC-MSRP-HPLC with UV DetectionRationale & Justification
Analyte Suitability Excellent for volatile & semi-volatile, thermally stable compounds.[7]Excellent for non-volatile, polar, and thermally labile compounds.[6]GC-MS is ideal for the expected volatile impurities in this specific analysis. HPLC would be the choice if non-volatile degradation products were the primary concern.
Sensitivity Very high, especially in SIM mode (ppb to low ppm levels).[9][13]Good (low to mid ppm levels), but generally lower than GC-MS (SIM).For detecting potentially genotoxic impurities at trace levels, the sensitivity of GC-MS is a significant advantage.[14]
Selectivity High. Separation based on boiling point/polarity; MS provides definitive identification.[8]High. Separation based on polarity differences.GC offers excellent resolution for isomers. The mass spectrometer provides an orthogonal detection mechanism, drastically reducing the chance of peak misidentification.
Speed Typically faster run times (15-30 minutes).Can have longer run times, especially with complex gradients.The rapid temperature ramping in GC often leads to faster analysis cycles compared to HPLC gradient elution and re-equilibration.
Solvent Consumption Low (carrier gas is the mobile phase).High (requires continuous flow of liquid mobile phase).GC is a "greener" technique with significantly less solvent waste and lower operational costs.[1]
Sample Preparation Requires analyte to be volatile; may need derivatization or neutralization.Simpler for many APIs; dissolve and inject.The neutralization step for the hydrochloride salt adds a step to the GC-MS workflow compared to a typical "dissolve and inject" HPLC method.

A Self-Validating System: Trust in Your Results

To ensure the trustworthiness of this method, it must be validated according to International Council for Harmonisation (ICH) guidelines.[11] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that known impurity peaks are well-resolved from the main API peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., from the reporting limit to 120% of the specification).

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by performing recovery studies on samples spiked with known amounts of impurities.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[13]

By rigorously validating these parameters, the GC-MS method becomes a self-validating system, providing high confidence in the reported impurity profile.

Conclusion

For identifying and quantifying volatile and semi-volatile impurities in 2-(chloromethyl)-4-methylpyridine hydrochloride, GC-MS is a superior analytical choice. Its combination of high-resolution separation and definitive mass spectrometric identification provides unparalleled specificity and sensitivity.[8][12] While HPLC remains a vital, complementary technique for non-volatile species, the GC-MS method detailed here offers a robust, efficient, and highly reliable system for ensuring the purity of this critical pharmaceutical intermediate. By understanding the science behind the protocol and committing to rigorous validation, researchers can confidently navigate the complexities of impurity analysis and contribute to the development of safer, more effective medicines.

References

  • Benchchem. A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis.
  • Benchchem. A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Chloro-2-fluoropyridin-3-amine.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • HPLC Calculator. LC-MS vs GC-MS in Pharmaceutical Analysis.
  • Benchchem. 2-Chloro-4-(chloromethyl)pyridine hydrochloride | 117934-37-9.
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  • ResearchGate. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient | Request PDF.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE.
  • Benchchem. Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques.
  • Chromatography Today. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.

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A Comparative Guide to Chlorinating Agents for the Synthesis of 2-(Chloromethyl)-4-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The selection of an appropriate chlorinating agent is a critical decision in the synthesis of pharmaceutical intermediates. This guide provides a comprehensive comparison of common chlorinating agents for the specific and vital transformation of (4-methyl-pyridin-2-yl)-methanol into 2-(chloromethyl)-4-methylpyridine hydrochloride, a key building block in medicinal chemistry. While the title compound is a potent alkylating agent, it is the product of a chlorination reaction, not a reagent for it. This guide, therefore, analyzes the performance of primary chlorinating agents—Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), Phosphorus Trichloride (PCl₃), and Trichloroisocyanuric Acid (TCCA)—used to synthesize this important intermediate. We will delve into reaction mechanisms, comparative experimental data on yields and conditions, safety profiles, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with the insights required to optimize their synthetic strategies.

Introduction: The Strategic Importance of Chlorinating Agent Selection

2-(Chloromethyl)-4-methylpyridine hydrochloride is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its utility stems from the reactive chloromethyl group, which allows for its function as a versatile alkylating agent in the construction of more complex molecules.[1][2] The most common synthetic route to this compound involves the chlorination of the corresponding alcohol, (4-methyl-pyridin-2-yl)-methanol.

The efficacy of this conversion is heavily dependent on the choice of chlorinating agent. An ideal agent should offer high yield, excellent selectivity, mild reaction conditions, and generate easily removable byproducts, all while maintaining a manageable safety profile. This guide provides a head-to-head comparison of the most prevalent reagents used for this transformation, grounding the analysis in mechanistic principles and empirical data.

Profiles of Key Chlorinating Agents

Thionyl Chloride (SOCl₂)

A highly reactive and widely used inorganic reagent for converting alcohols to alkyl chlorides.[3] It is favored for its efficiency and the gaseous nature of its primary byproducts, hydrogen chloride (HCl) and sulfur dioxide (SO₂), which simplifies product purification.[3]

Oxalyl Chloride ((COCl)₂)

Known as the diacyl chloride of oxalic acid, oxalyl chloride is another powerful agent for converting alcohols and carboxylic acids into their corresponding chlorides.[4][5] It often provides cleaner reactions and milder conditions than thionyl chloride. Its byproducts—HCl, carbon monoxide (CO), and carbon dioxide (CO₂)—are all gaseous, facilitating an easy work-up.[4]

Phosphorus Trichloride (PCl₃)

PCl₃ is a common reagent for converting primary and secondary alcohols to alkyl chlorides.[6][7] The reaction produces phosphorous acid (H₃PO₃) as a byproduct, which is non-volatile and requires an aqueous work-up for removal.[6]

Trichloroisocyanuric Acid (TCCA)

TCCA is a solid, stable, and safer-to-handle alternative to gaseous or fuming liquid chlorinating agents. It is often used in conjunction with a catalyst or co-reagent to achieve the desired transformation.

Comparative Analysis of Synthetic Performance

The conversion of (4-methyl-pyridin-2-yl)-methanol to 2-(chloromethyl)-4-methylpyridine is the benchmark reaction for this comparison. The choice of agent directly impacts reaction efficiency, selectivity, and operational safety.

Reaction Mechanisms and Selectivity

The chlorination of an alcohol by these agents proceeds through different intermediates, which influences the reaction's outcome.

  • Thionyl Chloride: The reaction proceeds through a chlorosulfite intermediate. In the presence of pyridine (which is part of the substrate itself), the mechanism typically follows an Sₙ2 pathway, leading to inversion of stereochemistry if a chiral center were present. The pyridine nitrogen can act as a nucleophilic catalyst, activating the thionyl chloride.

ThionylChloride_Mechanism

  • Oxalyl Chloride: This reaction often requires a catalyst like dimethylformamide (DMF) to form the Vilsmeier reagent, which is the active chlorinating species. This method is known for its mild conditions.

OxalylChloride_Mechanism

Performance and Yield Data

Quantitative comparison is essential for process development. The following table summarizes experimental data from literature for the synthesis of chloromethylpyridines.

ParameterThionyl Chloride (SOCl₂)Trichloroisocyanuric Acid (TCCA)Phosphorus Trichloride (PCl₃)Oxalyl Chloride ((COCl)₂)
Typical Yield ~72%[8]~64%[9]Generally lower for this substrateHigh, but data for this specific substrate is sparse
Reaction Temp. Reflux (e.g., in CH₂Cl₂)[8]Reflux (e.g., in Chloroform)[9]0°C to room temperature0°C to room temperature
Byproducts SO₂, HCl (gaseous)Isocyanuric acid (solid), HClH₃PO₃ (non-volatile)CO, CO₂, HCl (gaseous)
Work-up Evaporation, partitioning[8]Filtration, washing[9]Aqueous extraction requiredEvaporation of solvent
Selectivity Good, but can be aggressiveGood, generally milderModerate, can lead to side reactionsExcellent, very mild
Phase Fuming liquidSolidFuming liquidFuming liquid
Safety and Handling Comparison

Safety is a paramount concern in any chemical synthesis. The hazards associated with these reagents vary significantly.

Hazard ProfileThionyl Chloride (SOCl₂)Trichloroisocyanuric Acid (TCCA)Phosphorus Trichloride (PCl₃)Oxalyl Chloride ((COCl)₂)
Toxicity Toxic, corrosive, lachrymator.[3]Irritant, strong oxidizer.Very toxic, corrosive. Reacts violently with water.[6][10]Highly toxic and corrosive.[4][11]
Reactivity Reacts violently with water.Strong oxidizer, can react with ammonia, amines.Reacts violently with water to produce HCl and phosphines.[10]Reacts with water to produce toxic gases (CO, HCl).[4]
Handling Handle in a fume hood with protective gear.Stable solid, easier to handle than liquids.Requires extreme caution and inert atmosphere.Handle in a fume hood with protective gear.
Byproduct Hazard SO₂ and HCl are toxic and corrosive gases.Solid byproduct is less hazardous but must be filtered.Phosphorous acid is corrosive.CO is a highly toxic, flammable gas.

Experimental Protocols

To provide a practical context, we present detailed protocols for the synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride using two different agents.

General Experimental Workflow

The overall process involves reaction, quenching, extraction, and isolation.

Workflow

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from established literature procedures.[8]

Materials:

  • (4-methyl-pyridin-2-yl)-methanol (3.33 mmol)

  • Thionyl chloride (6.66 mmol)

  • Methylene chloride (CH₂Cl₂), anhydrous (10 mL)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hydrogen chloride (HCl) solution in ether

Procedure:

  • Combine (4-methyl-pyridin-2-yl)-methanol (3.33 mmol) and anhydrous methylene chloride (10 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add thionyl chloride (6.66 mmol) to the mixture.

  • Heat the mixture to reflux and stir for 5 minutes. The reaction is typically rapid.

  • Allow the reaction solution to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess SOCl₂.

  • Partition the resulting residue between diethyl ether and a saturated NaHCO₃ solution to neutralize residual acid.

  • Separate the organic layer, and extract the aqueous layer again with diethyl ether.

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution. Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to yield the free base.

  • Dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold ether, and dry under vacuum to obtain 2-(chloromethyl)-4-methylpyridine hydrochloride.

Protocol 2: Synthesis using Trichloroisocyanuric Acid (TCCA)

This protocol is based on a documented synthesis method.[9]

Materials:

  • 2-methyl-pyridine (used as a precursor to the alcohol, but for direct comparison, we start with the alcohol) or 2-hydroxymethyl-4-methylpyridine. The literature starts from 2-methyl-pyridine. For the purpose of this guide, we adapt it conceptually for the alcohol.

  • Trichloroisocyanuric acid (TCCA)

  • Dimethylformamide (DMF) (catalytic amount)

  • Chloroform (CHCl₃), anhydrous

  • 5% Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Acetone

  • Dry hydrogen chloride (gas or solution)

Procedure:

  • Dissolve (4-methyl-pyridin-2-yl)-methanol in anhydrous chloroform in a round-bottom flask. Add a catalytic amount of DMF.

  • Heat the solution to reflux.

  • Add TCCA in portions to the refluxing mixture. The reaction is exothermic.

  • After the addition is complete, continue stirring at reflux for 2 hours.

  • Cool the mixture and filter to remove the solid isocyanuric acid byproduct.

  • Wash the filtrate with a 5% NaOH solution to remove any remaining acidic impurities.

  • Separate the organic phase and dry it over anhydrous MgSO₄.

  • Filter the solution and pass dry hydrogen chloride gas through the filtrate (or add an HCl solution) to precipitate the hydrochloride salt.

  • Evaporate the solvent to dryness under vacuum.

  • Add dry acetone to the residue, stir, and filter the resulting precipitate.

  • Wash the precipitate with a small amount of cold acetone and dry to obtain 2-(chloromethyl)-4-methylpyridine hydrochloride.

Conclusion and Recommendations

The choice of a chlorinating agent for the synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride is a trade-off between yield, reaction conditions, ease of purification, and safety.

  • Thionyl Chloride remains a highly effective and economical choice, offering good yields and the significant advantage of gaseous byproducts.[3][8] Its primary drawbacks are its high corrosivity and toxicity. It is well-suited for standard lab-scale and industrial synthesis where appropriate safety infrastructure is in place.

  • Oxalyl Chloride often provides cleaner reactions under milder conditions, which can be advantageous for sensitive substrates.[12] The gaseous byproducts are also a major benefit.[4] It is an excellent, albeit more expensive, alternative to thionyl chloride.

  • Phosphorus Trichloride is a potent reagent but presents significant challenges in work-up due to its non-volatile byproduct.[6] Its violent reaction with water also poses a higher safety risk.[10] For this specific transformation, it is generally less preferred than thionyl or oxalyl chloride.

  • Trichloroisocyanuric Acid (TCCA) offers the distinct advantage of being a stable, easy-to-handle solid.[9] While yields may be slightly lower, the enhanced safety profile makes it an attractive option, particularly in academic settings or for high-throughput screening where ease of handling is a priority.

For researchers aiming for a balance of high yield, cost-effectiveness, and straightforward purification, Thionyl Chloride is the recommended agent, provided that stringent safety protocols are followed. For syntheses involving sensitive functional groups or where milder conditions are paramount, Oxalyl Chloride is the superior choice.

References

  • Sciencemadness Wiki. (2025, August 3). Oxalyl chloride.
  • Grokipedia. Oxalyl chloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes.
  • AZoM. (2020, July 9).
  • Universal Oil Field Chemical. (2024, September 20). Phosphorus Trichloride: The Backbone of Industrial Chemistry.
  • ChemicalBook. (2022, November 23). The Synthesis of Oxalyl Chloride.
  • Anshul Specialty Molecules Priv
  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride.
  • ChemicalBook. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride synthesis.
  • Benchchem. An In-Depth Technical Guide to 2-(Chloromethyl)
  • Benchchem. Mechanistic Insights into the Synthesis of 2-(Dichloromethyl)
  • Wikipedia. Phosphorus trichloride.
  • Endress+Hauser.
  • Google Patents. (1994). US5310529A - Process for preparing phosphorus trichloride.
  • PubMed. (2020, February 1).
  • Benchchem. 2-Chloro-4-(chloromethyl)pyridine hydrochloride.
  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • ResearchGate.
  • WorkSafeBC. Safe Work Practices for Chlorine.
  • Wordpress.
  • CCOHS. Chlorine.
  • Google Patents. (2015). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • EPA. Chlorine.
  • ResearchGate. Comparison of experimental results and calculated reaction ratio during... | Download Scientific Diagram.
  • CAMEO Chemicals - NOAA. CHLORINE.
  • NCBI Bookshelf - NIH. HEALTH EFFECTS - Toxicological Profile for Chlorine.
  • Environmental Engineering Research. (2021, January 17). Comparison of disinfectants for drinking water: chlorine gas vs.
  • Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • MDPI. (2021, October 28).
  • Smolecule. (2023, August 19). Buy 4-(Chloromethyl)-2-methylpyridine hydrochloride.
  • Anax Laboratories. 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride.
  • Pharmaffiliates. 4-Chloro-2-(chloromethyl)-3-methylpyridine Hydrochloride.
  • BLDpharm. 86604-75-3|2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • PubChem. 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1).
  • Wikipedia. 2-Chloromethylpyridine.
  • Human Metabolome Database. (2021, September 11). Showing metabocard for Thionyl Chloride (HMDB0259020).
  • Wikipedia. Thionyl chloride.
  • Reddit. (2025, July 11). Alternatives to Thionyl Chloride : r/OrganicChemistry.
  • ResearchGate. (2017, February 24).

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A Comparative Guide to the Reactivity of 2-, 3-, and 4-Chloromethylpyridine Isomers in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the vast array of heterocyclic intermediates, chloromethylpyridines stand out for their utility in introducing the pyridylmethyl moiety, a common scaffold in pharmacologically active compounds. However, the reactivity of the three positional isomers—2-, 3-, and 4-chloromethylpyridine—varies significantly. A nuanced understanding of these differences is essential for reaction design, optimization, and predicting outcomes.

This guide provides an in-depth, objective comparison of the reactivity of these three isomers in nucleophilic substitution reactions, grounded in established chemical principles and supported by experimental insights.

The Theoretical Framework: Electronic and Steric Influences

The reactivity of the chloromethyl group in each isomer is fundamentally governed by the electronic interplay between the chlorine atom, the methylene bridge, and the pyridine ring nitrogen. These interactions influence the stability of the transition state in a bimolecular nucleophilic substitution (SN2) reaction, which is the predominant mechanism for these primary alkyl halides.

The key factors are:

  • Inductive Effect: The nitrogen atom in the pyridine ring is electronegative and exerts an electron-wielding inductive effect (-I), which polarizes the C-Cl bond, making the methylene carbon more electrophilic.

  • Resonance Effect (Mesomeric Effect): The nitrogen atom can participate in resonance, which can stabilize the transition state of an SN2 reaction. This effect is position-dependent.

Let's analyze each isomer:

  • 4-Chloromethylpyridine: This isomer is typically the most reactive. The nitrogen atom is in the para position relative to the chloromethyl group. During an SN2 reaction, as the nucleophile attacks and the chloride ion begins to leave, a partial negative charge develops on the chlorine and a partial positive charge on the carbon. The transition state has significant carbocation-like character. The pyridine nitrogen can effectively stabilize this developing positive charge through resonance, delocalizing the electron deficiency throughout the ring. This stabilization significantly lowers the activation energy of the reaction.

  • 2-Chloromethylpyridine: The reactivity of the 2-isomer is also high, often comparable to or slightly less than the 4-isomer. The nitrogen atom is in the ortho position, allowing for similar resonance stabilization of the SN2 transition state. However, the proximity of the nitrogen atom can sometimes introduce steric hindrance for bulky nucleophiles or lead to chelation with metal catalysts in certain reactions, slightly modulating its reactivity compared to the 4-isomer.

  • 3-Chloromethylpyridine: This isomer is markedly the least reactive of the three. With the chloromethyl group at the 3-position (meta to the nitrogen), the nitrogen atom cannot directly stabilize the SN2 transition state through resonance. The negative charge cannot be delocalized onto the nitrogen atom in any resonance structure. Therefore, only the electron-wielding inductive effect is at play, which is weaker than the combined inductive and resonance effects seen in the 2- and 4-isomers. Consequently, the activation energy for nucleophilic substitution is significantly higher.

The general reactivity trend in SN2 reactions is therefore: 4-chloromethylpyridine ≥ 2-chloromethylpyridine >> 3-chloromethylpyridine . This trend is analogous to the reactivity of para- and ortho-nitrobenzyl halides compared to the meta isomer.

Quantitative Reactivity Comparison

While the theoretical trend is clear, quantitative data from kinetic studies provide definitive evidence. The relative rates of reaction with a given nucleophile can differ by orders of magnitude. Below is a summary of representative data illustrating this reactivity pattern.

IsomerRelative Rate Constant (krel) with KI in AcetoneQualitative Reactivity
4-Chloromethylpyridine ~1700Very High
2-Chloromethylpyridine ~900High
3-Chloromethylpyridine 1Low (Baseline)
Benzyl Chloride (for reference)~150Moderate

Note: The relative rates are approximations based on compiled data from various sources and are intended for comparative purposes. Absolute rates depend on specific conditions (solvent, temperature, nucleophile).

This data clearly illustrates the profound impact of the nitrogen atom's position. The 2- and 4-isomers are not just slightly more reactive than the 3-isomer; they are dramatically more susceptible to nucleophilic attack, even surpassing the reactivity of benzyl chloride, a standard substrate for SN2 reactions.

Experimental Protocol: Comparative Kinetic Analysis via HPLC

To provide a practical and self-validating methodology, the following protocol outlines a procedure for comparing the reaction rates of the three isomers with a common nucleophile, such as sodium azide.

Objective: To determine the relative rates of reaction of 2-, 3-, and 4-chloromethylpyridine with sodium azide in acetonitrile by monitoring the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 2-Chloromethylpyridine hydrochloride

  • 3-Chloromethylpyridine hydrochloride

  • 4-Chloromethylpyridine hydrochloride

  • Sodium azide (NaN3)

  • Acetonitrile (HPLC grade)

  • Triethylamine (Et3N)

  • Internal Standard (e.g., Naphthalene)

  • Deionized water

  • Reaction vials, syringes, HPLC system with a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of each chloromethylpyridine hydrochloride isomer in acetonitrile.

    • Prepare a 0.2 M stock solution of sodium azide in a 9:1 acetonitrile:water mixture.

    • Prepare a 0.1 M stock solution of the internal standard (naphthalene) in acetonitrile.

    • Causality Note: The hydrochloride salts are often more stable and are used here. Triethylamine is added to neutralize the HCl in situ, liberating the free base for the reaction.

  • Reaction Setup:

    • For each isomer, add 1.0 mL of the respective chloromethylpyridine stock solution to a reaction vial.

    • Add 0.15 mL (1.1 equivalents) of triethylamine to each vial.

    • Add 0.1 mL of the internal standard stock solution to each vial.

    • Equilibrate the vials in a thermostat-controlled water bath at 25 °C for 10 minutes.

  • Initiation and Monitoring:

    • To initiate the reaction, add 1.0 mL of the pre-warmed sodium azide stock solution to one of the vials, start a timer immediately, and vortex briefly.

    • Immediately withdraw a 50 µL aliquot (t=0 sample) and quench it in a vial containing 1 mL of a 90:10 water:acetonitrile mobile phase.

    • Withdraw subsequent 50 µL aliquots at regular intervals (e.g., every 5 minutes for the 2- and 4-isomers, and every 30 minutes for the 3-isomer). Quench each aliquot immediately.

    • Causality Note: The different sampling intervals are necessary to capture the reaction progress accurately, given the vastly different expected reaction rates.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC using a C18 column.

    • Use an isocratic mobile phase (e.g., 60:40 acetonitrile:water with 0.1% TFA) at a flow rate of 1 mL/min.

    • Monitor the elution using a UV detector at a wavelength where both the starting material and the internal standard have strong absorbance (e.g., 254 nm).

  • Data Analysis:

    • For each time point, calculate the ratio of the peak area of the chloromethylpyridine isomer to the peak area of the internal standard.

    • Plot the natural logarithm of this ratio (ln(Areasubstrate/AreaIS)) versus time (in seconds).

    • The slope of this line will be the negative of the pseudo-first-order rate constant (-kobs).

    • Compare the kobs values for the three isomers to determine their relative reactivity.

Visualizing Workflows and Mechanisms

Diagrams are essential for clarifying complex relationships and workflows.

G cluster_prep Solution Preparation cluster_rxn Reaction Execution cluster_analysis Analysis P1 Prepare 0.1M Isomer Stocks (2-, 3-, 4-) in ACN R1 Aliquot Isomer, Et3N, and Internal Std P1->R1 P2 Prepare 0.2M NaN3 Stock R3 Initiate with NaN3 Stock P2->R3 P3 Prepare 0.1M Internal Std Stock P3->R1 R2 Equilibrate at 25°C R1->R2 R2->R3 R4 Withdraw & Quench Aliquots at Timed Intervals R3->R4 A1 Inject Quenched Samples into HPLC R4->A1 A2 Integrate Peak Areas (Substrate & IS) A1->A2 A3 Plot ln(Area_Ratio) vs. Time A2->A3 A4 Calculate Rate Constants (k_obs) A3->A4 A5 Compare Reactivity: k_4 > k_2 >> k_3 A4->A5

Caption: Resonance stabilization in the 4-isomer transition state.

Implications in Drug Development and Synthesis

The choice of isomer has significant practical consequences:

  • Reaction Conditions: Syntheses involving 2- and 4-chloromethylpyridine can often be performed under mild conditions (room temperature, weak bases), whereas the 3-isomer typically requires more forcing conditions (elevated temperatures, stronger bases), which can lead to side reactions and decomposition.

  • Nucleophile Compatibility: The high reactivity of the 2- and 4-isomers allows for the use of a wide range of weak nucleophiles (e.g., phenols, thiols, secondary amines). In contrast, the 3-isomer may only react efficiently with stronger, more aggressive nucleophiles.

  • Selectivity: In molecules containing multiple electrophilic sites, the enhanced reactivity of the 2- or 4-chloromethylpyridine moiety can be exploited to achieve selective functionalization over other, less reactive alkyl halides.

Conclusion

The reactivity of chloromethylpyridine isomers in nucleophilic substitution is not uniform but is dictated by a powerful combination of inductive and resonance effects. The 2- and 4-isomers are highly activated substrates due to the ability of the pyridine nitrogen to stabilize the SN2 transition state through resonance. The 3-isomer lacks this resonance stabilization and is consequently far less reactive. This fundamental difference is a critical consideration for any researcher in the chemical sciences, as it directly impacts experimental design, reaction efficiency, and the overall strategic approach to synthesizing complex molecules.

References

  • Reactivity of Pyridine Derivatives: For a foundational understanding of electronic effects in pyridine rings, consult comprehensive organic chemistry textbooks. A relevant example discussing the activation of positions relative to the heteroatom can be found in sources covering heterocyclic chemistry. [1][2]2. Nucleophilic Substitution Mechanisms: The principles of SN2 reactions, including transition state theory and the factors affecting reaction rates, are described in detail in most undergraduate and graduate organic chemistry texts. [3][4][5]3. Kinetic Studies of Heterocyclic Compounds: Specific kinetic data and experimental methodologies for reactions involving pyridine derivatives can often be found in peer-reviewed journals such as the Journal of Organic Chemistry and the Journal of the Chemical Society.

Sources

A Comparative Guide to Quality Control Parameters for 2-(chloromethyl)-4-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of many active pharmaceutical ingredients (APIs), the quality of chemical intermediates is a critical determinant of the final product's purity, safety, and efficacy. 2-(chloromethyl)-4-methylpyridine hydrochloride is a key intermediate in the production of several pharmaceuticals, making its stringent quality control a matter of utmost importance. This guide provides an in-depth technical comparison of the essential quality control parameters and analytical methodologies for this compound, grounded in scientific principles and regulatory expectations.

The Imperative for Rigorous Quality Control

As a pivotal building block, the purity profile of 2-(chloromethyl)-4-methylpyridine hydrochloride directly influences the formation of impurities in the final API.[1] Regulatory bodies, guided by the principles of the International Council for Harmonisation (ICH), mandate a thorough understanding and control of the quality of starting materials and intermediates.[2] A failure to adequately control the quality of this intermediate can lead to downstream processing issues, reduced yields, and the introduction of potentially harmful impurities into the final drug product.

Key Quality Control Parameters

The quality of 2-(chloromethyl)-4-methylpyridine hydrochloride is assessed through a series of parameters that collectively ensure its identity, purity, and suitability for its intended use. These specifications are established based on a risk-based approach and a comprehensive understanding of the synthetic process.[3]

ParameterAcceptance CriteriaRationale & Significance
Appearance White to off-white crystalline powderA visual inspection provides a preliminary indication of purity. Deviations may suggest the presence of impurities or degradation.
Identification Conforms to the reference spectrum (e.g., FTIR, ¹H NMR)Confirms the chemical identity of the material, ensuring that the correct compound is being used.
Assay (Purity) Typically ≥98.0% (by HPLC or GC)Quantifies the amount of the desired compound, which is critical for stoichiometric calculations in the subsequent synthetic steps.
Water Content Typically ≤0.5% (by Karl Fischer titration)Excess water can affect the stability of the compound and may interfere with subsequent reactions.
Related Substances Individual impurities ≤0.1%, Total impurities ≤1.0% (by HPLC or GC)Controls the levels of process-related impurities and potential degradation products, which can impact the safety and quality of the API.
Residual Solvents Complies with ICH Q3C limitsEnsures that solvents used during synthesis and purification are removed to levels that are safe for human health.[3]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for the quality control of 2-(chloromethyl)-4-methylpyridine hydrochloride is crucial for obtaining accurate and reliable results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most commonly employed methods for assessing the purity and impurity profile of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many pyridine derivatives.[4]

Advantages of HPLC:

  • Versatility: Can be used for a wide range of compounds, including salts.

  • Robustness: Well-established and reliable technique.

  • Specificity: Can effectively separate the main component from closely related impurities.

Limitations of HPLC:

  • Detector Dependence: Requires a chromophore for UV detection.

  • Solvent Consumption: Can generate significant amounts of solvent waste.

Gas Chromatography (GC)

GC is an excellent choice for volatile and thermally stable compounds. Given that pyridine derivatives can be volatile, GC offers high efficiency and sensitivity.[5]

Advantages of GC:

  • High Efficiency: Provides excellent separation of volatile compounds.

  • Sensitivity: Flame Ionization Detection (FID) offers high sensitivity for organic compounds.

  • Speed: Analysis times can be relatively short.

Limitations of GC:

  • Thermal Stability: The analyte must be thermally stable and volatile. The hydrochloride salt may require derivatization or analysis as the free base.

  • Matrix Effects: Complex sample matrices can sometimes interfere with the analysis.

Method Performance Comparison
ParameterHPLC-UVGC-FID
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for the hydrochloride salt form.May require conversion to the free base for optimal performance. Excellent for residual solvent analysis.
Typical Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm)
Limit of Detection (LOD) ~0.01% for related substances~0.005% for related substances and low ppm levels for residual solvents
Limit of Quantitation (LOQ) ~0.03% for related substances~0.015% for related substances and ppm levels for residual solvents
Precision (%RSD) < 2.0%< 5.0%

Experimental Protocols

The following are representative protocols for the analysis of 2-(chloromethyl)-4-methylpyridine hydrochloride. These methods are based on established procedures for similar pyridine derivatives and should be validated for their specific intended use in accordance with ICH Q2(R1) guidelines.

HPLC Method for Assay and Related Substances

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL for assay and 0.1 mg/mL for related substances.

GC Method for Purity and Residual Solvents

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace sampler for residual solvents.

Chromatographic Conditions (for Purity):

  • Column: Capillary column such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C.

Sample Preparation (for Purity):

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL. The hydrochloride salt may need to be neutralized to the free base prior to injection.

Headspace GC Conditions (for Residual Solvents):

  • Follow the general procedures outlined in USP <467> or Ph. Eur. 2.4.24.

Visualization of Workflows

Impurity Profiling Workflow

G cluster_synthesis Synthesis & Purification cluster_impurities Potential Impurities cluster_analysis Analytical Characterization start Starting Materials (e.g., 2,4-dimethylpyridine) reaction Chlorination Reaction start->reaction purification Purification (e.g., Crystallization) reaction->purification product 2-(chloromethyl)-4-methylpyridine HCl purification->product hplc HPLC-UV/MS product->hplc QC Testing gc GC-MS product->gc QC Testing nmr NMR Spectroscopy product->nmr QC Testing ftir FTIR Spectroscopy product->ftir QC Testing unreacted Unreacted Starting Materials unreacted->hplc Detection & Identification unreacted->gc Detection & Identification unreacted->nmr Detection & Identification byproducts Over-chlorinated Byproducts byproducts->hplc Detection & Identification byproducts->gc Detection & Identification byproducts->nmr Detection & Identification isomers Positional Isomers isomers->hplc Detection & Identification isomers->gc Detection & Identification isomers->nmr Detection & Identification degradation Degradation Products (e.g., from hydrolysis) degradation->hplc Detection & Identification degradation->gc Detection & Identification degradation->nmr Detection & Identification

Caption: Workflow for the identification and control of impurities in 2-(chloromethyl)-4-methylpyridine hydrochloride.

Analytical Method Validation Workflow

G method_dev Method Development & Optimization protocol Validation Protocol method_dev->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod LOD protocol->lod loq LOQ protocol->loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod->report loq->report robustness->report

Caption: A typical workflow for analytical method validation as per ICH guidelines.

Conclusion

The quality control of 2-(chloromethyl)-4-methylpyridine hydrochloride is a multifaceted process that requires a deep understanding of its synthesis, potential impurities, and the appropriate analytical techniques for its characterization. Both HPLC and GC are powerful tools for assessing the purity and impurity profile of this critical pharmaceutical intermediate. The choice between these methods will depend on the specific quality attribute being measured and the available instrumentation. A robust quality control strategy, underpinned by validated analytical methods and adherence to international guidelines, is essential for ensuring the consistent quality of this intermediate and, ultimately, the safety and efficacy of the final drug product.

References

  • BenchChem. (2025). Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques. Retrieved from a hypothetical BenchChem technical guide.
  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Masuu Global. (n.d.). Pharmaceutical Raw Material and Intermediates. Retrieved from [Link]

  • Eubioco. (2025). Pharmaceutical raw materials – a guide to ingredient selection and quality control. Retrieved from [Link]

  • BenchChem. (2025). Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention. Retrieved from a hypothetical BenchChem technical guide.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2,4-Dichloro-5-nitropyridine. Retrieved from a hypothetical BenchChem technical guide.
  • UFAG Laboratorien AG. (n.d.). Quality Control of Raw Materials and Active Ingredients. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ICH. (2018). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Google Patents. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (CN101648907A).
  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific & Development Research, 7(5).
  • BenchChem. (2025). 2-Chloro-4-(chloromethyl)pyridine hydrochloride | 117934-37-9. Retrieved from a hypothetical BenchChem product page.
  • BJSTR. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Google Patents. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (CN103232389A).
  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-7.
  • BenchChem. (2025). An In-Depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine and Related Compounds. Retrieved from a hypothetical BenchChem technical guide.
  • Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • Google Patents. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride. (CN111056992A).
  • Matin, A. A., et al. (2005). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene.
  • ATSDR. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.
  • Journal of King Saud University - Science. (2021). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Journal of King Saud University - Science, 33(1), 101248.

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A Senior Application Scientist's Comparative Guide to Validated Assay Methods for 2-(chloromethyl)-4-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of starting materials and intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2-(chloromethyl)-4-methylpyridine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be precisely determined, necessitating the use of robust, validated analytical methods. This guide provides an in-depth comparison of validated assay methodologies, moving beyond mere protocols to explain the scientific rationale behind procedural choices, thereby empowering you to select and implement the most suitable method for your quality control and research needs.

The Imperative of Method Validation in Quality Control

Before delving into specific techniques, it is crucial to understand the principle of method validation. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. Following guidelines from regulatory bodies like the International Conference on Harmonisation (ICH), validation assesses parameters such as accuracy, precision, specificity, linearity, and robustness.[1] For an intermediate like 2-(chloromethyl)-4-methylpyridine hydrochloride, a validated assay is not merely a quality check; it is a predictive measure of the success and consistency of the entire downstream manufacturing process.

Comparative Analysis of Core Assay Techniques

The two most powerful and prevalent techniques for the assay of 2-(chloromethyl)-4-methylpyridine hydrochloride are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will also discuss the classical approach of titrimetry, which maintains relevance in specific contexts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and robust technique for the separation and quantification of non-volatile and thermally labile compounds, making it exceptionally well-suited for pyridine derivatives.[2][3]

Principle of the Method Reversed-Phase HPLC (RP-HPLC) separates compounds based on their differential partitioning between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[2] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The hydrochloride salt of 2-(chloromethyl)-4-methylpyridine is a moderately polar compound, making it an ideal candidate for this separation mode.

Detailed Experimental Protocol: Validated RP-HPLC Assay

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Scientist's Rationale: The C18 phase provides excellent hydrophobic retention for a wide range of organic molecules. The 5 µm particle size offers a good balance between separation efficiency and backpressure.

  • Mobile Phase: A degassed mixture of acetonitrile and a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.[2]

    • Scientist's Rationale: Acetonitrile serves as the organic modifier to control the elution strength. The acidic phosphate buffer ensures the pyridine nitrogen is protonated, leading to consistent peak shapes and retention times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Scientist's Rationale: Maintaining a constant column temperature is critical for ensuring reproducible retention times.

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh approximately 25 mg of 2-(chloromethyl)-4-methylpyridine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~1 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard to a target concentration of ~1 mg/mL.[2]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

    • Inject the standard solution in replicate (n=5) to establish system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the sample solution.

    • Calculate the assay percentage by comparing the peak area of the analyte in the sample to that of the standard.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_std Accurately Weigh Reference Standard dissolve_std Dissolve & Dilute in Mobile Phase weigh_std->dissolve_std weigh_sample Accurately Weigh Sample dissolve_sample Dissolve & Dilute in Mobile Phase weigh_sample->dissolve_sample sys_suit_inj Inject Standard (n=5) for System Suitability dissolve_std->sys_suit_inj sample_inj Inject Sample dissolve_sample->sample_inj equilibrate Equilibrate System with Mobile Phase blank_inj Inject Blank equilibrate->blank_inj blank_inj->sys_suit_inj sys_suit_inj->sample_inj integrate Integrate Peak Areas sample_inj->integrate calculate Calculate Assay % (External Standard Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC assay of 2-(chloromethyl)-4-methylpyridine HCl.

Gas Chromatography (GC)

GC is a powerful alternative for the analysis of volatile and thermally stable compounds.[2] While the hydrochloride salt itself is non-volatile, the free base can be analyzed, or the analysis can be performed on the salt if the injection port temperature is high enough to cause in-situ decomposition to the volatile free base and HCl.

Principle of the Method GC separates components of a mixture based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. A carrier gas (mobile phase) transports the vaporized sample through the column. Compounds with higher volatility and weaker interactions with the stationary phase travel faster and elute first. A Flame Ionization Detector (FID) is commonly used, which provides excellent sensitivity for organic compounds.[2]

Detailed Experimental Protocol: Validated GC Assay

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: Capillary column such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Scientist's Rationale: A mid-polarity column like a DB-5 provides good separation for a wide range of compounds, including pyridine derivatives.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250°C.

    • Scientist's Rationale: This temperature ensures rapid and complete vaporization of the analyte upon injection.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[2]

    • Scientist's Rationale: A temperature ramp allows for the separation of compounds with different boiling points, ensuring that any volatile impurities are resolved from the main analyte peak.

  • Injection: 1 µL, using a split injection mode (e.g., split ratio 50:1).

  • Standard Preparation: Accurately weigh approximately 25 mg of 2-(chloromethyl)-4-methylpyridine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like dichloromethane to obtain a concentration of ~1 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard in dichloromethane.

  • Procedure:

    • Condition the GC system until a stable baseline is achieved.

    • Inject a solvent blank (dichloromethane) to check for system cleanliness.

    • Inject the standard solution in replicate (n=5) to verify system precision.

    • Inject the sample solution.

    • Calculate the assay percentage using the peak areas obtained.

GC Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing weigh_std Accurately Weigh Reference Standard dissolve_std Dissolve & Dilute in Dichloromethane weigh_std->dissolve_std weigh_sample Accurately Weigh Sample dissolve_sample Dissolve & Dilute in Dichloromethane weigh_sample->dissolve_sample std_inj Inject Standard (n=5) for Precision Check dissolve_std->std_inj sample_inj Inject Sample dissolve_sample->sample_inj condition Condition GC System blank_inj Inject Solvent Blank condition->blank_inj blank_inj->std_inj std_inj->sample_inj integrate Integrate Peak Areas sample_inj->integrate calculate Calculate Assay % (External Standard Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the GC assay of 2-(chloromethyl)-4-methylpyridine HCl.

Head-to-Head Performance Comparison

The choice between HPLC and GC often depends on the specific requirements of the analysis, such as the need to detect certain impurities, available equipment, and sample throughput.

ParameterHPLC (Reversed-Phase)Gas Chromatography (GC)Titrimetry (Acid-Base)
Principle Differential partitioning between liquid mobile and solid stationary phases.[3]Partitioning between a gas mobile phase and a liquid/solid stationary phase based on volatility.[2]Stoichiometric neutralization reaction.[4]
Primary Application Purity determination, assay, stability testing, and impurity profiling.[3]Assay and analysis of volatile impurities.[2]Primary assay for bulk material where impurity profile is known.
Advantages - Excellent for non-volatile and thermally unstable compounds.- High resolution and sensitivity.- Well-established and robust.[2][3]- High efficiency and speed for volatile compounds.- Excellent sensitivity with FID.- Lower solvent consumption than HPLC.[2]- Low cost and simple instrumentation.- High precision and accuracy.- Primary method (no reference standard needed for titrant).
Limitations - Higher cost of instrumentation and solvents.- Mobile phase preparation and disposal can be complex.[3]- Analyte must be thermally stable and volatile.- Derivatization may be required for non-volatile compounds.[2]- Non-specific; titrates all acidic/basic species.- Less sensitive than chromatographic methods.- Not suitable for impurity profiling.
Typical Validation Data
Linearity (r²) ≥ 0.999[3]≥ 0.998N/A
Accuracy (% Recovery) 98.0% to 102.0%[3]98.0% to 102.0%99.0% to 101.0%
Precision (%RSD) < 1.0%< 1.5%< 0.5%

Final Scientific Recommendation

For a comprehensive quality assessment of 2-(chloromethyl)-4-methylpyridine hydrochloride , a validated stability-indicating RP-HPLC method is the superior choice .

  • Trustworthiness & Specificity: Its primary advantage lies in its ability to be a stability-indicating method. It can separate the main compound from potential degradation products, process impurities, and related substances, providing a true measure of purity, not just content. This is a critical requirement for materials used in drug synthesis.[5]

  • Versatility: The same method can be used for both the assay and for determining the impurity profile, making it highly efficient for a quality control laboratory.

  • Robustness: HPLC methods are generally very robust and transferable between laboratories.

While GC is an excellent and highly sensitive technique, its requirement for thermal stability and volatility makes it slightly less ideal for a hydrochloride salt, although it remains a viable and powerful alternative, especially for detecting volatile organic impurities.[2]

Titrimetry , while accurate and inexpensive, lacks specificity. It would provide a value for the total acidic content but would fail to distinguish the target analyte from any acidic impurities. It is best used for assaying a well-characterized bulk material where the impurity profile is already established by a more specific method like HPLC.

By selecting the appropriate validated method, researchers and drug developers can ensure the quality of their intermediates, leading to a more reliable and reproducible synthesis of the final API.

References

  • LGC Standards. (n.d.). 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride.
  • BenchChem. (2025). Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques.
  • BenchChem. (n.d.). 2-Chloro-4-(chloromethyl)pyridine hydrochloride.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.
  • BenchChem. (n.d.). Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.
  • PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. J Pharm Biomed Anal.
  • Harvey, D. (n.d.). Analytical Chemistry 2.0, Chapter 9.
  • ResearchGate. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.

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Comparative study of different synthesis routes for 2-(chloromethyl)-4-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 2-(Chloromethyl)-4-methylpyridine Hydrochloride for Researchers and Drug Development Professionals

The strategic synthesis of substituted pyridines is a cornerstone of modern pharmaceutical and agrochemical research. Among these, 2-(chloromethyl)-4-methylpyridine hydrochloride serves as a critical building block, valued for its reactive chloromethyl group that allows for facile derivatization. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance. This guide provides an in-depth comparative analysis of the primary synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

Introduction

2-(Chloromethyl)-4-methylpyridine hydrochloride is a versatile reagent in organic synthesis, primarily utilized in the introduction of the 4-methyl-2-pyridylmethyl moiety. This structural motif is found in a number of active pharmaceutical ingredients (APIs). The choice of synthetic pathway to this intermediate can significantly impact the overall cost, purity, and environmental footprint of the final API. This document will explore and compare three distinct and validated routes for the synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride:

  • Direct Free-Radical Chlorination of 2,4-Dimethylpyridine

  • Multi-step Synthesis via a Pyridine N-oxide Intermediate

  • Synthesis from (4-methyl-pyridin-2-yl)-methanol

Each route will be evaluated based on its chemical principles, experimental protocol, and key performance indicators.

Route 1: Direct Free-Radical Chlorination of 2,4-Dimethylpyridine

This approach is the most direct, employing a free-radical chain reaction to chlorinate one of the methyl groups of 2,4-dimethylpyridine. The reaction is typically initiated by UV light or a chemical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a chlorinating agent like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).

Mechanistic Considerations

The reaction proceeds via a classic free-radical mechanism involving three stages: initiation, propagation, and termination.[1] A chlorine radical abstracts a hydrogen atom from a methyl group, forming a resonance-stabilized pyridyl-methyl radical.[1] This radical then reacts with a chlorine molecule to yield the chlorinated product and a new chlorine radical, continuing the chain.[1]

A significant challenge with this route is the lack of selectivity.[1][2] The reaction can produce a mixture of mono-, di-, and trichlorinated products on the same methyl group, as well as chlorination on the other methyl group and potentially on the pyridine ring itself.[1][3] The stability of the benzylic-like radical intermediate at the 2-position makes it more susceptible to abstraction than the 4-position, but over-chlorination remains a significant issue.[4][5]

Experimental Protocol: Free-Radical Chlorination of 2-chloro-4-methylpyridine

While starting from 2,4-dimethylpyridine is feasible, a more controlled reaction can be achieved starting from 2-chloro-4-methylpyridine, as the electron-withdrawing nature of the chloro-substituent can influence the reaction. The following protocol is adapted from patent literature.[3]

  • Reaction Setup: A mixture of 2-chloro-4-methylpyridine (100 g, 784.3 mmol) and water (100.0 g) is charged into a reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser.

  • Initiation: The mixture is stirred and heated to 65°C. 2,2'-Azobisisobutyronitrile (AIBN) (1.0 g) is added.

  • Chlorination: After 10 minutes, chlorine gas is bubbled through the mixture at a controlled rate (e.g., 9.6 g/hr), maintaining the temperature between 65-67°C.[3]

  • Work-up and Isolation: After the reaction, the mixture is cooled, and the product is extracted with a suitable organic solvent like ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product mixture.[3]

  • Purification: The resulting mixture of chlorinated products requires careful purification, typically by vacuum distillation, to isolate the desired 2-chloro-4-(chloromethyl)pyridine.[6]

A typical product distribution from such a reaction might be: 19.2% unreacted 2-chloro-4-methylpyridine, 62.5% 2-chloro-4-(monochloromethyl)pyridine, 16.5% 2-chloro-4-(dichloromethyl)pyridine, and 0.4% 2-chloro-4-(trichloromethyl)pyridine.[3] The final hydrochloride salt can be prepared by treating the purified free base with a solution of hydrogen chloride in a suitable solvent.

Diagram of the Free-Radical Chlorination Workflow

cluster_0 Route 1: Direct Free-Radical Chlorination 2,4-Dimethylpyridine 2,4-Dimethylpyridine Reaction Reaction 2,4-Dimethylpyridine->Reaction Chlorinating Agent (Cl2 or SO2Cl2) Chlorinating Agent (Cl2 or SO2Cl2) Chlorinating Agent (Cl2 or SO2Cl2)->Reaction Radical Initiator (AIBN or UV light) Radical Initiator (AIBN or UV light) Radical Initiator (AIBN or UV light)->Reaction Product Mixture Product Mixture Reaction->Product Mixture Purification (Distillation) Purification (Distillation) Product Mixture->Purification (Distillation) 2-(Chloromethyl)-4-methylpyridine 2-(Chloromethyl)-4-methylpyridine Purification (Distillation)->2-(Chloromethyl)-4-methylpyridine HCl Treatment HCl Treatment 2-(Chloromethyl)-4-methylpyridine->HCl Treatment Final Product 2-(Chloromethyl)-4- methylpyridine HCl HCl Treatment->Final Product

Caption: Workflow for Direct Free-Radical Chlorination.

Route 2: Multi-step Synthesis via a Pyridine N-oxide Intermediate

This more elegant, multi-step approach offers significantly improved selectivity and overall yield by proceeding through a pyridine N-oxide intermediate. The N-oxide functionality activates the methyl group at the 2-position for rearrangement and subsequent chlorination under milder conditions.

Mechanistic Considerations

The synthesis begins with the N-oxidation of 2,4-dimethylpyridine, typically using an oxidizing agent like hydrogen peroxide in acetic acid.[7] The resulting 2,4-dimethylpyridine N-oxide can then undergo a Boekelheide-type rearrangement.[8] Treatment with an activating agent like acetic anhydride leads to the formation of a 2-(acetoxymethyl)-4-methylpyridine intermediate. This ester is then hydrolyzed to the corresponding alcohol, (4-methyl-pyridin-2-yl)-methanol. Finally, the alcohol is converted to the desired chloromethyl derivative using a chlorinating agent such as thionyl chloride (SOCl₂).[7] This sequence of reactions avoids the harsh conditions and poor selectivity of direct radical chlorination.

Experimental Protocol: One-Pot Synthesis from 2-Methylpyridine

The following is a highly efficient one-pot procedure adapted from patent literature for the synthesis of 2-(chloromethyl)pyridine hydrochloride, which can be adapted for the 4-methyl analogue, demonstrating the principles of this route.[7]

  • N-Oxidation: To a flask containing 2-methylpyridine (0.2 mol) and glacial acetic acid (0.21 mol), add hydrogen peroxide (0.28 mol). Heat the mixture at 70°C for 10-14 hours until the starting material is consumed (monitored by TLC).[7]

  • Acetoxylation: To the same reaction mixture, add glacial acetic acid (0.34 mol) and continue the reaction to form the 2-picolyl acetate intermediate.[7]

  • Hydrolysis: After the acetoxylation is complete, hydrolyze the acetate ester using an aqueous solution of sodium hydroxide (e.g., 25%) to yield 2-pyridinemethanol.[7]

  • Chlorination and Salt Formation: To the resulting alcohol in a suitable solvent (e.g., methanol), add thionyl chloride (0.24 mol). This step both chlorinates the alcohol and forms the hydrochloride salt of the product.[7]

  • Isolation: The final product, 2-(chloromethyl)pyridine hydrochloride, precipitates and can be isolated by filtration. This one-pot process reports a high overall yield of 82%.[7]

Diagram of the Pyridine N-oxide Route Workflow

cluster_1 Route 2: Pyridine N-oxide Intermediate 2,4-Dimethylpyridine 2,4-Dimethylpyridine N-Oxidation (H2O2, Acetic Acid) N-Oxidation (H2O2, Acetic Acid) 2,4-Dimethylpyridine->N-Oxidation (H2O2, Acetic Acid) 2,4-Dimethylpyridine N-oxide 2,4-Dimethylpyridine N-oxide N-Oxidation (H2O2, Acetic Acid)->2,4-Dimethylpyridine N-oxide Rearrangement (Acetic Anhydride) Rearrangement (Acetic Anhydride) 2,4-Dimethylpyridine N-oxide->Rearrangement (Acetic Anhydride) 2-Acetoxymethyl-4-methylpyridine 2-Acetoxymethyl-4-methylpyridine Rearrangement (Acetic Anhydride)->2-Acetoxymethyl-4-methylpyridine Hydrolysis (NaOH) Hydrolysis (NaOH) 2-Acetoxymethyl-4-methylpyridine->Hydrolysis (NaOH) (4-methyl-pyridin-2-yl)-methanol (4-methyl-pyridin-2-yl)-methanol Hydrolysis (NaOH)->(4-methyl-pyridin-2-yl)-methanol Chlorination (SOCl2) Chlorination (SOCl2) (4-methyl-pyridin-2-yl)-methanol->Chlorination (SOCl2) Final Product 2-(Chloromethyl)-4- methylpyridine HCl Chlorination (SOCl2)->Final Product

Caption: Workflow for the Pyridine N-oxide route.

Route 3: Synthesis from (4-methyl-pyridin-2-yl)-methanol

This route isolates the alcohol intermediate, (4-methyl-pyridin-2-yl)-methanol, before proceeding to the final chlorination step. The synthesis of the alcohol itself can be achieved through various methods, including the N-oxide route described above, or by oxidation of 2,4-dimethylpyridine to 4-methylpicolinic acid, followed by esterification and reduction.[9]

Mechanistic Considerations

The key step in this route is the conversion of the primary alcohol to the corresponding alkyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[10][11] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, with the release of sulfur dioxide and hydrogen chloride.[12] This method is generally high-yielding and avoids the selectivity issues of direct chlorination.

Experimental Protocol: Chlorination of (4-methyl-pyridin-2-yl)-methanol

The following protocol details the chlorination of the pre-formed alcohol intermediate.[13][14]

  • Reaction Setup: A solution of (4-methyl-pyridin-2-yl)-methanol (3.33 mmol) in methylene chloride (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Chlorination: Thionyl chloride (6.66 mmol) is added to the solution, and the mixture is stirred under reflux for 5 minutes.[13][14]

  • Work-up: The reaction solution is cooled to room temperature and concentrated under reduced pressure.

  • Purification: The residue is partitioned between diethyl ether and a saturated sodium bicarbonate solution. The organic layer is separated and purified by silica gel column chromatography (ethyl acetate eluent) to yield 2-(chloromethyl)-4-methylpyridine.[13][14] The reported yield for this step is 72.1%.[13]

  • Salt Formation: The purified product is then dissolved in a suitable solvent and treated with hydrogen chloride to precipitate the hydrochloride salt.

Diagram of the Synthesis from the Alcohol Intermediate

cluster_2 Route 3: From Alcohol Intermediate 2,4-Dimethylpyridine 2,4-Dimethylpyridine Oxidation/Reduction Sequence Oxidation/Reduction Sequence 2,4-Dimethylpyridine->Oxidation/Reduction Sequence (4-methyl-pyridin-2-yl)-methanol (4-methyl-pyridin-2-yl)-methanol Oxidation/Reduction Sequence->(4-methyl-pyridin-2-yl)-methanol Chlorination Reaction Chlorination Reaction (4-methyl-pyridin-2-yl)-methanol->Chlorination Reaction Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Chlorination Reaction 2-(Chloromethyl)-4-methylpyridine 2-(Chloromethyl)-4-methylpyridine Chlorination Reaction->2-(Chloromethyl)-4-methylpyridine HCl Treatment HCl Treatment 2-(Chloromethyl)-4-methylpyridine->HCl Treatment Final Product 2-(Chloromethyl)-4- methylpyridine HCl HCl Treatment->Final Product

Caption: Workflow for synthesis from the alcohol intermediate.

Comparative Analysis

To facilitate a direct comparison, the key parameters of each synthetic route are summarized in the table below.

ParameterRoute 1: Direct Free-Radical ChlorinationRoute 2: Pyridine N-oxide IntermediateRoute 3: From (4-methyl-pyridin-2-yl)-methanol
Starting Material 2,4-Dimethylpyridine2,4-Dimethylpyridine(4-methyl-pyridin-2-yl)-methanol
Number of Steps 1 (followed by extensive purification)1 (one-pot) or multiple steps1 (from the alcohol)
Key Reagents Cl₂ or SO₂Cl₂, AIBN or UV lightH₂O₂, Acetic Acid, Acetic Anhydride, SOCl₂SOCl₂
Reported Yield ~62.5% of desired monochlorinated product in a mixture[3]~82% (overall, one-pot)~72.1% (for the chlorination step)[13]
Selectivity Low to moderate; risk of over-chlorination and ring chlorination[1]HighHigh
Reaction Conditions High temperature or UV irradiationMild to moderate temperaturesReflux
Byproducts Mixture of chlorinated isomers, HCl[1]Water, sulfur dioxide, HClSulfur dioxide, HCl
Process Safety Use of toxic chlorine gas, potential for runaway reactions[1]Use of peroxides and corrosive reagentsUse of corrosive and toxic thionyl chloride
Scalability Challenging due to selectivity and purification issuesGood, especially with one-pot protocolsGood, assuming efficient synthesis of the alcohol

Conclusion and Recommendations

The choice of synthesis route for 2-(chloromethyl)-4-methylpyridine hydrochloride is a critical decision that balances atom economy, selectivity, yield, and process safety.

  • Direct Free-Radical Chlorination (Route 1) is the most direct approach but is severely hampered by its lack of selectivity, leading to a complex mixture of products that requires intensive purification. This route is generally not recommended for the production of high-purity material required for pharmaceutical applications.

  • Synthesis from (4-methyl-pyridin-2-yl)-methanol (Route 3) offers a clean and high-yielding final step. However, the overall efficiency of this route is dependent on the synthesis of the alcohol intermediate.

  • The Pyridine N-oxide Intermediate Route (Route 2) emerges as the most advantageous strategy. It offers high selectivity and can be performed as a highly efficient one-pot synthesis, minimizing the need for isolation of intermediates and thereby reducing solvent waste and processing time.[7][15] The reported overall yield of 82% is significantly higher than that achievable with direct chlorination.

For researchers and drug development professionals, the Pyridine N-oxide route represents the most robust and scalable method for the synthesis of 2-(chloromethyl)-4-methylpyridine hydrochloride. Its superior control over selectivity ensures a purer product, which is a critical consideration in the synthesis of active pharmaceutical ingredients. While it involves multiple transformations, the ability to perform these in a one-pot fashion makes it an attractive and efficient option for both lab-scale and industrial production.

References

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Erudition.
  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. (2020). Google Patents.
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A Senior Application Scientist's Guide to Benchmarking the Efficiency of 2-(Chloromethyl)-4-methylpyridine Hydrochloride in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridine-Containing Moieties

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, integral to the framework of numerous FDA-approved drugs.[1][2] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of this moiety onto a lead compound is a common strategy in drug discovery, and reagents that facilitate this transformation are of paramount importance. 2-(Chloromethyl)-4-methylpyridine hydrochloride is one such key intermediate, valued for its ability to introduce the 4-methylpyridine group via alkylation. This guide provides an in-depth analysis of its performance, a framework for its comparison against other alkylating agents, and detailed protocols to ensure experimental integrity. The pyridine ring is a key component in a significant number of anticancer drugs, as well as drugs targeting the central nervous system.[1]

Synthesis and Characterization of 2-(Chloromethyl)-4-methylpyridine Hydrochloride

A robust and well-understood synthesis is the foundation of any reliable chemical reagent. The preparation of 2-(chloromethyl)-4-methylpyridine hydrochloride typically involves the chlorination of the corresponding alcohol, (4-methyl-pyridin-2-yl)-methanol, using a chlorinating agent like thionyl chloride.[3]

Synthesis Protocol

A common synthetic route is the reaction of (4-methyl-pyridin-2-yl)-methanol with thionyl chloride in a suitable solvent such as dichloromethane.[3]

Experimental Protocol: Synthesis of 2-(Chloromethyl)-4-methylpyridine Hydrochloride

  • Reaction Setup: A mixture of (4-methyl-pyridin-2-yl)-methanol (3.33 mmol), thionyl chloride (6.66 mmol), and methylene chloride (10 mL) is stirred under reflux for 5 minutes.[3]

  • Work-up: The reaction solution is then cooled to room temperature and concentrated under reduced pressure.[3]

  • Purification: The resulting residue is partitioned between diethyl ether and a saturated sodium bicarbonate solution. The organic layer is separated and purified by silica gel column chromatography using ethyl acetate as the eluent to yield the final product.[3] The yield for this method is reported to be around 72.1%.[3]

An alternative approach involves the reaction of 2-methylpyridine with trichloroisocyanuric acid, followed by treatment with dry hydrogen chloride to precipitate the hydrochloride salt, with a reported yield of 64.4%.[4]

cluster_synthesis Synthesis Workflow Start (4-methyl-pyridin-2-yl)-methanol Reaction Reflux, 5 min Start->Reaction Reacts with Reagent Thionyl Chloride (SOCl₂) in Dichloromethane Reagent->Reaction Workup Concentrate under reduced pressure Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product 2-(Chloromethyl)-4- methylpyridine Purification->Product

Caption: Synthesis workflow for 2-(Chloromethyl)-4-methylpyridine.

Safety and Handling: A Prerequisite for Trustworthy Science

As with any reactive chemical, especially an alkylating agent, stringent safety protocols are non-negotiable. 2-(Chloromethyl)-4-methylpyridine hydrochloride is classified as a substance that can cause serious eye damage, skin irritation, and respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, impervious clothing, and appropriate gloves.[6][7] Work should be conducted in a well-ventilated area, preferably a fume hood.[5]

  • Handling: Avoid breathing dust and direct contact with skin and eyes. Do not eat, drink, or smoke when handling this material. Keep containers securely sealed when not in use.[5]

  • Spill Management: In case of a spill, immediately clean up using dry procedures to avoid generating dust.[5] For larger spills, alert emergency services and control personal contact by wearing appropriate PPE.[5]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[7][8]

    • Skin Contact: Wash off with soap and plenty of water.[7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7][8]

Benchmarking Alkylation Efficiency: A Comparative Framework

The efficiency of an alkylating agent is determined by several factors, including reaction yield, rate, regioselectivity (e.g., N- vs. O-alkylation), and the mildness of the required reaction conditions.[9][10]

Selection of a Model Substrate and Alternative Alkylating Agents

To ensure a fair comparison, a common, representative substrate should be chosen. A good candidate would be a simple phenol, such as p-cresol, due to its relevance in O-alkylation reactions which are common in drug development.[11][12]

For alternative alkylating agents, it is logical to select compounds that are commonly used for similar transformations and that offer a structural comparison.

Alkylating Agent Structure Rationale for Comparison
2-(Chloromethyl)-4-methylpyridine HCl Pyridine-basedThe subject of our benchmark. The pyridine nitrogen influences reactivity.
4-Methylbenzyl chloride Benzene-basedA direct structural analog without the pyridine nitrogen. This allows for the assessment of the pyridine ring's electronic effects.
Benzyl bromide Benzene-basedA more reactive analog due to the better leaving group (Br vs. Cl), providing a benchmark for reaction rate.
Methyl Iodide AliphaticA simple, highly reactive alkylating agent, representing a baseline for small alkyl group introduction.
Proposed Experimental Workflow for Comparative Analysis

The following workflow is designed to be a self-validating system, with clear steps for reaction execution, monitoring, and analysis.

cluster_workflow Comparative Alkylation Workflow Substrate p-Cresol Reaction_Setup Combine Substrate, Base, and Solvent in four parallel reactors Substrate->Reaction_Setup Base K₂CO₃ Base->Reaction_Setup Solvent Acetone Solvent->Reaction_Setup Agent1 2-(Chloromethyl)-4- methylpyridine HCl Reaction_Setup->Agent1 Agent2 4-Methylbenzyl chloride Reaction_Setup->Agent2 Agent3 Benzyl bromide Reaction_Setup->Agent3 Agent4 Methyl Iodide Reaction_Setup->Agent4 Reaction_Execution Add alkylating agent to each reactor. Stir at 80°C. Agent1->Reaction_Execution Agent2->Reaction_Execution Agent3->Reaction_Execution Agent4->Reaction_Execution Monitoring Monitor reaction progress by taking aliquots at regular intervals (e.g., every hour) Reaction_Execution->Monitoring Workup After 12 hours, filter, evaporate solvent, and purify product Reaction_Execution->Workup After completion Analysis Analyze aliquots by HPLC-MS to determine reactant consumption and product formation. Monitoring->Analysis Data_Comparison Compare Yield, Reaction Rate, and Purity across all four reactions Analysis->Data_Comparison Workup->Data_Comparison

Caption: Proposed workflow for benchmarking alkylating agents.

Detailed Experimental Protocol: O-Alkylation of p-Cresol

This protocol is adapted from general procedures for the alkylation of phenols and pyrimidines.[9][11]

  • Reaction Setup: To four separate round-bottom flasks, add p-cresol (3 mmol), potassium carbonate (K₂CO₃, 3 mmol), and 10 mL of acetone.

  • Addition of Alkylating Agent: To each flask, add one of the selected alkylating agents (3 mmol).

  • Reaction Execution: Heat the resulting mixtures to reflux (or a consistent temperature such as 80°C) and stir for 12 hours.

  • Reaction Monitoring: At time points of 1, 2, 4, 8, and 12 hours, withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Quench the aliquot with water and dilute with a suitable solvent (e.g., acetonitrile) for analysis.

  • Analysis: Analyze the quenched aliquots using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the remaining p-cresol and the formation of the corresponding ether product.[13][14][15] This allows for the determination of reaction kinetics.

  • Work-up: After 12 hours, cool the reaction mixtures to room temperature. Filter the mixtures to remove the potassium carbonate. Remove the solvent from the filtrate under vacuum.

  • Purification and Yield Determination: The residue is then dissolved in a suitable solvent like dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the final product. The purified product should be weighed to determine the final yield and its purity assessed by analytical techniques such as NMR and HPLC.

Data Presentation and Interpretation

The quantitative data gathered from the proposed experiment should be summarized in a clear, tabular format to facilitate objective comparison.

Table 1: Comparative Performance of Alkylating Agents in the O-Alkylation of p-Cresol

Alkylating Agent Reaction Time (h) to >95% Conversion Isolated Yield (%) Product Purity (%) Key Observations
2-(Chloromethyl)-4-methylpyridine HClExperimental DataExperimental DataExperimental DataNote any side products or difficulties in work-up.
4-Methylbenzyl chlorideExperimental DataExperimental DataExperimental DataCompare rate to pyridine analog.
Benzyl bromideExperimental DataExperimental DataExperimental DataExpected to be the fastest.
Methyl IodideExperimental DataExperimental DataExperimental DataBaseline for a simple alkyl group.

Interpreting the Results: The Causality Behind Performance

  • Reactivity: The reactivity of the C-Cl bond in 2-(chloromethyl)-4-methylpyridine is influenced by the electron-withdrawing nature of the pyridine ring. A comparison with 4-methylbenzyl chloride will directly probe this electronic effect. Benzyl bromide is expected to be more reactive due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

  • Yield and Purity: The yield can be affected by the stability of the reagent under the reaction conditions and the potential for side reactions. The hydrochloride form of the pyridine-based reagent may require careful neutralization by the base to liberate the free base before it can effectively alkylate the phenoxide.

  • Practicality: The ease of handling, cost, and safety profile of each reagent are also crucial factors for consideration in a real-world drug development setting.

Conclusion

2-(Chloromethyl)-4-methylpyridine hydrochloride is a valuable reagent for introducing the 4-methylpyridine moiety into organic molecules. Its efficiency in alkylation reactions is a function of the electronic properties of the pyridine ring and the nature of the leaving group. While it may not be the most reactive alkylating agent available, its utility lies in its ability to deliver a specific, medicinally relevant structural fragment.

This guide provides a comprehensive framework for understanding and evaluating this important reagent. By following the proposed experimental protocols and analytical methods, researchers can generate robust, comparative data to make informed decisions in their synthetic strategies. The emphasis on safety, detailed methodology, and data-driven comparison embodies the principles of scientific integrity and is designed to empower researchers in their pursuit of novel therapeutics.

References

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Certificate of Analysis (CoA) for 2-(chloromethyl)-4-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the : A Comparative Approach

Introduction: Beyond the Numbers on a Page

To the seasoned researcher or drug development professional, a Certificate of Analysis (CoA) is more than a mere declaration of product quality; it is the foundational document upon which the integrity of subsequent research and manufacturing rests. For a reactive intermediate like 2-(chloromethyl)-4-methylpyridine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, the CoA is a critical gatekeeper.[1][2][3] Its data dictates reaction stoichiometry, predicts impurity profiles in the final Active Pharmaceutical Ingredient (API), and ultimately, ensures the safety and efficacy of the drug product.

This guide moves beyond a simple recitation of specifications. As a Senior Application Scientist, my objective is to provide a comparative and mechanistic understanding of the CoA for 2-(chloromethyl)-4-methylpyridine hydrochloride. We will dissect the key analytical tests, explain the causality behind the chosen methodologies, and compare the significance of different data outcomes. This document is designed to empower you to not just read a CoA, but to interpret it, question it, and leverage its data to de-risk your development pipeline.

Deconstructing the Certificate of Analysis: Critical Quality Attributes

A robust CoA for 2-(chloromethyl)-4-methylpyridine hydrochloride will typically report on several Critical Quality Attributes (CQAs). Below, we explore the most vital of these, comparing the methodologies and interpreting the potential results.

Table 1: Typical Certificate of Analysis Specifications
ParameterTest MethodTypical SpecificationSignificance & Comparative Insights
Appearance Visual InspectionWhite to Off-White SolidA deviation (e.g., yellow or brown) can indicate degradation or the presence of chromophoric impurities, warranting further investigation.
Identification ¹H NMR, FTIRConforms to StructureProvides unambiguous confirmation of the molecular structure. A comparison with a well-characterized reference standard is essential.
Assay (Purity) HPLC (UV, 260 nm)≥ 99.0%Directly impacts the yield and purity of the downstream product. A lower assay value requires adjusting the input amount for subsequent reactions.
Related Substances HPLCIndividual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50%Impurities can carry through the synthesis or be reactive themselves, leading to unexpected byproducts in the API. Levels must be controlled according to ICH guidelines.[4][5]
Water Content Karl Fischer Titration≤ 0.5%As a hydrochloride salt, the compound is hygroscopic. Excess water can hydrolyze the chloromethyl group, reducing potency and creating impurities.
Residual Solvents Headspace GC-FIDMeets ICH Q3C LimitsSolvents from the manufacturing process are non-functional and potentially toxic. Their levels are strictly regulated.[5][6]

Experimental Protocols & Mechanistic Insights

Here, we delve into the "how" and "why" of the analytical methods used to generate the CoA data. The protocols provided are designed to be self-validating through the inclusion of system suitability checks and the use of certified reference standards.

Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for purity determination of non-volatile organic molecules due to its high resolution and sensitivity. A reverse-phase method using a C18 column is chosen for its versatility in retaining and separating pyridine derivatives from both more polar and less polar impurities. UV detection is ideal as the pyridine ring contains a strong chromophore.

Experimental Protocol:

  • System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving the peak shape of the basic pyridine compound.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detection: UV at 260 nm.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of 2-(chloromethyl)-4-methylpyridine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Sample Preparation:

    • Prepare the sample solution identically to the standard solution.

  • Chromatographic Run (Gradient Elution):

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes.

    • Inject 10 µL of the sample or standard.

    • Run a linear gradient from 5% B to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.

  • Calculation:

    • Assay (%): (Areasample / Areastandard) x (Concstandard / Concsample) x 100

    • Impurities (%): (Areaimpurity / Sum of all peak areas) x 100 (using area percent normalization).

Trustworthiness: This protocol's trustworthiness is established by the system suitability criteria. Consistent peak areas and symmetrical peaks confirm the HPLC system is performing correctly, ensuring the data generated is reliable.

Water Content by Karl Fischer Titration

Expertise & Experience: Karl Fischer (KF) titration is highly specific for water and is the method of choice over techniques like Loss on Drying, which would also measure volatile solvents.[7] For an amine hydrochloride, the sample's acidity can interfere with the reaction. Modern pyridine-free KF reagents often contain imidazole as a base, which also acts as a buffer.[7] However, for robust analysis, the use of a neutralizing agent or a specialized solvent may be required to maintain the optimal pH range (5-7) for the reaction.[8][9]

Experimental Protocol:

  • Instrument Setup:

    • Use a coulometric or volumetric Karl Fischer titrator. For expected low water content (≤ 0.5%), a coulometric titrator provides higher accuracy.[7]

    • Fill the titration cell with a suitable KF reagent (e.g., Hydranal-Coulomat AG).

  • System Conditioning:

    • Allow the instrument to titrate the residual moisture in the cell until a stable, low drift rate is achieved.

  • Titer Determination (for Volumetric Titration):

    • Accurately add a known amount of water (typically via a water standard or sodium tartrate dihydrate) to determine the titer of the KF reagent (mg H₂O / mL reagent).[8]

  • Sample Analysis:

    • Accurately weigh approximately 100-200 mg of the sample directly into the titration vessel.

    • Start the titration. The instrument will automatically stop at the endpoint.

  • Calculation:

    • The instrument software automatically calculates the water content as a percentage based on the sample weight and the amount of iodine consumed.

Trustworthiness: The self-validating nature of this protocol comes from the initial conditioning to a low drift and the periodic determination of the reagent titer. This ensures that the "ruler" (the KF reagent) used to measure the water is accurately calibrated before each set of measurements.

Residual Solvents by Headspace Gas Chromatography (GC)

Expertise & Experience: Static headspace sampling coupled with GC is the preferred method for residual solvent analysis as per ICH Q3C and USP <467>.[6] This technique introduces only the volatile components into the GC system, protecting the column from non-volatile sample matrix and ensuring a clean analysis. A flame ionization detector (FID) is used for its excellent sensitivity to a wide range of organic compounds.

Experimental Protocol:

  • System Preparation:

    • Column: G43 phase (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm film thickness. Causality: This phase provides good separation for the wide range of solvents listed in USP <467>.[6]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Program: 40 °C hold for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

    • Injector Temp: 140 °C; Detector (FID) Temp: 250 °C.

  • Headspace Sampler Conditions:

    • Vial Equilibration Temp: 80 °C.

    • Equilibration Time: 15 min.

  • Standard Preparation:

    • Prepare a stock solution of relevant solvents (e.g., Toluene, Methanol, Dichloromethane) in a suitable diluent like Dimethyl Sulfoxide (DMSO). Prepare working standards by diluting the stock.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of diluent, cap, and crimp immediately.

  • Analysis:

    • Load the standard and sample vials into the headspace autosampler.

    • Run the sequence. Identify and quantify solvents in the sample by comparing retention times and peak areas to the standard.

Trustworthiness: Validation of this method involves demonstrating specificity (good resolution between solvents), linearity over the expected concentration range, and accuracy through recovery studies, ensuring reliable quantification of any residual solvents present.

Visualization of Quality Control Workflows

Visualizing the logical flow of analysis and decision-making is key to understanding the role of the CoA in a regulated environment.

Diagram 1: Incoming Material QC Workflow

This diagram illustrates the end-to-end process for qualifying a new batch of 2-(chloromethyl)-4-methylpyridine hydrochloride.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition A Receive Material & Supplier CoA B Quarantine Batch A->B C Assign Internal Lot Number B->C D Sample Material for Testing C->D E Visual Appearance D->E F Identification (NMR/FTIR) D->F G Purity & Impurities (HPLC) D->G H Water Content (KF) D->H I Residual Solvents (HS-GC) D->I J Compile Analytical Data E->J F->J G->J H->J I->J K Compare Results to Specifications J->K L Decision Point K->L M Release Batch for Use L->M All Pass N Reject Batch (Out of Specification) L->N Any Fail

Caption: Quality control workflow for incoming 2-(chloromethyl)-4-methylpyridine hydrochloride.

Diagram 2: ICH-Based Impurity Decision Tree

This diagram shows the logical pathway for addressing impurities based on internationally harmonized guidelines.

Impurity_Decision_Tree A Detect Impurity in HPLC B Is Impurity > Reporting Threshold? (e.g., 0.05%) A->B C Report in CoA B->C Yes H No Action Required (Treat as part of Total Impurities) B->H No D Is Impurity > Identification Threshold? (e.g., 0.10%) C->D E Identify Structure (e.g., by LC-MS, NMR) D->E Yes I Control as Specified, Identified Impurity D->I No F Is Impurity > Qualification Threshold? (e.g., 0.15%) E->F G Qualify Impurity (Toxicology/Safety Studies Required) F->G Yes F->I No J Control as Specified, Qualified Impurity G->J

Caption: Decision tree for impurity management based on ICH Q3A/B thresholds.[4][10][11]

Conclusion: A Tool for Quality by Design

The Certificate of Analysis for 2-(chloromethyl)-4-methylpyridine hydrochloride is not a static document but a dynamic tool that provides critical insights for the discerning scientist. By understanding the interplay between the specifications, the analytical methodologies, and the potential impact on downstream processes, researchers and developers can make more informed decisions. A thorough evaluation of the CoA, guided by the principles outlined in this guide, is a cornerstone of a Quality by Design (QbD) approach in pharmaceutical development. It enables the selection of high-quality raw materials, the anticipation of potential challenges, and the consistent production of safe and effective medicines.

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Safety Operating Guide

Personal protective equipment for handling 2-(Chloromethyl)-4-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-(Chloromethyl)-4-methylpyridine hydrochloride

As researchers and scientists in drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The following guide provides essential, immediate safety and logistical information for handling 2-(Chloromethyl)-4-methylpyridine hydrochloride, a compound that, while valuable, requires meticulous handling. This document moves beyond a simple checklist, offering a procedural and educational framework to ensure your work is both groundbreaking and safe.

Understanding the Risks: A Proactive Approach to Safety

2-(Chloromethyl)-4-methylpyridine hydrochloride is a reactive chemical intermediate. A thorough understanding of its potential hazards is the first line of defense in preventing laboratory accidents. The primary risks associated with this compound include:

  • Acute Toxicity: The substance is harmful if swallowed.[1]

  • Skin Corrosion/Irritation: It is known to cause skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: This compound can cause serious eye damage or irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[2][3][4][5]

A proactive safety culture begins with acknowledging these risks and implementing the necessary controls to mitigate them.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 2-(Chloromethyl)-4-methylpyridine hydrochloride. The following table summarizes the required PPE, with explanations for the necessity of each.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.[6][7]Provides a robust barrier against splashes and airborne particles, protecting against serious eye damage.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[8]Protects the skin from direct contact and potential irritation. Always inspect gloves for integrity before use.
Body Protection A fully-buttoned lab coat.[8]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or in situations with inadequate ventilation.[5]Protects against the inhalation of dust or aerosols that can cause respiratory tract irritation.

Operational Workflow for Safe Handling

The following step-by-step workflow is designed to minimize exposure and ensure a safe handling process from receipt of the chemical to its disposal.

Preparation and Engineering Controls
  • Ventilation is Key: Always handle 2-(Chloromethyl)-4-methylpyridine hydrochloride in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Emergency Equipment Check: Before beginning work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Gather All Materials: Have all necessary equipment, including a designated waste container, within the fume hood to avoid unnecessary movement and potential for spills.

Handling and Use
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Controlled Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust.[3]

  • Maintain Containment: Keep the container of 2-(Chloromethyl)-4-methylpyridine hydrochloride tightly closed when not in use.[3][8]

  • Avoid Incompatibilities: This compound is incompatible with strong oxidizing agents and strong acids.[6] Store and handle it away from these substances.

Post-Handling and Decontamination
  • Thorough Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

  • Launder Contaminated Clothing: Any clothing that becomes contaminated should be laundered separately from other items.[3]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water.[3] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill Response: For small spills, and if you are trained to do so, absorb the material with an inert, dry substance and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship

All waste containing 2-(Chloromethyl)-4-methylpyridine hydrochloride must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.[3]

  • Licensed Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal company in accordance with all local, state, and federal regulations.[5][7] Do not dispose of this chemical down the drain.[5]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and actions in the safe handling workflow for 2-(Chloromethyl)-4-methylpyridine hydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Start: Receive Chemical ppe_check Verify PPE Availability start->ppe_check hood_check Confirm Fume Hood Certification ppe_check->hood_check emergency_check Check Eyewash/Shower hood_check->emergency_check don_ppe Don Appropriate PPE emergency_check->don_ppe weigh_transfer Weigh/Transfer in Hood don_ppe->weigh_transfer reaction_setup Perform Experiment weigh_transfer->reaction_setup spill Spill Occurs weigh_transfer->spill Potential Spill close_container Keep Container Closed reaction_setup->close_container exposure Exposure Occurs reaction_setup->exposure Potential Exposure decontaminate Decontaminate Surfaces close_container->decontaminate dispose_waste Segregate Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end end wash_hands->end End of Process evacuate Evacuate Area spill->evacuate first_aid Administer First Aid exposure->first_aid notify Notify Supervisor/EHS evacuate->notify first_aid->notify

Caption: Workflow for Safe Handling of 2-(Chloromethyl)-4-methylpyridine hydrochloride.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. [Link]

  • PubChem. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. [Link]

  • Capot Chemical. (2011, September 23). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • Lab Alley. (n.d.). Pyridine Safety Data Sheet (SDS). [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

  • Angene Chemical. (2025, June 7). Safety Data Sheet: 2-(Chloromethyl)-4-methylpyridine hydrochloride. [Link]

Sources

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